molecular formula C17H24O3 B149917 (6)-Shogaol CAS No. 36700-45-5

(6)-Shogaol

Numéro de catalogue: B149917
Numéro CAS: 36700-45-5
Poids moléculaire: 276.4 g/mol
Clé InChI: OQWKEEOHDMUXEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Shogaol is a pungent phenolic compound found in ginger (Zingiber officinale Roscoe), formed from the dehydration of gingerols, a process enhanced by thermal treatment during drying . This compound is defined as a monomethoxybenzene with a molecular formula of C 19 H 28 O 3 and a molecular weight of 304.42 g/mol . In research settings, 8-Shogaol has demonstrated significant biological activities, making it a compound of interest in several fields: Anti-Cancer Research: 8-Shogaol induces caspase-dependent apoptosis in cancer cells, including human leukemia and gastric cancer cell lines . This process is mediated through the induction of intracellular reactive oxygen species (ROS) production, calcium release, and activation of the ER stress response via the PERK-CHOP signaling pathway . Furthermore, recent studies indicate it can sensitize radioresistant gastric cancer cells, presenting a novel combined therapeutic strategy . Anti-Inflammatory Research: The compound exhibits potent anti-inflammatory properties by suppressing the production of key inflammatory cytokines such as COX-2, TNF-α, IL-6, and IL-1β, partly through the regulation of NF-κB signaling . This efficacy has been demonstrated in both cellular models of LPS-induced inflammation and in vivo mouse models of sepsis and colitis . Enzyme Inhibition: 8-Shogaol has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 of 17.5 µM and also displays antiplatelet activity (IC50 = 5 µM) . Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873727
Record name [6]-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 36700-45-5
Record name [6]-Shogaol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6]-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(6)-Shogaol: A Technical Guide to its Discovery, Isolation from Zingiber officinale, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Shogaol, a pungent bioactive compound derived from the rhizomes of ginger (Zingiber officinale), has garnered significant scientific interest due to its potent pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action, particularly in the contexts of oncology and anti-inflammatory research. Quantitative data on its biological activities are summarized for comparative analysis, and diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this promising natural product.

Discovery and Significance

This compound is not inherently present in large quantities in fresh ginger rhizomes. Instead, it is primarily a dehydration product of its precursor, (6)-gingerol, the main pungent component in fresh ginger.[1][2][3] The conversion of (6)-gingerol to this compound is facilitated by heat or acidic conditions, which is why dried ginger often contains higher concentrations of this compound.[1][4] The name "shogaol" is derived from the Japanese word for ginger, "shoga".[5] The pungent compound was first identified and described by Nomura in 1918.[2][6]

The significance of this compound lies in its enhanced biological activity compared to its precursor. The presence of an α,β-unsaturated carbonyl group in the chemical structure of this compound is believed to contribute to its higher potency in antioxidant, anti-inflammatory, and anticancer effects.[1] This has made this compound a focal point of research for the development of novel therapeutics.

Isolation and Purification from Zingiber officinale

The isolation of this compound from ginger involves extraction followed by purification. The yield and purity of the final product are highly dependent on the chosen methodologies.

Extraction Methodologies

The initial step in isolating this compound is the extraction from dried ginger powder. The choice of solvent and extraction conditions significantly impacts the efficiency and the profile of the extracted compounds.

Experimental Protocol: Optimized Solvent Extraction

This protocol is based on methodologies optimized for high this compound yield.

  • Sample Preparation: Dried ginger rhizomes are finely powdered to increase the surface area for solvent penetration.

  • Solvent Selection: 95% ethanol is a commonly used and effective solvent for extracting shogaols and gingerols.[4]

  • Extraction Process:

    • Mix 10 g of dried ginger powder with 100 mL of 95% ethanol.[7]

    • Perform the extraction at an elevated temperature, such as 80°C, under reflux for 24 hours. Higher temperatures promote the conversion of (6)-gingerol to this compound.[4]

    • For maximizing the conversion, the pH of the extraction solvent can be adjusted to an acidic condition (e.g., pH 1).[4]

  • Filtration and Concentration:

    • After extraction, the mixture is filtered through Whatman No. 1 filter paper.

    • The filtrate is then centrifuged to remove any remaining solid particles.

    • The supernatant is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the target compounds.

Purification Techniques

Crude extracts contain a mixture of compounds, including other shogaols, gingerols, and various phytochemicals. Purification is essential to obtain high-purity this compound.

Experimental Protocol: Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for purifying this compound from a crude extract.

  • Cartridge and Conditioning:

    • A silica gel cartridge (e.g., Silica Gel 60) is used as the stationary phase.[8]

    • The cartridge is conditioned by passing 150 mL of n-hexane-diethyl ether (70:30, v/v) through it.[8]

  • Sample Loading: Two grams of the concentrated aqueous methanol extract are loaded onto the conditioned cartridge.[8]

  • Elution: this compound is eluted from the cartridge with 150 mL of n-hexane-diethyl ether (70:30, v/v).[8]

  • Solvent Evaporation: The collected fraction is evaporated under reduced pressure at room temperature to yield this compound as a pale yellow oil.[8]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that can be used for the preparative separation of this compound.

  • Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is prepared. A common ratio is 5.5:5:5.5:5 (v/v/v/v).[9]

  • Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, and the lower phase is used as the mobile phase.[9]

  • Separation:

    • 500 mg of the crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.[9]

    • The separation is performed in the head-to-tail elution mode.[9]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.[9]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a PDA or UV detector is used.[10][11]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[10][11]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[10][11]

  • Detection: The absorbance is monitored at a wavelength of 282 nm.[10][11]

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data Summary

The biological activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the specific biological endpoint. The yield of this compound is dependent on the extraction and processing conditions of the ginger rhizome.

Table 1: Yield of this compound from Zingiber officinale under Different Conditions

Extraction/Processing MethodThis compound Content (mg/g of extract)Reference
Ethanol Extraction at Room Temperature3 - 5[4]
Drying and Extraction at 80°C~22[4]
Subcritical Water Extraction (190°C/15 min)0.39[12]
Optimized Reflux Extraction (76.9°C for 3.4 h)1.88[13]
Traditional Extraction (Ginger Rhizome)12.1[10]
Ultrasonication-Assisted Extraction (Ginger Rhizome)14.6[10]

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerT47D0.5 ± 0.1[14]
Breast CancerMDA-MB-23122.1[15]
Breast CancerMCF-7 (Spheroids)Varies[7]
Colon CancerSW480~20[2]
Colon CancerSW620~20[2]
Colon CancerHCT11645.25[16]
Colon CancerCaco286.63[16]
FibrosarcomaHT108052.8[15]
Lung CancerA54929.6[15]
Lung CancerA54962
Oral Squamous Cell CarcinomaYD-10BVaries[17]
Oral Squamous Cell CarcinomaCa9-22Varies[17]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Ginger Powder extraction Solvent Extraction (e.g., 95% Ethanol, 80°C) start->extraction filtration Filtration & Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (Silica Gel) crude_extract->spe hsccc HSCCC crude_extract->hsccc elution Elution (n-hexane:diethyl ether) spe->elution pure_shogaol This compound hsccc->pure_shogaol elution->pure_shogaol hplc HPLC Quantification pure_shogaol->hplc structure Structural Elucidation (NMR, MS) pure_shogaol->structure

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway.[16][18][19][20]

NF_kB_Pathway shogaol This compound ikb IκBα shogaol->ikb nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Transcription Nrf2_Pathway shogaol This compound keap1 Keap1 shogaol->keap1 nrf2 Nrf2 keap1->nrf2 Inhibits nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binds ho1 HO-1 are->ho1 Upregulates PI3K_Akt_mTOR_Pathway shogaol This compound pi3k PI3K shogaol->pi3k Inhibits Phosphorylation akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation MEK_ERK_Pathway shogaol This compound ras Ras shogaol->ras Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors

References

From Spice to Substance: A Technical Guide to the Chemical Synthesis of (6)-Shogaol from (6)-Gingerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6)-Shogaol, a prominent bioactive compound found in dried ginger, has garnered significant attention within the scientific community for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its synthesis from the more abundant precursor, (6)-gingerol, present in fresh ginger, is a critical process for obtaining higher yields of this valuable molecule for research and pharmaceutical development.[1][3] This technical guide provides an in-depth overview of the chemical synthesis of this compound from (6)-gingerol, focusing on detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows.

The Core Transformation: Acid-Catalyzed Dehydration

The conversion of (6)-gingerol to this compound is fundamentally a dehydration reaction.[4] The β-hydroxy ketone moiety within the (6)-gingerol structure is thermally labile and undergoes elimination of a water molecule, particularly under acidic conditions, to form the more thermodynamically stable α,β-unsaturated ketone structure of this compound.[4][5] This transformation can also be promoted by heat, with higher temperatures generally favoring the conversion.[2][3][4][6] However, excessive heat can lead to degradation of the desired product.[4]

Below is a diagram illustrating the acid-catalyzed dehydration of (6)-gingerol to this compound.

G cluster_0 (6)-Gingerol cluster_1 This compound a b a->b + H+ (catalyst) - H2O

Caption: Acid-catalyzed dehydration of (6)-gingerol to this compound.

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound from (6)-gingerol. The choice of acid catalyst and reaction conditions can influence the reaction rate and overall yield. Below are detailed protocols derived from published literature.

Method 1: Hydrochloric Acid Catalyzed Dehydration

This method utilizes concentrated hydrochloric acid in an acetone solvent system.

Protocol:

  • Dissolve (6)-gingerol (0.54 mmol) in acetone (10 mL) at room temperature.

  • Add concentrated HCl (0.1 mL) dropwise to the solution.

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Neutralize the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product using column chromatography on silica gel.

Method 2: Formic Acid Catalyzed Dehydration

This protocol employs formic acid as the catalyst.

Protocol:

  • Dissolve [n]-gingerols (0.54 mmol) in 10 mL of acetone at room temperature.

  • Add 0.1 mL of formic acid (HCOOH) dropwise to the solution.

  • Stir the mixture for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product using 3 x 10 mL of dichloromethane (CH2Cl2).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.[1]

  • Further purification can be achieved through column chromatography.

Method 3: Ultrasound-Assisted Dehydration with an Acidic Ionic Liquid

A more contemporary and eco-friendly approach involves the use of an acidic ionic liquid under ultrasound irradiation.

Protocol:

  • Combine ginger oleoresin (containing 6-gingerol) and the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO4) at a mass ratio of 10:2.5.

  • Subject the mixture to ultrasound irradiation at 300 W.

  • Maintain the reaction temperature at 80°C for 30 minutes.

  • After the reaction, the catalyst can be separated from the reaction mixture for reuse.[8]

Quantitative Data Summary

The efficiency of the conversion of (6)-gingerol to this compound is dependent on the chosen synthetic route and reaction conditions. The following tables summarize the quantitative data from various reported methods.

Catalyst SystemSolventTemperatureReaction TimeYield of this compoundReference
Conc. HCl / K2CO3AcetoneRoom Temp.15 min~85%[7]
HCOOHAcetoneRoom Temp.15 minNot specified[1]
[Bmim]HSO4 (ultrasound)Not specified80°C30 min97.16% conversion[8]

Note: The yield for the HCl/K2CO3 method is for [n]-shogaols in general, with the specific yield for this compound being comparable.

The conversion is also influenced by temperature during extraction processes, which can be considered a form of synthesis from naturally occurring (6)-gingerol.

Drying TemperatureExtraction TemperatureEffect on this compound ContentReference
80°C80°CHighest production, ~7-fold increase[3]
> 80°CNot specifiedSignificant increase[2]
130 - 170°CPressurized WaterIncrease in 6-shogaol, decrease in 6-gingerol[5]
150°CNot specifiedEnhanced shogaol content[4][9]
190°CSubcritical WaterHighest yield of 6-shogaol (0.39 ± 0.03 mg/g)[10]

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound from (6)-gingerol is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve (6)-Gingerol in Solvent add_catalyst Add Acid Catalyst (e.g., HCl, HCOOH) start->add_catalyst react Stir at Controlled Temperature add_catalyst->react quench Quench Reaction (e.g., NaHCO3) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, UV) purify->characterize

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

Confirmation of the successful synthesis of this compound is typically achieved through various spectroscopic techniques.

  • UV Spectroscopy: this compound in methanol exhibits maximum absorbance (λmax) at approximately 226 nm and 283 nm.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the presence of the α,β-unsaturated ketone system and other characteristic functional groups.[11]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound. For silylated this compound, a molecular ion peak (M+) at m/z 348 has been reported.[11]

Conclusion

The chemical synthesis of this compound from (6)-gingerol via acid-catalyzed dehydration is a well-established and efficient process. The choice of catalyst, solvent, and temperature can be tailored to optimize the yield and purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and natural product chemistry, enabling the reliable production of this compound for further investigation into its promising biological activities.

References

(6)-Shogaol: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a pungent bioactive compound predominantly found in dried ginger (Zingiber officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities. Arising from the dehydration of its precursor, (6)-gingerol, during storage or processing, this compound exhibits potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of reference, and complex biological interactions are visualized through detailed diagrams.

Physicochemical Properties

This compound is a phenolic compound characterized by a vanillyl group attached to a 1-decen-3-one moiety.[3] Its chemical structure, featuring an α,β-unsaturated carbonyl group, is believed to be crucial for its enhanced biological activity compared to its gingerol counterparts.[1]

PropertyValueReference
Molecular Formula C₁₇H₂₄O₃[3][4][5]
Molecular Weight 276.37 g/mol [3][4][6]
Physical Description Oily liquid[6][7]
Boiling Point 427.0 to 428.0 °C at 760 mmHg (predicted)[1][5]
pKa 10.01 ± 0.20 (predicted)[8]
logP (o/w) 3.789 (estimated)

Table 1: General Physicochemical Properties of this compound

SolventSolubilityReference
Water 3.378 mg/L at 25 °C (estimated)[1]
21.39 ± 2.53 µg/mL[9]
Ethanol Soluble (≥125.6 mg/mL)[7]
DMSO Soluble (approx. 20 mg/mL, ≥27.6 mg/mL)[7][10]
Dimethylformamide Soluble (approx. 20 mg/mL)[10]
Chloroform Soluble[6]
Dichloromethane Soluble[6]
Ethyl Acetate Soluble[6]
Acetone Soluble[6]
Paraffin Oil Insoluble[1]
Aqueous Buffers Sparingly soluble[10]
1:3 Ethanol:PBS (pH 7.2) Approx. 0.25 mg/mL[10]

Table 2: Solubility of this compound

TechniqueWavelength (λmax) / Shift (δ) / m/zReference
UV-Vis Spectroscopy 203, 224, 281 nm[10]
200, 226, 282 nm[11][12]
¹H NMR See cited literature for detailed shifts[13][14][15][16]
¹³C NMR See cited literature for detailed shifts[13][14][16]
Mass Spectrometry (LC-MS) [M+H]⁺ at m/z 277.18[14]

Table 3: Spectroscopic Data for this compound

Experimental Protocols

Determination of Melting/Boiling Point

Given that this compound is an oily liquid at room temperature, determining its boiling point is more relevant than its melting point. A standard method for determining the boiling point of a high-boiling liquid is the distillation method.

Protocol: Boiling Point Determination by Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Sample Preparation: Place approximately 5-10 mL of purified this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.

  • Pressure Correction: Note the atmospheric pressure during the experiment and, if necessary, correct the observed boiling point to the standard pressure of 760 mmHg using a nomograph.

Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol: Solubility Determination by Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination

The pKa of a phenolic compound like this compound can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance as a function of pH.

Protocol: Spectrophotometric pKa Determination

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same total concentration of this compound but different pH values.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms of this compound. Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Analytical Characterization

a. UV-Vis Spectroscopy

Protocol: Quantitative Analysis by UV-Vis Spectroscopy

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol).

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 281 nm. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the same λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for structural elucidation.

c. Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.

  • MS Conditions: Employ an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to scan a relevant m/z range or to perform selected ion monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound (m/z 277.2).

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the presence and purity of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Nrf2/HO-1 Signaling Pathway

This compound is a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Shogaol This compound Keap1 Keap1 Shogaol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 activates transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: this compound activates the Nrf2/ARE pathway.

TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[7][14]

TLR4_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 induces Shogaol This compound Shogaol->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes activates

Caption: this compound inhibits the TLR4/NF-κB pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of the STAT3 and MAPK signaling pathways.[3][10]

Apoptosis_Pathway Shogaol This compound STAT3 STAT3 Shogaol->STAT3 inhibits MAPK MAPKs (JNK, p38, ERK) Shogaol->MAPK activates Anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Survivin) STAT3->Anti_apoptotic upregulates Caspases Caspase Cascade (Caspase-8, -9, -3) MAPK->Caspases activates Anti_apoptotic->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via STAT3/MAPK pathways.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. This guide provides a foundational resource for researchers and drug development professionals, offering standardized protocols for its characterization and a visual representation of its mechanisms of action. Further research into the therapeutic potential of this compound is warranted, particularly in the areas of inflammatory diseases and oncology.

References

(6)-Shogaol: A Comprehensive Technical Guide to Structure Elucidation and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6)-Shogaol, a prominent bioactive compound derived from the rhizomes of ginger (Zingiber officinale), has garnered significant scientific interest due to its diverse pharmacological activities. As a dehydrated analogue of (6)-gingerol, its structure plays a crucial role in its biological efficacy. This technical guide provides an in-depth exploration of the structure elucidation of this compound, detailing the comprehensive spectral analysis essential for its identification and characterization. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex relationships through signaling pathway and workflow diagrams, serving as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically identified as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one. Its structure features a vanillyl group attached to an α,β-unsaturated ketone with a six-carbon alkyl chain.

PropertyValue
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol [1]
CAS Number 555-66-8[1]
Appearance Pale yellow oil
Pungency (Scoville Scale) 160,000 SHU[2]

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide unambiguous assignments of all proton and carbon signals.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (CDCl₃)

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
145.82.89t7.6
231.72.78t7.6
3200.5---
4130.06.11d15.8
5148.76.86dt15.8, 6.9
632.52.20q6.9
728.91.45m
831.51.28m
922.51.28m
1014.00.88t6.8
1'133.2---
2'111.46.70d8.0
3'146.5---
4'144.0---
5'114.46.83d8.0
6'121.16.68dd8.0, 1.8
OCH₃55.93.86s-
OH-5.71s-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for this compound

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)
H-1 (2.89)H-2C-1C-2, C-3, C-1', C-2', C-6'
H-2 (2.78)H-1C-2C-1, C-3, C-1'
H-4 (6.11)H-5C-4C-3, C-5, C-6
H-5 (6.86)H-4, H-6C-5C-3, C-4, C-6, C-7
H-6 (2.20)H-5, H-7C-6C-4, C-5, C-7, C-8
H-10 (0.88)H-9C-10C-8, C-9
H-2' (6.70)H-6'C-2'C-1', C-3', C-4', C-6'
H-5' (6.83)H-6'C-5'C-1', C-3', C-4'
H-6' (6.68)H-2', H-5'C-6'C-1', C-2', C-4', C-5'
OCH₃ (3.86)-OCH₃C-3'
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern aids in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
ESI (+)277.18 [M+H]⁺[3]137.06[3]Loss of the alkyl side chain with the α,β-unsaturated ketone
ESI (-)275 [M-H]⁻[4]137, 123[4]Fragmentation of the vanillyl moiety and alkyl side chain
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H (phenolic) stretching
~2925, 2855C-H (aliphatic) stretching
~1685C=O (α,β-unsaturated ketone) stretching
~1600, 1515C=C (aromatic) stretching
~1270C-O (aryl ether) stretching
~970C-H (trans-alkene) bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: UV-Vis Absorption Maxima for this compound in Methanol

Wavelength (λmax, nm)Chromophore
~226[5]Phenyl group
~282[5][6]Conjugated enone system and phenyl group

Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and spectral analysis of this compound.

Isolation and Purification of this compound from Ginger

This compound is naturally present in dried ginger rhizomes and can be formed by the dehydration of (6)-gingerol upon heating or during storage.[2]

Workflow for this compound Isolation and Purification

G start Dried Ginger Powder extraction Extraction (e.g., Reflux with 90% Ethanol at 70°C for 90 min) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Chromatographic Purification (e.g., Solid Phase Extraction with Silica Gel, eluting with n-hexane:diethyl ether) crude_extract->purification fractions Collect Fractions purification->fractions analysis TLC/HPLC Analysis of Fractions fractions->analysis pure_shogaol Pure this compound analysis->pure_shogaol

Caption: General workflow for the extraction and purification of this compound.

Detailed Protocol:

  • Extraction: Dried and powdered ginger rhizomes are subjected to extraction. A common method is hot extraction using reflux equipment with 90% ethanol at 70°C for 90 minutes, repeated twice.[7] Ultrasonic-assisted extraction is another efficient method.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Purification: The crude extract is purified using chromatographic techniques. Solid-phase extraction (SPE) with a silica gel cartridge is effective. The cartridge is conditioned, the extract is loaded, and this compound is eluted using a solvent system such as n-hexane-diethyl ether (e.g., 70:30 v/v).[5]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Final Product: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound as a pale yellow oil.

Spectral Analysis Methodologies

3.2.1. NMR Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 1D NMR (¹H, ¹³C): Standard pulse programs are used to acquire proton and carbon-13 spectra.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically within 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

3.2.2. Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a liquid chromatography system (LC-MS), is commonly used.

  • Analysis: The sample is introduced into the MS source. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem MS (MS/MS) is performed to generate characteristic fragment ions for structural confirmation.

3.2.3. IR Spectroscopy

  • Sample Preparation: A thin film of the neat oily sample is placed between two KBr plates, or the sample is dissolved in a suitable solvent and the spectrum of the solution is recorded.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

3.2.4. UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Analysis: The absorbance of the sample is measured over the UV-Vis range (typically 200-800 nm) against a solvent blank to determine the wavelengths of maximum absorption (λmax).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Nrf2-Antioxidant Response Element (ARE) Pathway

G shogaol This compound keap1_nrf2 Keap1-Nrf2 Complex shogaol->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to ho1_nqo1 Upregulation of HO-1 and Nqo1 are->ho1_nqo1 activates transcription of protection Cellular Protection against Oxidative Stress ho1_nqo1->protection

Caption: this compound activates the Nrf2-ARE pathway to protect against oxidative stress.[8]

NF-κB Signaling Pathway

G shogaol This compound ikk IKK Complex shogaol->ikk inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes induces

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.[9]

G shogaol This compound pi3k PI3K shogaol->pi3k inhibits akt Akt shogaol->akt inhibits growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival and Proliferation mtor->cell_survival promotes

References

In silico prediction of (6)-Shogaol molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of (6)-Shogaol's Molecular Targets

Abstract

This compound, a prominent bioactive compound derived from the dried rhizomes of ginger (Zingiber officinale), has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Elucidating the precise molecular mechanisms and identifying the direct protein targets of this compound are critical for its development as a potential therapeutic agent. Traditional target identification methods can be resource- and time-intensive. In silico approaches, however, offer a powerful and efficient alternative for generating and prioritizing testable hypotheses. This technical guide provides a comprehensive workflow for the computational prediction of this compound's molecular targets, intended for researchers, scientists, and drug development professionals. It details the methodologies for key predictive techniques such as molecular docking and network pharmacology, summarizes putative targets and their associated binding energies, and outlines the signaling pathways implicated in this compound's activity. Furthermore, this guide provides detailed protocols for the essential experimental validation of these computational predictions, including Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA). All logical workflows and signaling pathways are visualized using Graphviz diagrams, and quantitative data are presented in structured tables to facilitate clear interpretation and guide future research.

Introduction to In Silico Target Prediction

The identification of a bioactive compound's molecular targets is a foundational step in understanding its mechanism of action and evaluating its therapeutic potential.[1] In silico target prediction methods leverage computational power to screen vast biological databases, predicting interactions between a small molecule (ligand), such as this compound, and macromolecular targets (proteins).[2][3] These approaches can be broadly categorized into structure-based, ligand-based, and network-based methods.[3]

  • Structure-Based Methods: These techniques, such as molecular docking, utilize the 3D structure of a protein to predict how a ligand might bind within its active or allosteric sites.[2] Reverse docking is a powerful application of this, where a single ligand is screened against a large library of protein structures to identify potential targets.[2]

  • Ligand-Based Methods: When a 3D protein structure is unknown, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities and bind to similar targets.[2] Techniques include pharmacophore modeling and 2D/3D similarity searches.

  • Network Pharmacology: This approach builds and analyzes complex interaction networks of compounds, genes, proteins, and diseases to elucidate the polypharmacological effects of a compound.[4][5] It helps to identify key targets and pathways through which a molecule like this compound may exert its effects.[5][6]

By integrating these computational strategies, researchers can build a robust, consensus-based list of putative targets for this compound, which can then be prioritized for definitive experimental validation.

A General Workflow for In Silico Target Prediction

A multi-step computational workflow is recommended to enhance the confidence of target prediction. This process integrates several complementary techniques to cross-validate findings and provide a more holistic view of a compound's potential biological interactions.

cluster_input Input Data cluster_prediction Target Prediction & Prioritization cluster_validation Experimental Validation start_end start_end process process data data decision decision output output ligand This compound Structure (SMILES/SDF) rev_dock Structure-Based: Reverse Docking ligand->rev_dock pharm Ligand-Based: Pharmacophore/Similarity ligand->pharm net_pharm Systems-Based: Network Pharmacology ligand->net_pharm integrate Integrate & Cross-Validate Results rev_dock->integrate pharm->integrate net_pharm->integrate putative_list Prioritized List of Putative Targets integrate->putative_list validation In Vitro / Cellular Assays (SPR, CETSA, Enzyme Assays) putative_list->validation validated_target Validated Molecular Target validation->validated_target

A generalized workflow for in silico target prediction and experimental validation.
Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[7][8] The following protocol outlines a typical procedure using AutoDock Vina.[8][9]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and any non-protein entities.[8][9]

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Kollman charges).[9]

    • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).[9]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound from a database like PubChem (CID: 5281794).

    • Convert the structure to a 3D format if necessary and perform energy minimization using software like ChemDraw or Avogadro.

    • Define the rotatable bonds and assign atomic charges.

    • Save the prepared ligand in the PDBQT format.[9]

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is typically a 3D grid box centered on the protein's active site or a potential allosteric site.[8]

    • The size and coordinates of the grid box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.[8]

  • Running the Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina) using a configuration file that specifies the prepared protein, ligand, and grid box parameters.[8]

    • The program will generate multiple binding poses (conformations) for the ligand and rank them based on their predicted binding affinity (e.g., in kcal/mol).[8]

  • Analysis of Results:

    • Analyze the output files to identify the top-ranked binding pose with the lowest binding energy.[8]

    • Visualize the docked complex to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[10]

Detailed Protocol: Network Pharmacology

Network pharmacology integrates data from multiple sources to construct and analyze biological networks, providing a systems-level view of a drug's mechanism of action.[5][11]

  • Target Fishing for this compound:

    • Obtain the chemical structure of this compound (e.g., in SMILES format).

    • Submit the structure to multiple target prediction databases and web servers, such as SwissTargetPrediction, PharmMapper, SuperPred, and TargetNet, to generate a list of potential protein targets.[6]

  • Disease-Associated Target Collection:

    • Identify targets associated with a specific disease of interest (e.g., cervical cancer, obesity) using databases like GeneCards, DisGeNET, or OMIM.[6]

  • Network Construction:

    • Identify the common targets that appear in both the this compound target list and the disease-associated target list.

    • Construct a Protein-Protein Interaction (PPI) network using these common targets. The STRING database is a common tool for this, providing known and predicted interactions.[5][6]

    • Visualize and analyze the network using software like Cytoscape.[6]

  • Hub Gene Identification and Analysis:

    • Perform a topological analysis of the PPI network to identify "hub genes"—highly connected nodes that are likely to be critical for the network's function.[6]

    • These hub genes are considered the most important potential targets of this compound for treating the specified disease.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of common targets or hub genes.[11][12]

    • This step helps to identify the biological processes and signaling pathways that are most significantly modulated by this compound.

Predicted Molecular Targets of this compound

Using the in silico methods described, numerous studies have identified potential molecular targets for this compound. These targets are primarily involved in inflammation, cancer progression, and metabolic regulation.

Target Protein FamilySpecific TargetPDB IDPredicted Binding Affinity (kcal/mol)In Silico MethodCitation(s)
Inflammation Cyclooxygenase-2 (COX-2)--8.10Molecular Docking[13]
5-Lipoxygenase (5-LOX)6N2W-6.874Molecular Docking[14]
Phospholipase A2 (PLA2)--8.07 to -8.85†Molecular Docking[15]
Angiogenesis VEGF-A3QTKHigh Docking ScoreMolecular Docking[13]
VEGFR-15ABDHigh Docking ScoreMolecular Docking[13]
VEGFR-23V6BHigh Docking ScoreMolecular Docking[13]
Cancer Signaling Akt1/2-High Docking ScoreVirtual Screening[16]
EGFR-Low Binding EnergyMolecular Docking[4]
HSP90AA1-Low Binding EnergyMolecular Docking[4]
Ion Channels TRPV13J9J-7.10Molecular Docking[17]
Viral Proteins SARS-CoV-2 3CLpro--Molecular Docking[18]
Other Angiotensin-Converting Enzyme (ACE)3BKKStrong Interaction*Molecular Docking[19]
Note: Some studies report qualitative scores or do not specify the exact binding energy value.
†Range includes different shogaol derivatives.

Key Signaling Pathways Modulated by this compound

Enrichment analyses from network pharmacology studies, combined with experimental evidence, point to several key signaling pathways that are modulated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[20][21] In the canonical pathway, stimuli like TNF-α or IL-1 lead to the activation of the IKK complex, which phosphorylates the inhibitor IκBα.[22] This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22][23] this compound has been shown to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor kinase kinase inhibitor inhibitor transcription_factor transcription_factor process process output output tnfr TNFR / IL-1R ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits ikb_p P-IκBα nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates degradation Proteasomal Degradation ikb_p->degradation degradation->nfkb Releases shogaol This compound shogaol->ikk Inhibits dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Gene Expression (MMP-9, COX-2, etc.) dna->genes Activates

Hypothesized inhibition of the canonical NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[2][24][25] Growth factors activate receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[26] PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the cell membrane where it is activated by other kinases like PDK1.[24][27] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.[26][27] this compound has been predicted and shown to be a direct inhibitor of Akt kinase activity.[16]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response receptor receptor enzyme enzyme sec_messenger sec_messenger kinase kinase output output rtk Growth Factor Receptor (e.g., EGFR) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates akt Akt pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt Activates downstream Downstream Targets (mTOR, FOXO, etc.) akt->downstream Phosphorylates response Cell Survival Cell Proliferation Inhibition of Apoptosis downstream->response shogaol This compound shogaol->akt Directly Inhibits

Proposed mechanism of this compound via direct inhibition of Akt.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[4][28] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[4][29] In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2.[29] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][3][29]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stressor stressor inhibitor inhibitor transcription_factor transcription_factor output output shogaol This compound (Electrophile) keap1 Keap1 shogaol->keap1 Modifies & Inhibits nrf2 Nrf2 keap1->nrf2 Binds & Promotes Degradation ub Ubiquitination & Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates maf sMaf nrf2_nuc->maf are ARE (Antioxidant Response Element) nrf2_nuc->are Binds genes Cytoprotective Genes (HO-1, NQO1, etc.) are->genes Activates Transcription

Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Validation of In Silico Predictions

While in silico methods are powerful for hypothesis generation, their predictions must be confirmed through rigorous experimental validation.[1] Biophysical and biochemical assays are essential to confirm direct target binding and quantify the interaction, while cell-based assays can confirm target engagement in a physiological context.

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions.[15][30][31] It is used to determine the kinetics (kₐ, kₔ) and affinity (Kₔ) of a small molecule binding to a protein.

  • Surface Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Covalently immobilize the purified recombinant target protein (the ligand) onto the chip surface via its primary amine groups.[30] The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.[32]

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (this compound, the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions sequentially over the sensor surface, from the lowest concentration to the highest.[32] Each injection cycle consists of an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).[33]

    • A control flow cell (with no immobilized protein or an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl, or a high salt concentration) to dissociate the analyte completely from the immobilized ligand, preparing the surface for the next injection.[32]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[6][34] It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6][19]

  • Cell Treatment:

    • Culture the chosen cell line to an appropriate confluency.

    • Treat the cells with either a vehicle control (e.g., DMSO) or various concentrations of this compound.

    • Incubate the cells for a sufficient period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.[6]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[35]

  • Lysis and Protein Quantification:

    • Lyse the cells to release their contents, for example, by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.[35]

    • Carefully collect the supernatant.

  • Protein Detection:

    • Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point. This is typically done by Western Blotting using a specific antibody against the target protein.[6] Other methods like AlphaScreen® or mass spectrometry can also be used.[35]

  • Data Analysis:

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement in the cell.[6]

Detailed Protocol: In Vitro Kinase Assay

To validate the inhibition of a predicted kinase target (e.g., Akt), an in vitro kinase assay is performed to measure the IC₅₀ value of the compound.[36][37]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).[38]

    • Dilute the purified recombinant kinase (e.g., Akt1) and its specific substrate (e.g., a peptide substrate) to their final desired concentrations in the kinase buffer.[37]

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a multi-well plate (e.g., 96-well), add the kinase, substrate, and the serially diluted this compound or vehicle control.[37]

    • Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]-ATP is used for detection.[38]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[36][37]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter.[39] Luminescence-based methods (e.g., ADP-Glo™) that measure ATP consumption are also common.[36]

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Summary of Experimental Data for this compound

Experimental studies have validated several of the computationally predicted activities of this compound.

Assay TypeTarget/ProcessCell Line / SystemResult (IC₅₀)Citation(s)
Cell Proliferation VSMC ProliferationVascular Smooth Muscle Cells2.7 µM[40][41]
Enzyme Activity p300-HAT ActivityIn Vitro Assay6.77 µM[9]
Enzyme Activity NQO1 Induction (CD value)†Hepa-1c1c7 cells4.12 µM[42]
Cell Viability CytotoxicityPC-12 Cells72.51 µM[17]
Cell Viability Anti-proliferative ActivityVarious Cancer Cell Lines0 - 240 µM (Range)[43]
†CD value is the concentration required to double the enzyme's activity level.

Conclusion

The convergence of computational biology and traditional pharmacology has accelerated the process of natural product drug discovery. This guide has outlined a robust, multi-faceted in silico workflow for identifying and prioritizing the molecular targets of this compound. Computational methods, including molecular docking and network pharmacology, have implicated a range of targets involved in critical cellular processes like inflammation (COX-2, 5-LOX), cancer progression (Akt, NF-κB), and oxidative stress response (Nrf2).

Crucially, these in silico predictions serve not as an endpoint but as a well-supported starting point for experimental investigation. The detailed protocols provided for key validation techniques such as SPR, CETSA, and in vitro kinase assays offer a clear path for confirming these computational hypotheses. The existing experimental data, which shows this compound's activity in the low micromolar range for several processes, substantiates the predictions and underscores its therapeutic potential. By systematically applying this integrated approach of computational prediction and experimental validation, researchers can more effectively and efficiently unravel the complex pharmacology of this compound and pave the way for its potential clinical application.

References

The Spontaneous Transformation of (6)-Gingerol to (6)-Shogaol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spontaneous formation of (6)-Shogaol from its precursor, (6)-Gingerol, a critical transformation that occurs during the processing and storage of ginger (Zingiber officinale). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic potential of these bioactive compounds.

Executive Summary

(6)-Gingerol, the primary pungent compound in fresh ginger, is thermally labile and readily undergoes a dehydration reaction to form this compound. This conversion is significantly influenced by processing parameters, particularly temperature and pH. The resulting this compound is often found in higher concentrations in dried and thermally processed ginger products and has been shown to exhibit more potent anti-inflammatory and anti-cancer properties than its precursor. Understanding and controlling this transformation is crucial for the standardization of ginger extracts and the development of novel therapeutics. This guide details the chemical mechanism of this conversion, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways modulated by this compound.

The Chemistry of Transformation: From (6)-Gingerol to this compound

The spontaneous formation of this compound from (6)-Gingerol is a classic example of a dehydration reaction, specifically a β-elimination. The presence of a β-hydroxy keto group in the structure of (6)-Gingerol makes it susceptible to the loss of a water molecule, resulting in the formation of an α,β-unsaturated ketone, which is characteristic of this compound.[1][2] This reaction is often catalyzed by heat and acidic conditions.[3][4]

The conversion is a reversible process, with an equilibrium between (6)-Gingerol and this compound that is dependent on the specific conditions.[1][3] However, under typical processing conditions involving heat, the equilibrium tends to favor the formation of the more thermodynamically stable this compound.[2]

G Chemical Conversion of (6)-Gingerol to this compound cluster_gingerol (6)-Gingerol cluster_shogaol This compound img_gingerol img_shogaol img_gingerol->img_shogaol Dehydration (-H₂O) Heat, Acid (H⁺) img_shogaol->img_gingerol Hydration (+H₂O)

Caption: Reversible dehydration of (6)-Gingerol to this compound.

Quantitative Analysis of this compound Formation

The conversion of (6)-Gingerol to this compound is highly dependent on various processing parameters. The following tables summarize quantitative data from several studies, illustrating the impact of temperature, pH, and processing time on this transformation.

Table 1: Effect of Temperature and Time on this compound Formation
Sample TypeHeat TypeTemperature (°C)Time (min)Initial (6)-Gingerol (mg/kg)Final this compound (mg/kg)Reference
Sliced Fresh GingerDry Heat13036062431350[5]
Dried Ginger PowderDry Heat13036062881611[5]
GingerMoist Heat120360Not Specified2991[5]
GingerMoist Heat130240Not Specified2890[5]
Ginger PowderHot Air Drying150360Not SpecifiedHigh Formation[6]
Ginger PulpSubcritical Water19015Not Specified0.39 (mg/g)[7]
Table 2: Effect of pH on the Stability of (6)-Gingerol
Temperature (°C)pHObservationReference
37 - 1001Rapid reversible degradation, equilibrium reached in ~2h at 100°C.[1][8]
37 - 1004Greatest stability observed.[1][8][9]
801-3.6Facilitates dehydration to this compound.[9]
371 (SGF)First-order reversible dehydration, equilibrium at ~200h.[10]
377.4 (SIF)Insignificant interconversion.[10]

Experimental Protocols

Extraction of Gingerols and Shogaols

A common method for the extraction of gingerols and shogaols from ginger rhizomes for analytical purposes is reflux extraction with an organic solvent.

Objective: To extract (6)-Gingerol and this compound from dried ginger powder.

Materials:

  • Dried ginger rhizome powder

  • Absolute ethanol

  • Reflux apparatus

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried ginger rhizome powder.

  • Transfer the powder to a round-bottom flask and add 100 mL of absolute ethanol.

  • Set up the reflux apparatus and heat the mixture at a controlled temperature (e.g., 76.9°C) for a specified duration (e.g., 3.4 hours), as optimized in some studies.[11][12]

  • After reflux, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • The filtrate can be concentrated using a rotary evaporator if necessary.

  • Store the final extract at -20°C for subsequent analysis.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of (6)-Gingerol and this compound.

Objective: To separate and quantify (6)-Gingerol and this compound in a ginger extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[11]

  • Column: Agilent C18 (4.6 × 250 mm, 5 μm).[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).[11]

  • Flow Rate: 1 mL/min.[11]

  • Column Temperature: 48°C.[11]

  • Injection Volume: 20 μL.[11]

  • Detection: UV absorbance at 280 nm.[10][11]

Procedure:

  • Prepare standard solutions of (6)-Gingerol and this compound of known concentrations in HPLC-grade methanol.[11][13]

  • Prepare the ginger extract sample for injection, ensuring it is filtered through a 0.22 µm syringe filter.[14]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the ginger extract sample.

  • Identify and quantify the peaks for (6)-Gingerol and this compound by comparing their retention times and peak areas with those of the standards.

G Experimental Workflow for Gingerol/Shogaol Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_prep Sample Preparation start Dried Ginger Powder reflux Reflux Extraction (e.g., Ethanol, 77°C, 3.4h) start->reflux filter Filtration reflux->filter extract Crude Extract filter->extract hplc HPLC-UV Analysis (C18 column, 280nm) extract->hplc quant Quantification hplc->quant data Concentration Data ((6)-Gingerol, this compound) quant->data standards Prepare Standards calibration Generate Calibration Curve standards->calibration calibration->quant

Caption: Workflow for extraction and analysis of ginger compounds.

Biological Activity and Signaling Pathways of this compound

This compound has garnered significant attention for its potent biological activities, which often surpass those of (6)-Gingerol. Its effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Effects: The NF-κB Pathway

This compound exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. This compound has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[9]

G Inhibition of NF-κB Pathway by this compound cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases shogaol This compound shogaol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Antioxidant Effects: The Nrf2-ARE Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[1][15] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

G Activation of Nrf2 Pathway by this compound cluster_cytoplasm cluster_nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation shogaol This compound shogaol->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription Protection Cellular Protection Genes->Protection G Inhibition of PI3K/Akt/mTOR Pathway by this compound cluster_membrane cluster_cytoplasm cluster_effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p) mTOR mTOR Akt->mTOR Activates (p) Proliferation Cell Proliferation & Survival mTOR->Proliferation shogaol This compound shogaol->PI3K Inhibits shogaol->Akt Inhibits (p) shogaol->mTOR Inhibits (p) Apoptosis Apoptosis shogaol->Apoptosis Induces

References

The Genesis and Prevalence of (6)-Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a prominent bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention within the scientific community for its potent pharmacological activities. Exhibiting superior anti-inflammatory, antioxidant, and anticancer properties compared to its precursor, (6)-gingerol, this compound holds considerable promise for therapeutic applications.[1][2][3][4] This technical guide provides an in-depth exploration of the biological origin and natural abundance of this compound, offering valuable insights for researchers and professionals in drug development.

Biological Origin: From (6)-Gingerol to this compound

Contrary to common perception, this compound is not a primary metabolite biosynthesized in fresh ginger rhizomes. Instead, it is a dehydration product of (6)-gingerol, the most abundant pungent compound in fresh ginger.[2][3][5][6] The conversion from (6)-gingerol to this compound is primarily a non-enzymatic process induced by heat, prolonged storage, or acidic conditions.[1][5][7] This transformation involves the elimination of a water molecule from the β-hydroxy keto group of the (6)-gingerol side chain, resulting in the formation of an α,β-unsaturated carbonyl moiety, which is crucial for its enhanced biological activity.[3][7]

The biosynthesis of gingerols, the precursors to shogaols, originates from the amino acid phenylalanine.[8] A series of enzymatic reactions involving phenylpropanoid and polyketide pathways lead to the formation of the characteristic vanillyl group and the aliphatic side chain of gingerols.

Biosynthesis_of_6_Shogaol Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Gingerol_Synthase Gingerol Synthase Feruloyl_CoA->Gingerol_Synthase Hexanoyl_CoA Hexanoyl-CoA Hexanoyl_CoA->Gingerol_Synthase _6_Gingerol (6)-Gingerol Gingerol_Synthase->_6_Gingerol Heat_Drying_Storage Heat / Drying / Storage (Dehydration) _6_Gingerol->Heat_Drying_Storage _6_Shogaol This compound Heat_Drying_Storage->_6_Shogaol

Biosynthetic pathway leading to the formation of this compound.

Natural Abundance of this compound

The concentration of this compound in ginger is highly variable and contingent on post-harvest processing. Fresh ginger contains only trace amounts of this compound, while its concentration increases significantly in dried and thermally treated ginger products.[1][9][10] The following table summarizes quantitative data on the abundance of this compound in various ginger forms.

Ginger FormThis compound Concentration (mg/g)Reference
Fresh Ginger0.0004 - 0.09[11][12]
Dried Ginger (Air-dried)0.214[12]
Dried Ginger (Freeze-dried)0.221[12]
Dried Ginger (Microwave-dried)0.384[12]
Dried Bentong Ginger (6th month harvest)1.85[9]
Dried Ginger Powder (Commercial)1.88 (optimized extraction)[13]
Ginger Extract (Traditional)12.1 (mg/g of extract)[14]
Ginger Extract (Ultrasonication-assisted)14.6 (mg/g of extract)[14]
Ginger Extract (Dried and extracted at 80°C)~22 (mg/g of extract)[15]

Experimental Protocols

Extraction and Quantification of this compound

A common methodology for the extraction and quantification of this compound from ginger involves solvent extraction followed by chromatographic analysis.

1. Sample Preparation:

  • Fresh ginger rhizomes are washed, sliced, and either freeze-dried or oven-dried at a specified temperature (e.g., 60-80°C) to facilitate the conversion of (6)-gingerol to this compound.[16]

  • The dried ginger is then ground into a fine powder.

2. Extraction:

  • Reflux Extraction: A known weight of ginger powder is refluxed with a solvent, typically ethanol (e.g., 95%), for a defined period (e.g., 2-4 hours) and temperature (e.g., 70-80°C).[13][17][18]

  • Ultrasonic Extraction: The ginger powder is sonicated in a solvent at a specific temperature and duration.[14][19]

  • The resulting extract is filtered and concentrated under reduced pressure.

3. Quantification:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the quantification of this compound.[9][15][20]

    • Column: A C18 column is typically used.[19]

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly employed.[19]

    • Detection: UV detection is performed at a wavelength of approximately 280 nm.[9]

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a certified this compound standard.[15]

  • High-Performance Thin-Layer Chromatography (HPTLC): This method offers a simpler and faster alternative for quantification.[14][21]

    • Stationary Phase: RP-18 silica gel plates are often used.[21]

    • Mobile Phase: A mixture of green solvents like ethanol and water can be utilized.[14][21]

    • Detection: Densitometric analysis is performed at a specific wavelength (e.g., 200 nm).[14][22]

Experimental_Workflow Start Start: Ginger Rhizome Drying Drying (e.g., Oven, Freeze-drying) Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Reflux, Sonication) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Analysis Chromatographic Analysis (HPLC / HPTLC) Filtration->Analysis Quantification Quantification Analysis->Quantification Signaling_Pathways _6_Shogaol This compound NFkB NF-κB Pathway _6_Shogaol->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway _6_Shogaol->Nrf2 Activates MAPK MAPK Pathway (ERK, JNK, p38) _6_Shogaol->MAPK Modulates PI3K_AKT PI3K/AKT Pathway _6_Shogaol->PI3K_AKT Modulates Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

References

(6)-Shogaol Degradation: A Comprehensive Technical Guide to Products and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6)-Shogaol, a prominent bioactive compound derived from ginger (Zingiber officinale), is lauded for its diverse pharmacological activities. However, its inherent instability presents a significant challenge in the development of stable and effective therapeutic agents. This technical guide provides an in-depth exploration of the degradation pathways of this compound, the characterization of its degradation products, and the associated analytical methodologies.

Degradation Pathways of this compound

This compound is primarily formed from the dehydration of (6)-Gingerol, a reaction that is readily reversible and influenced by environmental factors such as temperature and pH. The degradation of this compound itself proceeds through several pathways, yielding a range of products with potentially altered biological activities.

Primary Degradation Products:

  • (6)-Gingerol: Under acidic conditions and at physiological temperatures, this compound can undergo hydration to revert to (6)-Gingerol. This reversible reaction is a critical consideration in formulation and during gastrointestinal transit.

  • Paradol: Thermal stress, particularly at temperatures exceeding 130°C, can lead to the conversion of this compound to Paradol.

  • Zingerone: Further degradation, especially under prolonged heating, can result in the formation of Zingerone.

  • Polymerization Products: At elevated temperatures (e.g., 180°C and above), this compound can undergo polymerization, leading to a decrease in the concentration of monomeric forms.

  • Adducts: In the presence of high concentrations of certain molecules, this compound can form adducts. For instance, in simulated gastric fluid containing high levels of ammonium acetate or glycine, ammonia and glycine adducts of this compound have been detected.[1]

While thermal and pH-mediated degradation are well-documented, the degradation of this compound under oxidative and photolytic stress is less characterized. It is anticipated that the α,β-unsaturated ketone moiety in this compound would be susceptible to oxidative degradation, potentially leading to the formation of epoxides and other oxygenated derivatives. Similarly, exposure to UV light could induce photochemical reactions, including isomerization and cyclization.

Quantitative Analysis of this compound Degradation

The stability of this compound is highly dependent on the surrounding conditions. The following tables summarize the quantitative data on this compound degradation under various stress conditions.

Table 1: Degradation of this compound under pH and Thermal Stress

Stress ConditionTemperature (°C)pHDegradation ProductsQuantitative ObservationsReference
Acidic371 (Simulated Gastric Fluid)(6)-GingerolReversible first-order reaction, equilibrium reached at ~200 h.[1]
Neutral377.4 (Simulated Intestinal Fluid)Insignificant interconversionThis compound is relatively stable.[1]
Thermal801(6)-Gingerol, Polymerization products~50% degradation of this compound after 24 hours.
Thermal>130Not specifiedParadol, ZingeroneIncreased formation of Paradol and Zingerone with increasing temperature and time.
Thermal180Not specifiedPolymerization productsSharp decrease in this compound content.

Table 2: Formation of this compound Adducts

ConditionReactantProductQuantitative ObservationsReference
Simulated Gastric Fluid (pH 1)0.5M Ammonium AcetateThis compound ammonia adductSignificant amounts detected.[1]
Simulated Gastric Fluid (pH 1)0.5M GlycineThis compound glycine adductSignificant amounts detected.[1]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on ICH guidelines.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Deionized water

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution with methanol to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

HPLC Method for the Analysis of this compound and its Degradation Products

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 48°C.

  • Detection Wavelength: 280 nm.

Gradient Program (Example):

Time (min)% Acetonitrile% Water
04060
208020
258020
304060
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
  • LC-MS/MS: For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. Analysis of the fragmentation patterns can help in the structural elucidation of unknown compounds.

  • NMR: For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential.

Signaling Pathways Modulated by this compound

The biological activities of this compound are often attributed to its ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Nrf2/HO-1 Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Nrf2_HO1_Pathway node_6Shogaol This compound node_Keap1 Keap1 node_6Shogaol->node_Keap1 Inhibits node_ROS Oxidative Stress (ROS) node_ROS->node_Keap1 Inhibits node_Nrf2 Nrf2 node_Keap1->node_Nrf2 Inhibits (Ubiquitination) node_ARE Antioxidant Response Element (ARE) node_Nrf2->node_ARE Binds to node_HO1 Heme Oxygenase-1 (HO-1) node_ARE->node_HO1 Induces Transcription node_AntioxidantEnzymes Other Antioxidant Enzymes node_ARE->node_AntioxidantEnzymes Induces Transcription node_CellularProtection Cellular Protection node_HO1->node_CellularProtection node_AntioxidantEnzymes->node_CellularProtection

this compound activates the Nrf2/HO-1 antioxidant pathway.
MAPK/Akt Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling pathways, which are involved in cell proliferation, survival, and inflammation.

MAPK_Akt_Pathway node_6Shogaol This compound node_MAPK MAPK (ERK, JNK, p38) node_6Shogaol->node_MAPK Modulates node_PI3K PI3K node_6Shogaol->node_PI3K Inhibits node_Downstream Downstream Effectors (e.g., NF-κB, AP-1) node_MAPK->node_Downstream Activates node_Akt Akt node_PI3K->node_Akt Activates node_Akt->node_Downstream Modulates node_CellularResponse Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) node_Downstream->node_CellularResponse

this compound modulates MAPK and PI3K/Akt signaling pathways.

Experimental Workflow for Degradation Studies

The following diagram illustrates a typical workflow for the investigation of this compound degradation.

Experimental_Workflow node_Start Start: This compound Sample node_ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) node_Start->node_ForcedDegradation node_HPLC HPLC-PDA Analysis (Quantification of This compound and Degradation Products) node_ForcedDegradation->node_HPLC node_LCMS LC-MS/MS Analysis (Identification of Degradation Products) node_HPLC->node_LCMS node_Isolation Isolation of Degradation Products (Preparative HPLC) node_LCMS->node_Isolation node_NMR NMR Analysis (Structural Elucidation) node_Isolation->node_NMR node_End End: Characterized Degradation Profile node_NMR->node_End

A typical workflow for this compound degradation studies.

Conclusion

The stability of this compound is a multifaceted issue that requires a thorough understanding of its degradation pathways under various conditions. This technical guide provides a foundational understanding of the known degradation products and the analytical methodologies required for their characterization. For drug development professionals, a comprehensive assessment of this compound's stability profile is paramount for the formulation of safe, stable, and efficacious products. Further research into the oxidative and photolytic degradation pathways will provide a more complete picture of this compound's stability and help in the development of robust formulations.

References

Initial Screening of (6)-Shogaol for Cytotoxic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial in vitro screening process for evaluating the cytotoxic activity of (6)-Shogaol, a bioactive compound found in ginger. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound, an active constituent of dried ginger, has garnered significant attention for its potential anti-cancer properties.[1] Numerous studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, acting through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and autophagy.[1][2] This guide outlines the fundamental procedures for assessing the cytotoxic potential of this compound in a laboratory setting.

Quantitative Data Presentation: Cytotoxic Activity of this compound

The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound across various human cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Exposure Time (hours)Reference
Breast CancerT47D0.5 ± 0.1Not Specified[3]
Breast CancerMCF-715.248[4]
Breast CancerMDA-MB-23123.548[4]
Colon CancerSW480~2048[5]
Colon CancerSW620~2048[5]
LeukemiaKG-1a2.99 ± 0.01 (µg/mL)48[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound's cytotoxic activity.

Cell Culture and Treatment with this compound

Objective: To maintain and prepare cancer cell lines for cytotoxicity assessment and to treat them with varying concentrations of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SW480)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well and 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Grow cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well for cytotoxicity assays, or into 6-well plates for protein extraction.

    • Incubate the plates overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).[5]

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and does not exceed a cytotoxic level (typically <0.1%).

  • Cell Treatment:

    • After overnight incubation, carefully remove the existing medium from the wells.

    • Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group treated with the medium containing the same concentration of the solvent used to dissolve this compound.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

MTT Assay for Cytotoxicity Assessment

Objective: To determine the viability of cancer cells after treatment with this compound by measuring the metabolic activity of mitochondria.[8]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Addition of MTT Reagent:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.

    • Incubate the plate for 3-4 hours in a humidified incubator at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Western Blotting for Analysis of Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, Bax, and Bcl-2, following treatment with this compound.[2]

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them by adding RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the cytotoxic screening and the mechanisms of action of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start with Cancer Cell Line culture Culture cells to 70-80% confluency start->culture harvest Harvest and count cells culture->harvest seed Seed cells into 96-well plates harvest->seed prepare_shogaol Prepare this compound dilutions treat Treat cells for 24-72h seed->treat prepare_shogaol->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_notch Notch Pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest shogaol This compound akt Akt shogaol->akt stat3 STAT3 shogaol->stat3 notch Notch shogaol->notch bax Bax shogaol->bax bcl2 Bcl-2 shogaol->bcl2 mtor mTOR akt->mtor cell_cycle Cell Cycle Arrest mtor->cell_cycle stat3->cell_cycle notch->cell_cycle caspase3 Cleaved Caspase-3 bax->caspase3 apoptosis Apoptosis bcl2->caspase3 caspase3->apoptosis

References

Methodological & Application

Application Note: Quantification of (6)-Shogaol in Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6)-Shogaol is a pungent bioactive compound found predominantly in dried or heat-treated ginger (Zingiber officinale). It is formed through the dehydration of its precursor, (6)-gingerol.[1][2] Emerging research indicates that this compound exhibits more potent anti-inflammatory, antioxidant, and anti-cancer properties than (6)-gingerol, which is attributed to its α,β-unsaturated carbonyl group.[1][2][3] Given its therapeutic potential, a reliable and validated method for the accurate quantification of this compound in ginger extracts is crucial for quality control, standardization, and further pharmacological investigation. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for this purpose.

Principle of the Method

This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase and then eluted by a mobile phase, typically a mixture of acetonitrile and water.[4][5] Separation is achieved based on the differential partitioning of the analyte between the two phases. Quantification is performed by a UV detector, which measures the absorbance of the analyte at a specific wavelength (typically 230 nm or 282 nm) as it elutes from the column.[4][6] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[4]

Experimental Protocols

3.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, Milli-Q or equivalent)

  • Phosphoric acid or Formic acid (optional, for mobile phase modification)[7][8]

  • Ginger extract (sample)

3.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or variable wavelength UV detector.[4]

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[5][7]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or diluent (e.g., methanol) to prepare a series of working standards for the calibration curve. A typical concentration range is 3-60 µg/mL.[5][6]

  • Store all standard solutions at 4°C in amber vials to prevent degradation.

3.4. Sample Preparation (from Dried Ginger Powder)

  • Extraction: Accurately weigh approximately 1 g of powdered ginger extract. Add 25 mL of methanol and extract using an ultrasonic bath for 60 minutes.[9] Alternative methods include reflux extraction.[4]

  • Filtration: Allow the extract to cool to room temperature. Filter the solution through a 0.45 µm or 0.22 µm nylon or PTFE syringe filter into an HPLC vial to remove particulate matter.[7][8]

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

3.5. HPLC Chromatographic Conditions The following table summarizes typical HPLC conditions for this compound analysis. Method optimization may be required depending on the specific extract matrix and available instrumentation.

Table 1: Summary of HPLC-UV Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18, 250 x 4.6 mm, 5 µm[4] C18, 150 x 4.6 mm, 5 µm[5][6] C18, 250 x 4.6 mm, 5 µm[10]
Mobile Phase A: WaterB: Acetonitrile[4] A: WaterB: Acetonitrile[5][6] A: 0.1% H₃PO₄ in WaterB: Acetonitrile[10]
Elution Mode Gradient[4] Gradient[5][6] Gradient[10]
Flow Rate 1.0 mL/min[4][5][6] 1.0 mL/min[5][6] 1.0 mL/min[10]
UV Wavelength 230 nm[4] 282 nm[5][6] 280 nm[10]
Injection Volume 5 µL[4] 10-20 µL[9] 20 µL[10]

| Column Temp. | Ambient or 30 °C[7] | 25 °C[10] | 25 °C[10] |

Note: A gradient elution is commonly used to effectively separate this compound from other gingerol-related compounds. A typical gradient might start with a lower percentage of acetonitrile, which is gradually increased to elute more nonpolar compounds.[4]

Method Validation

The developed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure reliability and accuracy.[5][6] Key validation parameters are summarized below.

Table 2: Representative Method Validation Data for this compound Quantification

Parameter Reported Value Range Reference(s)
Linearity Range 3 - 18 µg/mL [5][6]
Correlation Coefficient (R²) > 0.999 [5][6]
Limit of Detection (LOD) 0.18 - 0.37 µg/mL [5][6]
Limit of Quantification (LOQ) 0.61 - 1.22 µg/mL [5][6]
Accuracy (Recovery) 84.7% - 108.5% [5][6]

| Precision (RSD) | < 3.5% |[5][6] |

Experimental and Logical Workflows

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Ginger Extract Sample Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Standard This compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Filtration Filter Extract (0.45 µm) Extraction->Filtration Dilution Create Working Standards (Calibration Curve) Stock->Dilution Injection Inject into HPLC System Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 or 282 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify this compound (Peak Area Integration) Chromatogram->Quantify Calibration Construct Calibration Curve from Standards Calibration->Quantify Result Report Concentration (mg/g of extract) Quantify->Result

Caption: Workflow for quantifying this compound from extraction to final result.

Application: Relevance to Biological Signaling Pathways

Accurate quantification of this compound is essential for studies investigating its mechanism of action. This compound has been shown to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[1][11] For instance, it can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[2] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes like cytokines and cyclooxygenase-2 (COX-2).[11]

G This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Response Pro-inflammatory Response (Cytokines, COX-2) Transcription->Response Leads to Shogaol This compound Shogaol->IKK Inhibits

Caption: this compound inhibits inflammation by blocking the IKK complex in the NF-κB pathway.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (6)-Shogaol using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6)-Shogaol, a pungent bioactive compound found in the rhizome of ginger (Zingiber officinale), has demonstrated notable anti-inflammatory properties.[1][2][3] This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][5]

These protocols will guide researchers in assessing the cytotoxicity of this compound, inducing an inflammatory response in RAW 264.7 cells, and quantifying the subsequent inhibition of key inflammatory markers. The underlying mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, are also discussed and visually represented.[1][6][7]

Data Presentation: Summary of this compound's Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on RAW 264.7 cells as reported in various studies.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration Range TestedAssayDurationObservationReference
1.25–80 μg/mLMTT Assay20 hoursLow cytotoxicity observed across the tested concentrations.[2][8]
0–20 µMNot specifiedNot specifiedNo significant impairment of cell viability at 10-20 µM.[6]
5, 10, 20 μg/mLMTT Assay24 hoursNo cytotoxicity observed in BV2 microglial cells (a related immune cell line).[9]

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorThis compound ConcentrationInhibitionReference
Nitric Oxide (NO)2, 10, 20 µMSignificant inhibition.[4][5][6]
TNF-α2, 10, 20 µMSignificant inhibition.[4][5]
IL-1β2, 10, 20 µMSignificant inhibition.[4][5]
IL-6Not specifiedDownregulated pro-inflammatory gene expression.[2]
iNOS (protein and mRNA)Not specifiedSignificantly blocked expression.[1]
COX-2 (protein and mRNA)Not specifiedSignificantly blocked expression.[1]
PGE2Not specifiedReduced levels.[6]

Experimental Protocols

General Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80% confluency, detach them using a cell scraper or TrypLE Express Enzyme.[10] Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium. Seed cells at a desired density for subsequent experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.[2][8]

  • Treatment: Prepare various concentrations of this compound (e.g., 1.25–80 μg/mL) in culture medium.[2] Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO2.[2][8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Induction of Inflammation and Treatment

This protocol describes how to induce an inflammatory response in RAW 264.7 cells using LPS and treat with this compound.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of approximately 4 x 10^5 cells/mL and incubate overnight.[11]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant for measuring secreted inflammatory mediators (NO, TNF-α, IL-6, IL-1β, PGE2). The cells can be washed with PBS and then lysed for subsequent protein or RNA analysis.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well of the treated plate (from Protocol 2).

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Reaction: In a new 96-well plate, add 100 µL of the collected supernatant and 100 µL of the freshly prepared Griess reagent.[12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant from the treated plate (from Protocol 2) and store it at -20°C or -80°C until use.

  • ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.[13][14] Follow the manufacturer's instructions precisely. The general steps are as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the standards and samples (cell culture supernatants) to the wells.

    • Add the detection antibody.

    • Add a conjugated secondary antibody (e.g., streptavidin-HRP).

    • Add the substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from the known standards.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Induction cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding shogaol_treatment This compound Pre-treatment cell_seeding->shogaol_treatment mtt_assay Cytotoxicity (MTT) cell_seeding->mtt_assay Parallel Experiment lps_induction LPS Induction shogaol_treatment->lps_induction griess_assay NO Measurement (Griess) lps_induction->griess_assay elisa_assay Cytokine Measurement (ELISA) lps_induction->elisa_assay data_analysis Data Analysis & Interpretation mtt_assay->data_analysis griess_assay->data_analysis elisa_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway Inhibition by this compound

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Shogaol This compound Shogaol->IKK Inhibits Shogaol->NFkB Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK Signaling Pathway Modulation by this compound

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade Activates ERK p-ERK MAPK_cascade->ERK JNK p-JNK MAPK_cascade->JNK p38 p-p38 MAPK_cascade->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Shogaol This compound Shogaol->ERK Inhibits Shogaol->JNK Inhibits

Caption: this compound modulates the MAPK signaling pathway in LPS-stimulated macrophages.

References

(6)-Shogaol's Impact on Cancer Cell Migration and Invasion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of (6)-Shogaol, a bioactive compound found in ginger, on cancer cell migration and invasion. This document includes a summary of quantitative data from various studies, detailed protocols for key experimental assays, and visualizations of the underlying molecular pathways.

Introduction

Metastasis, the process of cancer cell migration and invasion to distant organs, is a major cause of cancer-related mortality. This compound has emerged as a promising natural compound with potent anti-cancer properties, including the ability to inhibit metastatic processes.[1][2] It has been shown to be effective against various cancer types, including breast, colon, oral, and liver cancer, with minimal toxic effects on normal cells.[1][3] This document outlines the experimental evidence and methodologies for evaluating the anti-metastatic potential of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound on cancer cell migration, invasion, and the expression of related proteins.

Table 1: Inhibition of Cancer Cell Migration and Invasion by this compound

Cancer Cell LineAssay TypeThis compound Concentration% Inhibition / EffectReference
MDA-MB-231 (Breast)Matrigel Invasion10 µMAlmost complete inhibition of PMA-induced invasion[4]
YD-10B & Ca9-22 (Oral)Migration & Invasion8 µM~60% reduction in migration and invasion[5]
Caco2 (Colon)Wound Healing40 µM & 80 µMDose-dependent inhibition of cell migration[6]
HCT116 (Colon)Wound Healing20 µM & 40 µMDose-dependent inhibition of cell migration[6]
Caco2 (Colon)Transwell Migration40 µM & 80 µMDose-dependent inhibition of cell migration[6]
HCT116 (Colon)Transwell Migration20 µM & 40 µMDose-dependent inhibition of cell migration[6]
SCC-4 & SCC-25 (Head and Neck)Wound Healing7.5 µM & 15 µMSignificant reduction in wound closure[7]

Table 2: Effect of this compound on Metastasis-Related Protein Expression

Cancer Cell LineTarget ProteinThis compound ConcentrationEffect on Protein Expression/ActivityReference
MDA-MB-231 (Breast)MMP-9Dose-dependentReduction in gene activation, protein expression, and secretion[2][4]
MDA-MB-231 (Breast)MMP-7 & MMP-13Dose-dependentDecrease in PMA-induced transcriptional activation[4]
Caco2 (Colon)MMP-2, N-cadherin, IKKβ, p-NF-κB, Snail80 µMSignificant reduction in expression[8]
HCT116 (Colon)VEGF, IKKβ, p-NF-κB40 µMSignificant reduction in expression[8]
HCT116 (Colon)MMP-2, N-cadherin, Snail60 µMSignificant decrease in expression[8]
YD-10B & Ca9-22 (Oral)E-cadherinDose-dependentIncreased expression[5]
YD-10B & Ca9-22 (Oral)N-cadherinDose-dependentDecreased expression[5]
Hep3B (Liver)MMP-2 & MMP-9≥ 2.5 µMInhibition of transcription and enzyme activity[9]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-metastatic effects by modulating several key signaling pathways involved in cell migration and invasion.

G cluster_0 NF-κB Pathway cluster_1 PI3K/Akt Pathway cluster_2 EMT Regulation Shogaol This compound IKK IKKβ Shogaol->IKK Inhibits PI3K p-PI3K Shogaol->PI3K Inhibits Snail Snail Shogaol->Snail Inhibits Ecad E-cadherin Shogaol->Ecad Upregulates Ncad N-cadherin Shogaol->Ncad Downregulates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65) IkB->NFkB Inhibits (Cytoplasmic Sequestration) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation MMPs MMP-9, MMP-7, MMP-13 (Gene Expression) NFkB_nuc->MMPs Activates NFkB_nuc->Snail Activates Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Snail->Ecad Represses Snail->Ncad Induces

Caption: Signaling pathways modulated by this compound to inhibit cancer cell migration and invasion.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration in vitro.

G A 1. Seed cells in a 6-well plate to form a confluent monolayer. B 2. Create a 'scratch' in the monolayer with a sterile pipette tip. A->B C 3. Wash with PBS to remove detached cells. B->C D 4. Add media with this compound (or vehicle control). C->D E 5. Image the scratch at 0h. D->E F 6. Incubate at 37°C. E->F G 7. Image the same field at subsequent time points (e.g., 24h, 48h). F->G H 8. Quantify the wound closure area using ImageJ or similar software. G->H

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Caco2, HCT116) into 6-well plates at a density that will form a confluent monolayer within 24 hours.[6]

  • Creating the Wound: Once cells reach >90% confluency, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[6][10]

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[6]

  • Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (e.g., 20, 40, 80 µM) or a vehicle control (e.g., DMSO).[6]

  • Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is captured at later time points.[10]

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same marked fields at subsequent time points (e.g., 24 and 48 hours) to monitor wound closure.[6][10]

  • Quantification: Measure the area of the scratch at each time point using image analysis software like ImageJ. The percentage of wound closure can be calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.[11][12]

G A 1. Coat Transwell insert with Matrigel (for invasion assay only). B 2. Seed serum-starved cells in the upper chamber with this compound. A->B C 3. Add chemoattractant (e.g., 10% FBS) to the lower chamber. B->C D 4. Incubate for 24-48 hours. C->D E 5. Remove non-migrated cells from the upper surface of the membrane. D->E F 6. Fix and stain migrated cells on the lower surface. E->F G 7. Image and count the stained cells. F->G

Caption: Workflow for the Transwell Migration and Invasion Assay.

Protocol:

  • Chamber Preparation:

    • Migration Assay: Use uncoated Transwell inserts (e.g., 8.0 µm pore size).

    • Invasion Assay: Thaw Matrigel on ice and dilute it with a cold, serum-free medium. Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.[13][14]

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours. Harvest the cells using a non-enzymatic cell dissociation solution or trypsin, and resuspend them in a serum-free medium.

  • Cell Seeding: Seed the prepared cells (e.g., 2 x 10^5 cells in 200 µL) into the upper chamber of the Transwell inserts containing the desired concentrations of this compound.[6]

  • Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[13]

  • Incubation: Incubate the plates at 37°C for a period that allows for cell migration/invasion but not proliferation (typically 24-48 hours).

  • Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migratory/non-invasive cells.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with 70% ethanol or 4% paraformaldehyde for 10-20 minutes. Stain the fixed cells with 0.1% crystal violet for 15-30 minutes.[13]

  • Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Capture images of the stained cells using a microscope and count the number of cells in several random fields.

Western Blotting for EMT Markers and Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in migration, invasion, and epithelial-mesenchymal transition (EMT).[15]

Protocol:

  • Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 48 hours).[6] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, p-NF-κB, NF-κB, p-Akt, Akt, β-actin) overnight at 4°C.[8][15]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

Conclusion

The provided data and protocols demonstrate that this compound is a potent inhibitor of cancer cell migration and invasion. It acts by targeting key signaling pathways such as NF-κB and PI3K/Akt and downregulating the expression and activity of matrix metalloproteinases. The methodologies outlined here provide a robust framework for researchers to further investigate the anti-metastatic properties of this compound and other potential therapeutic compounds.

References

Application Notes and Protocols for (6)-Shogaol Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a bioactive compound found in dried ginger (Zingiber officinale), has garnered significant attention for its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] A growing body of preclinical evidence suggests that this compound may offer therapeutic benefits for a range of neurodegenerative diseases by mitigating key pathological processes such as neuroinflammation, oxidative stress, and neuronal cell death.[3][4] These application notes provide a comprehensive overview of the various animal models used to investigate the neuroprotective effects of this compound, complete with detailed experimental protocols and summaries of key quantitative findings.

Animal Models for this compound Neuroprotective Testing

This compound's efficacy has been evaluated in a variety of rodent models, each designed to mimic specific aspects of human neurodegenerative disorders.

  • Parkinson's Disease (PD) Models: These models are used to study the loss of dopaminergic neurons. This compound has been shown to protect these neurons by suppressing neuroinflammation.[5][6] Models include those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone.[4][5]

  • Alzheimer's Disease (AD) & Dementia Models: These models focus on cognitive deficits and neuroinflammation induced by agents like amyloid-beta oligomers (AβO) or scopolamine.[1] Studies show this compound can reduce the activation of microglia and astrocytes, thereby ameliorating memory impairment.[1][7]

  • Cerebral Ischemia (Stroke) Models: Models like transient global ischemia and middle cerebral artery occlusion (MCAO) are used to simulate stroke.[3][8] this compound has been found to reduce infarct volume, brain edema, and oxidative stress in these models.[8][9][10]

  • Neuroinflammation Models: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a systemic inflammatory response that affects the brain.[11][12] this compound effectively suppresses the activation of microglia and the production of pro-inflammatory cytokines in these models.[3][13]

  • Multiple Sclerosis (MS) Models: The experimental autoimmune encephalomyelitis (EAE) model is the most common for studying MS.[14] Administration of this compound to EAE mice has been shown to alleviate clinical symptoms, reduce neuroinflammation, and promote remyelination.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative results from various preclinical studies investigating this compound.

Table 1: Efficacy of this compound in Parkinson's Disease Animal Models

Animal Model This compound Dosage Key Outcome Result Reference
MPTP-induced (Mice) 10 mg/kg/day, p.o. Tyrosine Hydroxylase (TH) positive cells in SNpc Reversed MPTP-induced reduction [5]
MPTP-induced (Mice) 10 mg/kg/day, p.o. Microglial Activation (MAC-1) Significantly inhibited MPTP-induced activation [5]
MPTP-induced (Mice) 10 mg/kg/day, p.o. Pro-inflammatory Markers (TNF-α, iNOS, COX-2) Significantly inhibited MPTP-induced increases [5]
Rotenone-induced (Rats) 10 & 20 mg/kg for 28 days Dopamine Levels Significantly sustained dopamine levels [4]

| Rotenone-induced (Rats) | 10 & 20 mg/kg for 28 days | Pro-inflammatory Markers (IL-1β, NF-κB, TNF-α) | Considerably sustained the elevation of markers |[4] |

Table 2: Efficacy of this compound in Stroke and Neuroinflammation Animal Models

Animal Model This compound Dosage Key Outcome Result Reference
MCAO-induced (Mice) 5 or 20 mg/kg/day for 7 days (pretreatment) Neurological Deficit Scores Significantly reduced [8]
MCAO-induced (Mice) 5 or 20 mg/kg/day for 7 days (pretreatment) Mean Infarct Area Significantly reduced [8]
MCAO-induced (Rats) 25 or 50 mg/kg for 14 days (pretreatment) Cerebral Infarct Volume Significantly reduced [10]
MCAO-induced (Rats) 25 or 50 mg/kg for 14 days (pretreatment) Brain Edema Significantly reduced [10]
EAE (MS Model, Mice) 5 mg/kg/day, p.o. Clinical Disease Score Significantly alleviated clinical signs [14][15]

| EAE (MS Model, Mice) | 5 mg/kg/day, p.o. | Astrogliosis & Microglial Activation | Markedly reduced |[14][15] |

Visualized Workflows and Pathways

G cluster_0 Preclinical Investigation Workflow for this compound model 1. Animal Model Induction (e.g., MPTP, MCAO, LPS) treatment 2. Treatment Administration This compound vs. Vehicle) model->treatment behavior 3. Behavioral Assessment (Motor & Cognitive Tests) treatment->behavior tissue 4. Brain Tissue Collection (Post-euthanasia) behavior->tissue analysis 5. Histo & Biochemical Analysis (IHC, ELISA, Western Blot) tissue->analysis data 6. Data Interpretation (Statistical Analysis) analysis->data

Caption: General experimental workflow for in vivo testing of this compound.

G cluster_1 Proposed Neuroprotective Mechanism of this compound insult Neurotoxic Insult (e.g., LPS, MPTP, Aβ) microglia Microglial Activation insult->microglia pathways Pro-inflammatory Pathways (NF-κB, p38 MAPK) microglia->pathways cytokines Cytokines & Mediators (TNF-α, IL-1β, iNOS, COX-2) pathways->cytokines stress Oxidative Stress (ROS Production) pathways->stress death Neuronal Death cytokines->death shogaol This compound shogaol->microglia Suppresses shogaol->pathways Inhibits stress->death protection Neuroprotection

Caption: this compound's inhibition of neuroinflammatory signaling pathways.

Detailed Experimental Protocols

Protocol 1: MPTP-Induced Parkinson's Disease Model in Mice

This protocol details the induction of a PD-like pathology in mice to test the neuroprotective effects of compounds like this compound.[5]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) once daily for 3 consecutive days prior to MPTP injection. Continue administration throughout the MPTP treatment period.[5]

  • MPTP Induction:

    • On day 4, begin MPTP administration. Prepare a solution of MPTP-HCl in sterile saline.

    • Inject mice intraperitoneally (i.p.) with MPTP (e.g., 30 mg/kg) once daily for 5 consecutive days.[5]

  • Behavioral Testing:

    • Seven days after the final MPTP injection, perform behavioral tests to assess motor function.[5]

    • Rotarod Test: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per mouse.

    • Pole Test: To measure bradykinesia, place the mouse head-upward on top of a vertical wooden pole. Record the time it takes to turn downward and descend.

  • Tissue Processing:

    • Following behavioral tests, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains (e.g., 30 µm slices) using a cryostat, focusing on the substantia nigra pars compacta (SNpc) and striatum.

  • Immunohistochemistry:

    • Perform staining for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss and for Iba-1 or MAC-1 to assess microglial activation.[5] (See Protocol 4).

Protocol 2: LPS-Induced Neuroinflammation Model in Mice

This protocol is used to induce acute neuroinflammation to screen for anti-inflammatory compounds.[11][12]

  • Animals: Use adult male C57BL/6 mice. Acclimatize for one week.

  • Compound Administration: Administer this compound or vehicle orally or intraperitoneally at the desired dose (e.g., 10-20 mg/kg) 1 hour prior to LPS injection.

  • LPS Injection:

    • Prepare a solution of Lipopolysaccharide (from E. coli) in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg). This is sufficient to induce a robust inflammatory response in the brain.[12]

  • Sample Collection:

    • At a specified time point post-injection (e.g., 4, 6, or 24 hours), euthanize the mice.

    • For cytokine analysis, rapidly harvest the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

    • For histology, perform transcardial perfusion with 4% PFA as described in Protocol 1.

  • Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Immunohistochemistry: Perform staining for Iba-1 (activated microglia) and GFAP (reactive astrocytes) to visualize neuroinflammation (See Protocol 4).[16]

Protocol 3: Behavioral Testing for Cognitive Function

These tests are essential for dementia and AD models.[17][18][19]

  • Y-Maze Test (Spatial Working Memory):

    • The apparatus is a Y-shaped maze with three identical arms.

    • Place a mouse at the end of one arm and allow it to explore freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).

    • Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

    • Cognitive impairment is indicated by a lower alternation percentage.[18]

  • Morris Water Maze (Spatial Learning and Memory):

    • This test uses a circular pool filled with opaque water containing a hidden escape platform.[19]

    • Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the mouse into the pool from different starting positions and allow it to find the hidden platform. Record the escape latency. If the mouse does not find the platform within 60-90 seconds, guide it there.

    • Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds. Track the time spent in the target quadrant where the platform was previously located.[18]

    • Improved memory is indicated by shorter escape latencies during acquisition and more time spent in the target quadrant during the probe trial.

Protocol 4: Immunohistochemistry for Microglia (Iba-1) and Astrocytes (GFAP)

This protocol provides a general workflow for visualizing glial cell activation in brain tissue sections.[16][20]

  • Section Preparation: Use free-floating brain sections (30-50 µm) prepared as described in Protocol 1.

  • Washing and Permeabilization:

    • Wash sections three times for 5-10 minutes each in phosphate-buffered saline (PBS).

    • Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% Normal Goat/Donkey Serum).[21][22] The serum species should match the host of the secondary antibody.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., Rabbit anti-Iba1, Chicken anti-GFAP) in the blocking solution to the recommended concentration (e.g., 1:500 - 1:1000).[20]

    • Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation:

    • Wash the sections three times for 10 minutes each in PBS.

    • Incubate with the appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Chicken Alexa Fluor 594) diluted in blocking solution for 2 hours at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash sections three times for 10 minutes each in PBS.

    • Mount the sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI (to stain cell nuclei).

    • Visualize and capture images using a fluorescence or confocal microscope. Quantify the intensity of the fluorescent signal or the number/morphology of Iba-1/GFAP-positive cells.

Protocol 5: Assessment of Oxidative Stress

Oxidative stress is a key mechanism in neurodegeneration.[23]

  • Tissue Preparation: Homogenize fresh-frozen brain tissue (e.g., hippocampus or cortex) in an appropriate lysis buffer on ice. Centrifuge the homogenate to collect the supernatant.

  • Malondialdehyde (MDA) Assay:

    • MDA is a marker of lipid peroxidation.[24]

    • Use a commercial colorimetric or fluorometric MDA assay kit.

    • The assay typically involves the reaction of MDA in the sample with thiobarbituric acid (TBA) to produce a colored product, which is measured with a spectrophotometer.

  • Antioxidant Enzyme Activity Assays:

    • Measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[24]

    • Use commercially available assay kits that measure the enzymatic conversion of a substrate, quantifiable by a spectrophotometer.

  • Glutathione (GSH/GSSG) Ratio:

    • The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a critical indicator of cellular redox state.[25]

    • Use a commercial kit to measure both GSH and GSSG levels. A decrease in the GSH/GSSG ratio indicates increased oxidative stress.[25]

References

Application Notes and Protocols for Studying the Impact of (6)-Shogaol on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6)-Shogaol, a pungent constituent derived from the dehydration of (6)-gingerol in dried ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] A primary mechanism underlying these effects is its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial family of transcription factors that regulate genes involved in inflammation, immunity, cell proliferation, and survival.[6][7] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][8] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation.[6][9] This allows NF-κB, most commonly the p65/p50 heterodimer, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][10]

This compound has been shown to inhibit this cascade at multiple key points. It suppresses the phosphorylation of the IKK complex, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[4][9] This action ensures NF-κB remains sequestered in the cytoplasm. Furthermore, this compound can inhibit the phosphorylation of the p65 subunit, further impeding its nuclear translocation and transcriptional activity.[4][5] These application notes provide a comprehensive set of protocols to investigate and quantify the inhibitory effects of this compound on the NF-κB pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the observed effects of this compound on key components and activities within the NF-κB signaling pathway.

Table 1: Summary of this compound's Impact on NF-κB Pathway Proteins

Protein Target Observed Effect Cell Type(s) Inducer Reference
p-IKKα/β Phosphorylation significantly attenuated/inhibited. HK-2, MDA-MB-231 TNF-α, PMA [4][9]
p-IκBα Phosphorylation significantly attenuated/inhibited. HK-2, MDA-MB-231, RAW 264.7 TNF-α, PMA, LPS [4][5][9]
IκBα Degradation prevented/reversed. HK-2, MDA-MB-231, RAW 264.7 TNF-α, PMA, LPS [4][5][9]
p-p65 (Ser536) Phosphorylation inhibited. MDA-MB-231, RAW 264.7 PMA, LPS [4][5]

| Nuclear p65 | Translocation to the nucleus was reduced/blocked. | MDA-MB-231, HUVEC, RAW 264.7 | PMA, LPS |[4][11][12] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell Line Assay IC50 Value (µM) Exposure Time Reference
Caco2 (Colon Cancer) MTT Assay (Cytotoxicity) 86.63 48 hours [3]

| HCT116 (Colon Cancer) | MTT Assay (Cytotoxicity) | 45.25 | 48 hours |[3] |

Table 3: Effect of this compound on NF-κB Activity and Target Gene Expression

Assay Type Finding Cell Type Inducer Reference
NF-κB Luciferase Reporter Dose-dependent suppression of NF-κB transcriptional activity. MDA-MB-231, HUVEC PMA, LPS [4][12]
RT-PCR / qPCR Dose-dependent reduction in MMP-9 gene expression. MDA-MB-231 PMA [4]
RT-PCR / qPCR Attenuated mRNA synthesis of cytokines (TNF-α, IL-6, IL-8). HMC-1, HK-2 PMA + A23187, TNF-α [1][9]

| Western Blot | Dose-dependent reduction in iNOS and COX-2 protein expression. | RAW 264.7 | LPS |[5] |

Visualizations: Pathways and Workflows

NF_kB_Pathway_Inhibition_by_6_Shogaol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimuli (e.g., TNF-α, LPS, PMA) receptor Receptor stimulus->receptor IKK IKK Complex (IKKα/β) receptor->IKK Activates shogaol This compound inhibit shogaol->inhibit pNFkB_nuc p-p65/p50 shogaol->pNFkB_nuc shogaol->pNFkB_nuc Inhibits Phosphorylation inhibit->IKK Inhibits Phosphorylation pIKK p-IKKα/β (Active) IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_complex IκBα-p65/p50 (Inactive Complex) IkB->NFkB_complex degradation Proteasomal Degradation pIkB->degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_complex NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation NFkB_complex->NFkB_p65 NFkB_nuc->pNFkB_nuc Phosphorylation DNA κB DNA Sites pNFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: this compound inhibits NF-κB by blocking IKK and p65 phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis start_node Start: Hypothesis Formulation CellCulture 1. Cell Culture (e.g., MDA-MB-231, RAW 264.7) start_node->CellCulture process_node process_node data_node data_node analysis_node analysis_node end_node Conclusion Treatment 2. Treatment - this compound (Pre-incubation) - Inducer (LPS, TNF-α) CellCulture->Treatment WB Western Blot (p-IKK, p-IκBα, p-p65) Treatment->WB NucExtract Nuclear Fractionation (Nuclear p65) Treatment->NucExtract Luciferase Luciferase Assay (NF-κB Activity) Treatment->Luciferase IF Immunofluorescence (p65 Translocation) Treatment->IF qPCR qPCR (Target Gene mRNA) Treatment->qPCR DataAnalysis 3. Data Quantification & Visualization WB->DataAnalysis NucExtract->DataAnalysis Luciferase->DataAnalysis IF->DataAnalysis qPCR->DataAnalysis DataAnalysis->end_node

Caption: Workflow for studying this compound's effect on the NF-κB pathway.

Logical_Relationships observation observation mechanism mechanism outcome outcome A Observation: This compound inhibits IKK phosphorylation (Western Blot) B Leads to: Reduced IκBα phosphorylation & degradation (Western Blot) A->B C Resulting in: NF-κB (p65) retained in cytoplasm (Nuclear Fractionation) B->C D Visual Confirmation: p65 nuclear translocation is blocked (Immunofluorescence) C->D Confirmed by E Functional Outcome: Decreased NF-κB transcriptional activity (Luciferase Assay) C->E F Downstream Effect: Reduced expression of NF-κB target genes (e.g., MMP-9, IL-6) (qPCR) E->F

Caption: Logical flow from molecular inhibition to functional outcomes.

Experimental Protocols

Cell Culture and Treatment Protocol

This protocol provides a general framework. Specific cell lines (e.g., MDA-MB-231 breast cancer, RAW 264.7 macrophages, HCT116 colon cancer) may require specific media and conditions.[3][4][13]

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for luciferase assays, or plates with glass coverslips for immunofluorescence) at a density that will result in 80-90% confluency at the time of treatment.[14][15]

  • Pre-treatment with this compound: Once cells are adhered and have reached the desired confluency, replace the medium with a serum-free or low-serum medium. Add this compound (dissolved in DMSO, final DMSO concentration <0.1%) at various concentrations (e.g., 10, 20, 40, 80 µM) and incubate for a specified pre-treatment time, typically 1 to 6 hours.[3][4][12]

  • Stimulation: Following pre-treatment, add the NF-κB activator (e.g., 10-20 ng/mL TNF-α, 1 µg/mL LPS, or 100 nM PMA) directly to the wells.[4][9][16]

  • Incubation: Incubate for the appropriate time depending on the downstream assay.

    • Phosphorylation events (IKK, IκBα, p65): 15-60 minutes.[8][9]

    • IκBα degradation: 30-60 minutes.[9]

    • p65 nuclear translocation: 1-4 hours.[12][17]

    • Luciferase activity / Gene expression: 6-24 hours.[4][7]

  • Harvesting: After incubation, proceed immediately to cell lysis or fixation as described in the specific protocols below.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for analyzing the phosphorylation status and total protein levels of IKK, IκBα, and p65.[18]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Antibodies: Phospho-IKKα/β, IKKβ, Phospho-IκBα, IκBα, Phospho-NF-κB p65 (Ser536), NF-κB p65, GAPDH or β-actin (as loading control).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Nuclear and Cytoplasmic Fractionation

This protocol is used to specifically assess the translocation of p65 from the cytoplasm to the nucleus.[4][19]

  • Cell Collection: Following treatment, wash cells with ice-cold PBS and scrape them into a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., Cytoplasmic Fractionation Reagent). Incubate on ice for 15 minutes.

  • Cell Lysis: Add a detergent (e.g., 10% NP-40) and vortex vigorously for 15 seconds.

  • Separation: Centrifuge at 16,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the remaining pellet with the fractionation buffer. Resuspend the pellet in a nuclear extraction buffer.

  • Incubation and Sonication: Incubate on ice for 30 minutes with periodic vortexing. Sonicate briefly to shear the nuclear membrane.

  • Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Analysis: Analyze both cytoplasmic and nuclear fractions by Western blot for p65. Use Histone H1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.[4]

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[20][21]

  • Transfection: Co-transfect cells (e.g., HEK293 or MDA-MB-231) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[4][22]

  • Treatment: After 24 hours, treat the transfected cells with this compound and the NF-κB activator as described in Protocol 1.

  • Cell Lysis: Wash cells with PBS. Add 30-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Measurement:

    • Transfer 20 µL of the lysate to a white-walled 96-well plate.

    • Use a dual-luciferase reporter assay system and a plate-reading luminometer.

    • Inject the firefly luciferase substrate and measure the luminescence (Signal 1).

    • Inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the luminescence (Signal 2).

  • Data Analysis: Normalize the firefly luciferase activity (Signal 1) to the Renilla luciferase activity (Signal 2) for each well.[4] Calculate the fold change in NF-κB activity relative to the untreated or vehicle-treated control.

Immunofluorescence Staining for p65 Nuclear Translocation

This method provides visual evidence of p65 translocation.[17][23]

  • Cell Culture: Grow cells on sterile glass coverslips placed in 24-well plates.

  • Treatment: Treat cells with this compound and an activator as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 20 minutes.[17]

  • Blocking: Wash twice with PBS. Block with 3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with an anti-p65 primary antibody (e.g., 1:100 dilution in 3% BSA/PBS) overnight at 4°C.[17]

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Nuclear Staining & Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[17]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. The location of p65 (green/red fluorescence) relative to the nucleus (blue fluorescence) can be determined.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This protocol measures the mRNA expression levels of NF-κB target genes.[22][24]

  • Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described in Protocol 1. After the incubation period (typically 6-24 hours), extract total RNA using an RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction should contain:

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for the gene of interest (e.g., MMP9, IL6, TNFA, ICAM1) and a housekeeping gene (GAPDH or ACTB).

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Amplification: Run the plate in a real-time PCR machine with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60-65°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

References

Application Notes and Protocols: Evaluating the Antitumor Activity of (6)-Shogaol Using Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to assess the antitumor efficacy of (6)-Shogaol, a bioactive compound found in ginger. The information compiled is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound against various cancers.

Introduction

This compound, a pungent constituent of ginger, has garnered significant interest for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Numerous in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth across a spectrum of malignancies, including but not limited to lung, liver, prostate, colon, breast, and cervical cancers.[1][4][5][6] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, represent a critical in vivo platform for evaluating the antitumor effects of novel therapeutic agents like this compound.[4][5][7]

Antitumor Activity of this compound in Xenograft Models

This compound has consistently demonstrated significant antitumor activity in various xenograft mouse models. It has been shown to reduce tumor volume and weight without causing significant side effects, such as changes in body weight or food consumption, indicating a favorable safety profile.[1][4] The efficacy of this compound is often dose-dependent.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the antitumor effects of this compound in xenograft mouse models.

Table 1: Effect of this compound on Tumor Volume

Cancer TypeCell LineMouse ModelThis compound DoseTreatment DurationVehicle Tumor Volume (mm³)This compound Tumor Volume (mm³)Reference
Non-Small Cell Lung CancerNCI-H1650Athymic nude mice10 mg/kg24 days393.4274.7[1][4]
Non-Small Cell Lung CancerNCI-H1650Athymic nude mice40 mg/kg24 days393.4140.8[1][4]
Hepatocellular CarcinomaSMMC-7721N/A10 mg/kgN/AN/ASignificantly smaller than control[5]
Hepatocellular CarcinomaSMMC-7721N/A50 mg/kgN/AN/ASignificantly smaller than control[5]

Table 2: Effect of this compound on Molecular Markers in Xenograft Tumors

Cancer TypeCell LineThis compound DoseMarkerEffectReference
Non-Small Cell Lung CancerNCI-H165010 mg/kgp-STAT3 (Ser727)51.9% decrease[4]
Non-Small Cell Lung CancerNCI-H165040 mg/kgp-STAT3 (Ser727)42.5% decrease[4]
Non-Small Cell Lung CancerNCI-H165020 mg/kgp-Akt (Ser473)52.4% decrease[4]
Non-Small Cell Lung CancerNCI-H165010 mg/kgCyclin D179.1% decrease[4]
Non-Small Cell Lung CancerNCI-H165040 mg/kgCyclin D190.0% decrease[4]
Hepatocellular CarcinomaSMMC-7721N/ACleaved Caspase-3Increased[5]
Hepatocellular CarcinomaSMMC-7721N/APhospho-eIF2αDecreased[5]

Key Signaling Pathways Modulated by this compound

The antitumor activity of this compound is attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

G cluster_Shogaol This compound cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects shogaol This compound PI3K_Akt PI3K/Akt/mTOR shogaol->PI3K_Akt Inhibits NFkB NF-κB shogaol->NFkB Inhibits STAT3 STAT3 shogaol->STAT3 Inhibits p53 p53 shogaol->p53 Activates Proliferation ↓ Proliferation PI3K_Akt->Proliferation Invasion ↓ Invasion/Metastasis PI3K_Akt->Invasion NFkB->Proliferation NFkB->Invasion STAT3->Proliferation Apoptosis ↑ Apoptosis p53->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound's multifaceted antitumor mechanism.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth.[6][8][9]

  • NF-κB Pathway: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and invasion.[10][11]

  • STAT3 Pathway: this compound can inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor progression and cell survival.[4]

  • p53 Signaling: It can activate the p53 tumor suppressor pathway, leading to the induction of apoptosis in cancer cells.[1]

Experimental Protocols

The following are detailed protocols for conducting xenograft mouse model studies to evaluate the antitumor activity of this compound.

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the cancer type being studied (e.g., NCI-H1650 for non-small cell lung cancer, SMMC-7721 for hepatocellular carcinoma).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Counting and Viability: Wash the harvested cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice to maintain viability.

Xenograft Model Establishment

G start Start cell_prep Cell Preparation (e.g., 5x10^6 cells in 100µL) start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (e.g., to ~100 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment end Endpoint treatment->end

Caption: Workflow for establishing a xenograft mouse model.

  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, typically 6-8 weeks old.

  • Acclimatization: Allow the mice to acclimate to the facility for at least one week before the experiment.

  • Cell Implantation: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane). Subcutaneously inject the prepared cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

This compound Administration
  • Preparation of this compound: Dissolve this compound in a suitable vehicle, such as corn oil or a solution of DMSO, Cremophor EL, and saline.

  • Dosage and Administration Route: Based on previous studies, administer this compound at doses ranging from 10 to 100 mg/kg body weight.[1] The most common route of administration is intraperitoneal (i.p.) injection. Oral gavage can also be used.[12]

  • Treatment Schedule: Administer the treatment daily or on a predetermined schedule for a specified duration (e.g., 3-4 weeks). The control group should receive the vehicle only.

  • Monitoring: Throughout the treatment period, monitor the body weight of the mice and observe for any signs of toxicity.

Evaluation of Antitumor Activity
  • Tumor Measurement: Continue to measure tumor volume throughout the study.

  • Endpoint: At the end of the study, euthanize the mice according to approved protocols.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and photograph them.

  • Histological and Molecular Analysis:

    • Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein and RNA analysis (e.g., Western blotting, RT-qPCR) to assess the expression and phosphorylation status of key signaling proteins.

Conclusion

Xenograft mouse models are an indispensable tool for the preclinical evaluation of the antitumor potential of this compound. The protocols and data presented here provide a framework for researchers to design and conduct robust in vivo studies. The consistent findings of this compound's ability to inhibit tumor growth and modulate key cancer-related signaling pathways underscore its promise as a potential therapeutic agent. Further research utilizing these models will be crucial for elucidating its precise mechanisms of action and advancing its clinical development.

References

Application Notes and Protocols for Pharmacokinetic Profiling of (6)-Shogaol in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of (6)-Shogaol, a bioactive compound found in ginger, using rodent models. The information compiled herein is intended to guide researchers in designing and executing robust preclinical pharmacokinetic evaluations.

Introduction

This compound is a pungent constituent of dried ginger and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document outlines the key pharmacokinetic parameters of this compound in rats and mice and provides detailed protocols for its in-vivo evaluation and bioanalysis.

Data Presentation: Pharmacokinetic Parameters of this compound in Rodents

The following tables summarize the pharmacokinetic parameters of this compound observed in rats and mice following oral (p.o.) and intravenous (i.v.) administration. These values highlight the compound's rapid but partial absorption and extensive metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (µg/L)Tmax (h)AUC (µg·h/L)T½ (h)Oral Bioavailability (%)Reference
Oral (Ginger Extract)17.2 mg/kg214.40.7545.32.3 - 3.9-[1]
Oral (Pure Compound)30 mg/kg-0.08 - 0.75--0.10 - 0.31[2]
Intravenous3 mg/kg-----[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDoseCmaxTmaxAUCOral Bioavailability (%)Reference
Oral5 mg/kg-----[4]
Oral200 mg/kg-----[5]

Note: '-' indicates data not explicitly provided in the cited sources.

Experimental Protocols

The following sections provide detailed methodologies for the in-vivo pharmacokinetic study of this compound in rodent models and the subsequent bioanalytical quantification.

Protocol 1: In-Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][6]

  • Health Status: Healthy, male or female, with weights appropriate for the species (e.g., 200-250 g for rats).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Dosing Preparation and Administration:

  • This compound Formulation:

    • For Oral Administration (p.o.): this compound can be suspended in a vehicle such as corn oil, peanut oil, or 0.5% (v/v) castor oil mixture.[5][7] A stable solution can also be prepared by suspending it in carboxymethyl cellulose sodium (CMC-Na).

    • For Intravenous Administration (i.v.): A formulation suitable for injection should be prepared, ensuring sterility and appropriate physiological pH.

  • Dose Selection: Doses can range from 3 mg/kg (i.v.) to 30 mg/kg (p.o.) for pure compounds, and may vary when administered as part of a ginger extract.[2][3][8]

  • Administration:

    • Oral: Administer the formulation via oral gavage.

    • Intravenous: Administer via a suitable vein, such as the tail vein.

3. Sample Collection:

  • Blood Sampling:

    • Time Points: Collect blood samples at predetermined time points. For oral administration, typical time points include 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collection Method: Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Use heparinized tubes to prevent coagulation.

    • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.[1]

  • Tissue Distribution (Optional):

    • Time Points: Euthanize animals at specific time points (e.g., 1 and 2 hours post-dose) to collect tissues of interest (e.g., liver, kidney, brain, intestine).[1]

    • Tissue Processing: Rinse tissues with cold saline, blot dry, weigh, and store at -80°C. For analysis, homogenize the tissues in an appropriate buffer or solvent.[1]

  • Excreta Collection (Optional):

    • Urine and Feces: House animals in metabolic cages to collect urine and feces over specified intervals (e.g., 0-24 h and 24-48 h).[1]

Protocol 2: Bioanalytical Method for this compound Quantification using HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in biological matrices.

1. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 200 µL of plasma, add 600 µL of methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Liquid-Liquid Extraction:

    • To 500 µL of plasma, add an internal standard.

    • Extract with an organic solvent like ethyl acetate.

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in the mobile phase.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like 0.1% formic acid or acetic acid) is common.

    • Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run time.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at approximately 282 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 48°C.[6]

3. Quantification:

  • Standard Curve: Prepare a standard curve of this compound in the same biological matrix (e.g., blank plasma) over a range of concentrations.

  • Analysis: Run the standards and samples on the HPLC system. Determine the peak area of this compound and calculate the concentration in the unknown samples using the standard curve.

For higher sensitivity and selectivity, an LC-MS/MS method can be developed. This typically involves a similar chromatographic setup coupled with a mass spectrometer for detection.

Visualizations

Metabolic Pathway of this compound

G Metabolic Pathway of this compound in Rodents cluster_redox Redox Pathway cluster_conjugation Conjugation Pathway Shogaol This compound Reductase Reductase Shogaol->Reductase Reduction GST GST Shogaol->GST M11 1-(4'-hydroxy-3'-methoxyphenyl)- decan-3-one (M11) Reductase->M11 M9 1-(4'-hydroxy-3'-methoxyphenyl)- decan-3-ol (M9) Reductase->M9 M6 1-(4'-hydroxy-3'-methoxyphenyl)- 4-decen-3-ol (M6) M6->GST M11->Reductase Reduction GSH Glutathione (GSH) GSH->GST Thiol_Conj Thiol Conjugates (Mercapturic Acid Pathway) GST->Thiol_Conj GST->Thiol_Conj Excretion Excretion (Urine and Feces) Thiol_Conj->Excretion

Caption: Major metabolic pathways of this compound in rodents.

Experimental Workflow for Pharmacokinetic Profiling

G Experimental Workflow for this compound Pharmacokinetic Profiling Dosing_Prep Dosing Preparation (this compound in Vehicle) Animal_Dosing Animal Dosing (Oral or IV) Dosing_Prep->Animal_Dosing Sample_Collection Serial Blood Sample Collection Animal_Dosing->Sample_Collection Plasma_Sep Plasma Separation (Centrifugation) Sample_Collection->Plasma_Sep Sample_Prep Sample Preparation (Extraction/Protein Precipitation) Plasma_Sep->Sample_Prep HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) HPLC_Analysis->Data_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) Data_Analysis->Results

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

References

Application Notes & Protocols: (6)-Shogaol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6)-Shogaol, a pungent bioactive compound found in dried ginger (Zingiber officinale), has emerged as a promising neuroprotective agent in the study of neurodegenerative diseases.[1][2] Structurally, it is the dehydrated form of (6)-gingerol and is often more stable and potent.[2] A growing body of preclinical evidence demonstrates its therapeutic potential in various models of neurodegeneration, including Alzheimer's, Parkinson's, Huntington's, and Multiple Sclerosis.[3][4][5][6][7][8] Its mechanisms of action are multifaceted, primarily revolving around its potent anti-inflammatory, antioxidant, and anti-amyloidogenic properties.[1][2][5][9] These notes provide a comprehensive overview of the application of this compound in neurodegenerative disease research, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Key Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Anti-Neuroinflammatory Effects

A primary mechanism of this compound is the suppression of neuroinflammation, which is a common pathological feature of many neurodegenerative disorders.[9][10] It achieves this primarily by inhibiting the activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[3][9] Activated glial cells release a cascade of pro-inflammatory mediators that contribute to neuronal damage.[9][10] this compound has been shown to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][9] This is accomplished by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and by inhibiting key inflammatory signaling pathways like nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[2][4][9]

G cluster_0 Neuroinflammatory Stimuli (LPS, Aβ, MPTP) cluster_1 Microglia / Astrocyte cluster_2 Neuronal Damage Stimuli LPS / Aβ / MPTP p38_MAPK p38 MAPK Activation Stimuli->p38_MAPK NFkB NF-κB Activation Stimuli->NFkB iNOS_COX2 iNOS / COX-2 Expression p38_MAPK->iNOS_COX2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS_COX2->Cytokines Damage Neuronal Damage & Cell Death Cytokines->Damage Shogaol This compound Shogaol->p38_MAPK Inhibits Shogaol->NFkB Inhibits

Figure 1: Anti-Neuroinflammatory Pathway of this compound.
Antioxidant Effects via Nrf2 Activation

Oxidative stress is another critical factor in neuronal cell death and the progression of neurodegenerative diseases.[1] this compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant enzymes and cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (Nqo1).[12] By promoting the nuclear translocation of Nrf2, this compound enhances the cellular defense against oxidative damage, reduces reactive oxygen species (ROS) levels, and improves neuronal cell viability.[1][12]

G cluster_0 Oxidative Stress cluster_1 Cytoplasm cluster_2 Nucleus ROS ROS / Oxidants Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, Nqo1) ARE->Antioxidant_Genes Protection Neuroprotection Antioxidant_Genes->Protection Shogaol This compound Shogaol->Keap1_Nrf2 Inhibits Keap1

Figure 2: Nrf2-Mediated Antioxidant Pathway of this compound.
Anti-Amyloidogenic Activity in Alzheimer's Disease

In the context of Alzheimer's disease (AD), this compound has demonstrated anti-amyloidogenic properties. It has been shown to inhibit the cysteinyl leukotriene 1 receptor (CysLT1R), a factor implicated in AD pathogenesis.[5][13] Inhibition of CysLT1R by this compound leads to the downregulation of cathepsin B, a cysteine protease involved in the production of amyloid-beta (Aβ).[5][13] This mechanism ultimately reduces Aβ deposition in the brain, a hallmark of AD, and helps ameliorate cognitive deficits in animal models.[5][13]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in Neurodegenerative Disease Models

Disease ModelSpeciesThis compound DoseKey FindingsReference
Parkinson's Disease (MPTP-induced)Mouse10 mg/kg/day, p.o.Reversed motor deficits; inhibited microglial activation and the increase of TNF-α, NO, iNOS, and COX-2.[4][4]
Parkinson's Disease (MPTP/p-induced)Mouse20 mg/kg, p.o.Ameliorated motor and non-motor symptoms (e.g., depression-like behavior); protected dopaminergic neurons.[14][14]
Parkinson's Disease (P. mirabilis-induced)Mouse10 mg/kg, p.o.Improved motor dysfunction and dopaminergic neuronal death; suppressed intestinal barrier disruption and neuroinflammation.[15][15]
Alzheimer's Disease (AβO-injected)MouseNot specifiedReduced microgliosis and astrogliosis; ameliorated memory impairment.[16][16]
Alzheimer's Disease (APPSw/PS1-dE9 Tg)MouseNot specifiedReduced Aβ deposition and ameliorated behavioral deficits.[13][13]
Huntington's Disease (3-NPA-induced)Rat10 & 20 mg/kg, p.o.Improved motor function; reversed alterations in neurotransmitters and neuroinflammatory markers (↓TNF-α, IL-1β, IL-6; ↑BDNF, Nrf2).[6][8][6][8]
Multiple Sclerosis (EAE model)Mouse5 mg/kg/day, p.o.Alleviated clinical signs of the disease; reduced astrogliosis, microglial activation, and TNF-α expression.[3][3]
Transient Global IschemiaMouse10 mg/kg, p.o.Showed 30% inhibition of CA1 hippocampal cell death; suppressed active caspase-3.[10][10]

Table 2: In Vitro Efficacy of this compound

Cell ModelInsultThis compound Conc.Key FindingsReference
Rat Mesencephalic CulturesMPP+ (10 µmol/L)0.001 & 0.01 µmol/LIncreased the number of TH-IR neurons; suppressed TNF-α and NO levels.[4][4]
SH-SY5Y NeuroblastomaH₂O₂ (200 µM)15.6 & 31.25 µg/mLImproved cell viability; reduced ROS, MDA, TNF-α, and caspase-3; activated PI3K/Akt pathway.[1][1]
HT22 Hippocampal CellsH₂O₂Not specifiedIncreased expression of choline acetyltransferase (ChAT) and choline transporter (ChTp) via a BDNF-dependent mechanism.[17][17]
BV-2 & Primary MicrogliaLPS10 µMSignificantly inhibited NO release and iNOS expression; inhibited PGE₂, IL-1β, and TNF-α production.[9][10][9][10]

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[1]

1. Materials:

  • SH-SY5Y human neuroblastoma cell line
  • DMEM/F-12 medium
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound (dissolved in DMSO)
  • Hydrogen peroxide (H₂O₂)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • DMSO (Dimethyl sulfoxide)
  • Phosphate-Buffered Saline (PBS)
  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

3. Treatment:

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 15, 30 µg/mL) in a serum-free medium. The final DMSO concentration should be <0.1%.
  • Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound.
  • Incubate the cells for a pre-treatment period (e.g., 2 hours).
  • Induce neurotoxicity by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group.
  • Incubate the plates for an additional 24 hours.

4. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 2: In Vivo Study in an MPTP-induced Parkinson's Disease Mouse Model

This protocol describes the induction of Parkinson's-like pathology in mice using MPTP and subsequent treatment with this compound to evaluate its neuroprotective effects.[4][14][18]

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old).
  • House animals under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
  • Acclimatize mice for at least one week before the experiment.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Control): Vehicle (e.g., saline or 0.5% CMC) administration.
  • Group 2 (MPTP): MPTP injection + Vehicle administration.
  • Group 3 (MPTP + this compound): MPTP injection + this compound (e.g., 10 or 20 mg/kg) administration.
  • Group 4 (this compound only): Vehicle injection + this compound administration.

3. MPTP Induction and Treatment:

  • Dissolve MPTP-HCl in sterile saline.
  • Administer MPTP (e.g., 30 mg/kg, i.p.) once daily for 5 consecutive days to induce dopaminergic neurodegeneration.[4][18]
  • Dissolve this compound in a suitable vehicle (e.g., corn oil or 0.5% CMC).
  • Administer this compound (e.g., 10 mg/kg, p.o.) daily, starting 3 days prior to the first MPTP injection and continuing throughout the MPTP administration period and for several days after.[4]

4. Behavioral Testing (7 days after the last MPTP injection):

  • Rotarod Test: To assess motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall.
  • Pole Test: To measure bradykinesia. Place mice head-upward on top of a vertical pole and record the time taken to turn downward and descend.

5. Tissue Collection and Analysis:

  • Seven days after the final behavioral test, euthanize the mice.
  • Perfuse transcardially with saline followed by 4% paraformaldehyde.
  • Dissect the brains and post-fix them. Isolate the substantia nigra and striatum.
  • Process tissues for:
  • Immunohistochemistry: To analyze the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and the density of TH-positive fibers in the striatum. Analyze markers for microglial activation (Iba1/MAC-1) and astrogliosis (GFAP).
  • Western Blot/ELISA: To quantify levels of inflammatory markers (TNF-α, iNOS, COX-2) and other proteins of interest in brain homogenates.

Protocol 3: Western Blot Analysis for Neuroprotective Markers

This protocol details the steps for quantifying protein expression levels (e.g., Nrf2, HO-1, TH, Iba1) in brain tissue or cell lysates.

1. Protein Extraction:

  • Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
  • Collect the supernatant containing the total protein.
  • Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
  • Load samples onto a 10-12% SDS-polyacrylamide gel and separate proteins by electrophoresis.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-Iba1, anti-β-actin) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensity using densitometry software (e.g., ImageJ).
  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows and Diagrams

G cluster_0 In Vitro Neuroprotection Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with This compound (2h) A->B C Induce oxidative stress (e.g., H₂O₂ for 24h) B->C D Assess cell viability (MTT Assay) C->D E Data Analysis: Compare viability vs. control D->E

Figure 3: Workflow for an in vitro neuroprotection assay.

G cluster_1 In Vivo Parkinson's Model Workflow F Acclimatize C57BL/6 Mice G Pre-treat with this compound (p.o., daily) F->G H Induce PD model (MPTP, i.p., 5 days) G->H I Continue this compound Treatment G->I J Behavioral Testing (Rotarod, Pole Test) I->J K Euthanize & Collect Brains J->K L Immunohistochemistry & Western Blot Analysis K->L

Figure 4: Workflow for an in vivo Parkinson's disease study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (6)-Shogaol Extraction from Dried Ginger Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of (6)-Shogaol from dried ginger rhizomes. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to inform your extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing this compound yield?

A1: High temperature is the most critical factor for maximizing the yield of this compound.[1][2][3][4] this compound is primarily formed through the dehydration of (6)-Gingerol, a process that is significantly accelerated by heat.[1][2][3] Studies have shown that increasing both the drying temperature of the ginger rhizomes and the extraction temperature leads to a substantial increase in this compound content.[1][2][3][4] For instance, drying and extracting at 80°C can result in a 5- to 7-fold increase in this compound compared to processes carried out at room temperature.[2][5]

Q2: Which solvent is best for extracting this compound?

A2: Ethanol is a highly effective and commonly used solvent for this compound extraction.[2][6][7] Specifically, 95% ethanol has been successfully used in high-temperature extractions to maximize this compound yield.[1][2] Some studies suggest that the polarity of the solvent plays a role, with higher ethanol concentrations (70-100%) leading to better recovery of both gingerols and shogaols.[6] While ethanol is effective for overall yield, other solvents like hexane have been shown to yield a higher concentration of this compound in some microwave-assisted extraction studies.[8][9]

Q3: How does the pH of the extraction solvent affect the yield of this compound?

A3: An acidic pH can significantly enhance the yield of this compound.[1][3] Research indicates that adjusting the pH of the extraction solvent to an acidic condition, such as pH 1, can maximize the production of this compound.[1][5] This is likely due to the acid-catalyzed dehydration of (6)-Gingerol to this compound.

Q4: What are the advantages of using modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE)?

A4: Modern extraction techniques like MAE and UAE offer several advantages over traditional methods. They are generally faster, more efficient, and require less solvent.[6][7][10][11] MAE can significantly increase the extractability of this compound, especially when coupled with microwave-assisted drying.[10][12] UAE is also highly effective, with optimized methods achieving near-complete recovery of this compound.[6] These methods are considered more environmentally friendly due to reduced energy and solvent consumption.[11]

Q5: Can Supercritical Fluid Extraction (SFE) with CO2 be used for this compound?

A5: Yes, Supercritical CO2 (SC-CO2) extraction is a viable method for obtaining this compound from ginger.[13][14] This technique offers the advantage of using a non-toxic, non-flammable, and environmentally friendly solvent. The extraction parameters, such as temperature and pressure, can be precisely controlled to optimize the yield of specific compounds. For instance, one study found that a temperature of 40°C resulted in the highest this compound content.[13]

Troubleshooting Guide

Problem: Low yield of this compound in the final extract.

Possible Cause Troubleshooting Step
Insufficient Heat This compound is formed from the dehydration of (6)-Gingerol at elevated temperatures.[1][2][3] Ensure both the drying of the ginger rhizomes and the extraction process are conducted at a sufficiently high temperature (e.g., 80°C).[1][2][5]
Suboptimal Solvent The choice of solvent can impact extraction efficiency. Ethanol (70-95%) is a good starting point.[2][6] Consider experimenting with different solvents of varying polarities.
Incorrect pH An acidic environment promotes the conversion of (6)-Gingerol to this compound.[1][3] Try adjusting the pH of your extraction solvent to a more acidic level (e.g., pH 1).[1][5]
Inefficient Extraction Method Traditional methods like maceration may not be as efficient. Consider using advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve yield and reduce extraction time.[6][10]
Particle Size is Too Large Large particle sizes of the dried ginger powder can limit solvent penetration. Ensure your ginger rhizomes are ground to a fine powder to maximize surface area for extraction.

Problem: High concentration of (6)-Gingerol and low concentration of this compound.

Possible Cause Troubleshooting Step
Extraction Temperature is Too Low This is the most likely cause. The conversion of (6)-Gingerol to this compound is temperature-dependent.[1][2][3] Increase the extraction temperature to promote the dehydration of (6)-Gingerol. An optimal temperature for this conversion is around 80°C.[1][2][5]
Extraction Time is Too Short The conversion process takes time. Ensure your extraction duration is sufficient for the dehydration reaction to occur. For reflux extraction, a duration of 3-4 hours has been shown to be effective.[4]
Neutral or Alkaline pH A neutral or alkaline pH will not favor the dehydration of (6)-Gingerol. Acidifying the extraction solvent can significantly increase the conversion to this compound.[1][5]

Data on this compound Extraction Parameters

The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods and parameters.

Table 1: Conventional Extraction Methods

Extraction Method Solvent Temperature (°C) Time This compound Yield (mg/g of extract, unless specified) Reference
Reflux95% Ethanol80-~22 mg/g[2][5]
RefluxAbsolute Ethanol76.93.4 hours1.88 mg/g (of dry weight)[4]
Maceration95% EthanolRoom Temp-3-5 mg/g[2][5]
SoxhletNot SpecifiedHighProlongedMay degrade compounds[4]

Table 2: Modern Extraction Methods

Extraction Method Solvent Temperature (°C) Time Power This compound Yield (mg/g of extract, unless specified) Reference
Microwave-Assisted (MAE)70% Ethanol-10 min180 W1.3 ± 0.5 mg/g[9][15]
Microwave-Assisted (MAE)Aqueous Ethanol (50%)-45 min284 W1.660 ± 0.018[10][12]
Ultrasound-Assisted (UAE)100% Ethanol6010 min51.8% amplitudeNear complete recovery[6]
Supercritical CO2 (SFE)CO240153 min276 bar-[13]
High-Pressure UAE-MAE60% Ethanol1005 min1000 W (US), 800 W (MW)4.32 mg/L[16]

Experimental Protocols

Protocol 1: High-Temperature Reflux Extraction for Maximizing this compound

This protocol is based on the principle of maximizing the conversion of (6)-Gingerol to this compound through sustained high-temperature extraction.

Materials:

  • Dried and powdered ginger rhizomes

  • 95% Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of dried, powdered ginger rhizome and place it in the round-bottom flask.

  • Add 95% ethanol to the flask. A common solvent-to-solid ratio is 10:1 (v/w).

  • Set up the reflux apparatus by connecting the condenser to the flask and securing it over the heating mantle.

  • Turn on the cooling water for the condenser.

  • Heat the mixture to the boiling point of the ethanol and maintain a gentle reflux at approximately 80°C for 3-4 hours.[4]

  • After the extraction period, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of fresh 95% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol.

  • The resulting oleoresin is your this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance the extraction process, offering a more rapid and efficient alternative to conventional methods.

Materials:

  • Dried and powdered ginger rhizomes

  • 100% Ethanol

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter (0.22 µm syringe filter)

Procedure:

  • Weigh a specific amount of dried ginger powder (e.g., 0.302 g) and place it into the extraction vessel.[6]

  • Add the appropriate volume of 100% ethanol (e.g., 20 mL).[6]

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction parameters. Optimal conditions have been reported as: 60°C for 10 minutes with an ultrasound power of 51.8% and a cycle of 0.458 s⁻¹.[6]

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant (the liquid extract).

  • Filter the supernatant through a 0.22 µm syringe filter prior to analysis (e.g., by HPLC).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_final Final Product start Dried Ginger Rhizomes grind Grinding to Fine Powder start->grind extraction High-Temperature Reflux (80°C, 3-4 hours) Solvent: 95% Ethanol grind->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation end_product This compound Rich Extract evaporation->end_product

Caption: Workflow for High-Temperature Reflux Extraction of this compound.

nrf2_pathway cluster_cell Cellular Response to this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus shogaol This compound nrf2_keap1 Nrf2-Keap1 Complex shogaol->nrf2_keap1 induces dissociation keap1 Keap1 nrf2_keap1->keap1 nrf2_free Nrf2 (free) nrf2_keap1->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to ho1 Heme Oxygenase-1 (HO-1) Gene are->ho1 activates transcription ho1_protein HO-1 Protein ho1->ho1_protein translation anti_inflammatory Anti-inflammatory & Antioxidant Effects ho1_protein->anti_inflammatory leads to

Caption: this compound Activation of the Nrf2/HO-1 Signaling Pathway.[17][18]

References

Technical Support Center: Enhancing the Aqueous Solubility of (6)-Shogaol for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic compound (6)-Shogaol in aqueous environments for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature and poor water solubility.[1][2] This phenomenon, often referred to as "solvent shock," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution. Other factors include the final concentration of this compound exceeding its solubility limit in the medium and potential interactions with media components.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent and should be determined empirically. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for concentrations below 0.1% to minimize any potential off-target effects of the solvent on cellular function.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent-induced effects.

Q3: Can I use ethanol to dissolve this compound for in vitro studies?

Yes, ethanol can be used as a co-solvent to improve the aqueous solubility of this compound. However, like DMSO, ethanol can also be toxic to cells at higher concentrations. It is advisable to keep the final ethanol concentration in the culture medium as low as possible, typically below 1%. A pre-dissolved solution in ethanol can be diluted with an aqueous buffer, such as PBS, to achieve the final working concentration.[5]

Q4: Are there alternative methods to organic solvents for solubilizing this compound?

Yes, several advanced drug delivery technologies can significantly enhance the aqueous solubility and stability of this compound. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[6][7]

  • Nanoparticles: Encapsulating this compound into polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its cellular uptake.[8][9]

  • Micelles: Micellar formulations can be designed to encapsulate this compound, thereby increasing its aqueous solubility and bioavailability.[1]

Troubleshooting Guide: Precipitation in Cell Culture

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro experiments.

Experimental Workflow for Preparing this compound Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment stock_prep Dissolve this compound in 100% DMSO (e.g., 20 mg/mL) intermediate Optional: Prepare an intermediate dilution in cell culture medium or PBS stock_prep->intermediate To minimize 'solvent shock' final_prep Add stock or intermediate solution dropwise to pre-warmed medium while vortexing stock_prep->final_prep Direct dilution for robust protocols intermediate->final_prep add_to_cells Add the final working solution to the cell culture final_prep->add_to_cells

Figure 1: Workflow for preparing this compound solutions for in vitro studies.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and the efficacy of different solubilization methods.

Table 1: Solubility of this compound in Different Solvents

Solvent/SystemSolubilityReference(s)
Water21.39 ± 2.53 µg/mL[1]
PBS (pH 7.4)24.76 ± 3.01 µg/mL[1]
DMSO~20 mg/mL[5]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[5]

Table 2: Comparison of this compound Solubilization Methods

MethodKey AdvantagesConsiderationsReference(s)
Co-solvents (DMSO, Ethanol) Simple and quick to prepare.Potential for cytotoxicity; risk of precipitation upon dilution.[3][4][5]
Cyclodextrin Inclusion Significantly improves aqueous solubility and bioavailability.Requires specific preparation protocols; may alter compound-protein interactions.[6][7]
Nanoparticle Encapsulation Enhances solubility, stability, and cellular uptake; allows for targeted delivery.More complex preparation; requires characterization of nanoparticles.[8][9]
Micellar Formulation Markedly improves solubility and can enhance bioavailability.Preparation and stability of micelles need to be optimized.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using DMSO
  • Stock Solution Preparation:

    • Dissolve this compound in 100% sterile DMSO to a high concentration (e.g., 20 mg/mL).[5]

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To minimize "solvent shock," it is recommended to perform a serial dilution. For example, prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium.

    • Add the stock or intermediate solution dropwise to the final volume of the pre-warmed medium while gently vortexing or swirling. This rapid dispersion is critical to prevent precipitation.[10]

    • Ensure the final concentration of DMSO is within the tolerated range for your specific cell line (ideally ≤ 0.1% to 0.5%).

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex (Saturated Aqueous Solution Method)

This protocol is adapted from the method described for preparing[11]-shogaol/β-CDs inclusion complexes.[6][7]

  • Preparation of Saturated β-Cyclodextrin Solution:

    • Add an excess amount of β-cyclodextrin (β-CD) to deionized water in a flask.

    • Stir the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure saturation.

    • Filter the suspension to obtain a clear, saturated solution of β-CD.

  • Complexation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add the this compound solution dropwise to the saturated β-CD solution while stirring continuously.

    • Continue stirring the mixture for an extended period (e.g., 48-72 hours) at a constant temperature to allow for the formation of the inclusion complex.

  • Isolation and Drying:

    • The resulting solution is typically cooled or subjected to a process to precipitate the inclusion complex.

    • Collect the precipitate by filtration.

    • Wash the collected complex with a small amount of cold deionized water and/or the organic solvent used for dissolving this compound to remove any uncomplexed material.

    • Dry the final product under vacuum to obtain a powder of the this compound/β-CD inclusion complex.

Protocol 3: Preparation of this compound Loaded PLGA/PLA-PEG-FA Nanoparticles (Single-Step Surface-Functionalizing Technique)

This protocol is a generalized representation based on the described method for preparing NPs-PEG-FA/6-shogaol.[8]

  • Oil Phase Preparation:

    • Dissolve PLGA (poly(lactic-co-glycolic acid)) and this compound in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification:

    • Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.

  • Surface Functionalization:

    • Add a solution of PLA-PEG-FA (polylactic acid-polyethylene glycol-folic acid) block copolymer to the emulsion. The hydrophobic PLA block will anchor to the nanoparticle surface, while the hydrophilic PEG-FA will extend into the aqueous phase.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any unencapsulated this compound and excess surfactant.

    • Resuspend the purified nanoparticles in an appropriate aqueous buffer for in vitro studies.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.

NF-κB Signaling Pathway

This compound can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.[12]

G 6-Shogaol 6-Shogaol IKK IKK 6-Shogaol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription (e.g., MMP-9) Nucleus->Gene Transcription Promotes

Figure 2: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.[13][14]

G 6-Shogaol 6-Shogaol Ras/Raf Ras/Raf 6-Shogaol->Ras/Raf Inhibits JNK JNK 6-Shogaol->JNK Activates p38 p38 6-Shogaol->p38 Activates MEK MEK Ras/Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival JNK->Cell Proliferation & Survival Inhibits p38->Cell Proliferation & Survival Inhibits

Figure 3: Modulation of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism. This compound has been demonstrated to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[15][16]

G 6-Shogaol 6-Shogaol PI3K PI3K 6-Shogaol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival

Figure 4: Inhibition of the PI3K/Akt pathway by this compound.
Nrf2/ARE Signaling Pathway

This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway, which plays a key role in the cellular defense against oxidative stress.[17][18]

G 6-Shogaol 6-Shogaol Keap1 Keap1 6-Shogaol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant Gene Expression Activates

Figure 5: Activation of the Nrf2/ARE pathway by this compound.

References

Technical Support Center: Large-Scale Synthesis of (6)-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (6)-Shogaol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include the inherent instability of this compound at room temperature, the potential for byproduct formation during synthesis, and difficulties in purification.[1] Additionally, factors such as temperature, pH, and solvent choice can significantly impact the stability and final yield of the product.[1][2]

Q2: What is the most common synthetic route for large-scale production of this compound?

A2: A prevalent method involves a multi-step chemical synthesis starting from vanillin.[1][3] This approach typically includes an aldol condensation reaction to form a key intermediate, followed by further modifications to achieve the final this compound structure. Another common method is the dehydration of (6)-Gingerol, which can be sourced from ginger extract.[1][4] High temperatures and acidic conditions facilitate this conversion.[5][6]

Q3: How can the purity of synthesized this compound be assessed?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for both qualitative and quantitative analysis of this compound.[7][8][9] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment.[7] Purity is determined by comparing the retention time and UV-Vis spectra of the synthesized compound with a certified reference standard.[7][8]

Q4: What are the optimal storage conditions for this compound?

A4: Due to its instability, this compound should be stored in a cool, dark place. Studies on the stability of related compounds like (6)-Gingerol suggest that storage in a sealed container at low temperatures (e.g., 5°C) can help minimize degradation.[10][11] For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. While specific long-term stability data for pure this compound is limited in the provided results, the general principles for storing thermally labile and oxidatively sensitive compounds should be followed.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield in aldol condensation step Inefficient deprotonation of the ketone.Use a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation.[1][12]
Side reactions or byproduct formation.Carefully control the reaction temperature, maintaining it at a low temperature (e.g., 0°C) during the addition of the aldehyde to the enolate solution to minimize side reactions.[12]
Low yield in dehydration of (6)-Gingerol Incomplete conversion.Increase the reaction temperature and/or use an acidic catalyst. Studies have shown that temperatures around 80°C and acidic pH (e.g., pH 1) promote the dehydration of (6)-Gingerol to this compound.[5][13]
Degradation of the product.While high temperatures favor the conversion, prolonged exposure can lead to degradation. Optimize the reaction time to maximize conversion while minimizing degradation.[6]
Product loss during workup and purification Poor extraction efficiency.Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[1]
Inefficient purification.Optimize the mobile phase for column chromatography to achieve good separation of this compound from impurities. A gradient elution of n-hexane and ethyl acetate is often effective.[14]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase the reaction time or temperature, or consider adding a slight excess of one of the reactants to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC.
Formation of byproducts (e.g., zingerone, gingerol) Non-selective reaction conditions.In the synthesis from vanillin, byproducts from self-condensation or other side reactions can occur. Precise control of temperature and the rate of addition of reagents is crucial.[1] When preparing from (6)-Gingerol, ensure conditions are optimized for dehydration and not other degradation pathways.
Difficulty in separating product from byproducts Similar polarities of the product and impurities.Employ a high-resolution purification technique. If standard column chromatography is insufficient, consider using preparative HPLC for higher purity. For solid-phase extraction, carefully select the sorbent and eluting solvents.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation of Dehydrozingerone

This protocol is based on synthetic strategies reported in the literature.[1][12][15]

Step 1: Synthesis of Dehydrozingerone from Vanillin

  • Dissolve vanillin in a suitable solvent (e.g., acetone).

  • Add a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature.

  • Monitor the reaction until completion.

  • Neutralize the reaction mixture and extract the dehydrozingerone with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product. A yield of approximately 89% can be expected.[12]

Step 2: Aldol Condensation to form Dehydroshogaol and Dehydrogingerol

  • Dissolve dehydrozingerone in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a strong base, such as LiHMDS, to form the enolate.

  • Add the appropriate aldehyde (in this case, hexanal) dropwise to the reaction mixture.

  • Allow the reaction to proceed, monitoring for the formation of the dehydroshogaol and dehydrogingerol products. Yields for dehydroshogaols can range from 6% to 15% under these conditions.[12]

Step 3: Conversion to this compound

  • The mixture from the previous step containing dehydrogingerols can be dehydrated to increase the yield of shogaol analogues.

  • Treat the dehydrogingerol product with an acid (e.g., HCl) followed by a base (e.g., K2CO3) to facilitate dehydration, which can yield approximately 85% of the corresponding shogaol.[12]

  • The final product is then purified by column chromatography.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is adapted from a one-step purification method from a ginger extract.[14][16]

  • Cartridge Preparation: Condition a silica cartridge (e.g., 300 mm x 20 mm, Silica Gel 60) with the eluting solvent, for example, a mixture of n-hexane and diethyl ether (70:30 v/v).[14]

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent and load it onto the conditioned silica cartridge.

  • Elution: Elute the cartridge with the n-hexane:diethyl ether (70:30 v/v) mixture. Collect the fractions.

  • Analysis: Monitor the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure at room temperature to obtain pure this compound as a pale yellow oil.[14]

Quantitative Data

Table 1: Yields of Dehydroshogaols and Dehydrogingerols from Cross Aldol Condensation [15]

Aldehyde Side Chain Length (n)Dehydroshogaol Yield (%)Dehydrogingerol Yield (%)
5 (for 6-shogaol analogue)965
61559
71356
81566
91358
10650

Table 2: HPLC Analysis Parameters for this compound and (6)-Gingerol

Parameter(6)-GingerolThis compoundReference
Retention Time (min)10.8719.93[7]
Retention Time (min)11.8216.36[8]
LOD (μg/mL)10.495.54[9]
LOQ (μg/mL)31.8016.78[9]

Table 3: Effect of Extraction Temperature and pH on this compound Content from Ginger [5][13]

Drying Temperature (°C)Extraction Temperature (°C)pHApproximate this compound Content (mg/g of extract)
Room TempRoom TempNot specified3 - 5
8080Not specified~22
80801Maximized Yield
80804Lower Yield than pH 1
80807Lower Yield than pH 1
808010Lower Yield than pH 1

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_aldol Aldol Condensation cluster_final Final Product Formation Vanillin Vanillin Dehydrozingerone Dehydrozingerone Vanillin->Dehydrozingerone NaOH Acetone Acetone Acetone->Dehydrozingerone Aldol_Products Dehydroshogaol & Dehydrogingerol Dehydrozingerone->Aldol_Products 1. LiHMDS 2. Hexanal Hexanal Hexanal Hexanal->Aldol_Products Dehydration Dehydration Aldol_Products->Dehydration HCl, K2CO3 Shogaol This compound Dehydration->Shogaol Troubleshooting_Logic cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product Check_Reaction Check Reaction Step Start->Check_Reaction Low Yield Check_Purification Check Purification Step Start->Check_Purification Impure Product Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions? Check_Reaction->Side_Reactions Poor_Separation Poor Separation? Check_Purification->Poor_Separation Product_Loss Product Loss during Workup? Check_Purification->Product_Loss Optimize_Conditions Optimize Temp, Time, Reagents Incomplete_Reaction->Optimize_Conditions Yes Improve_Base Use Stronger Base (e.g., LiHMDS) Side_Reactions->Improve_Base Yes Optimize_Chromatography Optimize Mobile Phase / Use Prep-HPLC Poor_Separation->Optimize_Chromatography Yes Improve_Extraction Optimize Extraction Solvent & Repetitions Product_Loss->Improve_Extraction Yes

References

Stability of (6)-Shogaol in different solvent and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (6)-Shogaol in various solvent and pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in aqueous solutions is the reversible hydration to form (6)-Gingerol. This reaction is influenced by both pH and temperature. Under acidic conditions, the dehydration of (6)-Gingerol to this compound is favored, while under neutral or near-neutral conditions, the hydration of this compound to (6)-Gingerol can occur.

2. How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. In simulated gastric fluid (pH 1), this compound undergoes a reversible hydration to form (6)-Gingerol, with the reaction reaching equilibrium.[1] Conversely, in simulated intestinal fluid (pH 7.4), there is insignificant interconversion between this compound and (6)-Gingerol, suggesting greater stability at neutral pH.[1] Studies have shown that the greatest stability for both (6)-Gingerol and this compound in aqueous solutions is observed at pH 4.[2]

3. What is the effect of temperature on the stability of this compound?

Temperature plays a crucial role in the stability of this compound. Higher temperatures generally accelerate the degradation of this compound. For instance, at 80°C in a 0.1 M HCl solution (pH 1), approximately 50% of this compound degrades within 24 hours. The reversible conversion between (6)-Gingerol and this compound is also faster at elevated temperatures.

4. How should I store this compound solutions?

For long-term storage, this compound, particularly in solid form or in an organic solvent, should be stored at -20°C. A product information sheet for this compound supplied in ethanol indicates stability for at least two years at this temperature. Aqueous solutions of this compound are not recommended for storage for more than one day. If you must store an aqueous solution, it is advisable to use a buffer at pH 4, where it exhibits the greatest stability, and keep it refrigerated.

5. What solvents are recommended for preparing this compound stock solutions?

Ethanol and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing stock solutions of this compound. To prepare a stock solution, the solvent can be evaporated from a commercially supplied solution (e.g., in ethanol) under a gentle stream of nitrogen, and the residue can then be dissolved in the desired solvent. The solubility of this compound is approximately 20 mg/mL in DMSO and dimethylformamide.

6. I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks in your HPLC chromatogram could be due to the degradation of this compound. The most common degradation product is (6)-Gingerol, resulting from the hydration of this compound, especially if your sample was prepared in an aqueous solution or exposed to acidic conditions. Other minor degradation products or polymers may also form, particularly at high temperatures.

7. How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions, especially aqueous ones, around 4.

  • Temperature Control: Avoid high temperatures. Perform experiments at room temperature or below whenever possible.

  • Solvent Choice: For stock solutions, use organic solvents like ethanol or DMSO and store them at -20°C.

  • Fresh Preparations: Prepare aqueous solutions of this compound fresh for each experiment.

  • Inert Atmosphere: For long-term storage of solutions in organic solvents, purging with an inert gas like nitrogen can help prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound concentration in solution over a short period. Degradation due to inappropriate pH or high temperature.Check the pH of your solvent. For aqueous solutions, adjust to pH 4. Avoid heating the solution. Prepare fresh solutions before use.
Appearance of a new peak corresponding to (6)-Gingerol in HPLC. Hydration of this compound.This is expected in aqueous solutions, especially under non-acidic conditions. To confirm, run a (6)-Gingerol standard. Minimize this by working at pH 4 or in organic solvents.
Variability in experimental results between batches of this compound solutions. Inconsistent storage and handling of stock solutions.Ensure all stock solutions are stored under the same conditions (-20°C). Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always prepare working solutions fresh from the stock.
Low recovery of this compound after extraction. Degradation during the extraction process.Optimize extraction parameters. Use milder temperatures and pH conditions if possible. Consider using a solvent that provides better stability for this compound.

Data on this compound Stability

Table 1: Stability of this compound in Aqueous Solutions at 37°C

Condition Observation Reference
Simulated Gastric Fluid (pH 1)Reversible hydration to (6)-Gingerol, reaching equilibrium in approximately 200 hours.[1]
Simulated Intestinal Fluid (pH 7.4)Insignificant interconversion to (6)-Gingerol.[1]

Table 2: Half-life of this compound in Aqueous Solution at pH 1 and 20°C

Compound Estimated Half-life Reference
This compound14 days

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This method is suitable for the quantitative determination of this compound and its primary degradation product, (6)-Gingerol.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Lichrospher 60 RP select B, 5 µm, 125 mm x 4 mm).[1]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A gradient elution can be employed for better separation. For example, a gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol, ethanol). Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare standard solutions of this compound and (6)-Gingerol of known concentrations in the mobile phase to create a calibration curve for quantification.

Visualizations

Shogaol This compound Gingerol (6)-Gingerol Shogaol->Gingerol Hydration (H₂O) (Neutral/Basic pH) Degradation Other Degradation Products/Polymers Shogaol->Degradation Heat Gingerol->Shogaol Dehydration (-H₂O) (Acidic pH, Heat)

Caption: Reversible degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solution in desired solvent/pH Store Store under controlled conditions (T, t) Prep->Store Aliquots Take aliquots at specific time points Store->Aliquots HPLC HPLC Analysis Aliquots->HPLC Quantify Quantify this compound and degradation products HPLC->Quantify Kinetics Determine degradation kinetics (e.g., half-life) Quantify->Kinetics

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of (6)-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of (6)-Shogaol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the oral bioavailability of this compound.

Question: My this compound formulation is showing low encapsulation efficiency. What are the possible reasons and how can I improve it?

Answer:

Low encapsulation efficiency (EE) is a common issue when developing formulations for hydrophobic compounds like this compound. Several factors could be contributing to this problem.

  • Suboptimal Formulation Parameters: The ratio of the drug to the carrier material is critical. An excess of this compound beyond the loading capacity of the carrier will result in a low EE. The choice of lipids, surfactants, and co-surfactants in lipid-based formulations also plays a significant role.

  • Improper Processing Conditions: In methods like high-pressure homogenization for solid lipid nanoparticles (SLNs), the pressure and number of cycles can affect EE. For liposomes prepared by the thin-film dispersion method, hydration time and temperature are crucial.

  • Physicochemical Properties of this compound: The inherent hydrophobicity of this compound can lead to its precipitation or expulsion from the aqueous phase during formulation.

Troubleshooting Steps:

  • Optimize Drug-to-Carrier Ratio: Systematically vary the concentration of this compound while keeping the carrier concentration constant to determine the optimal loading capacity.

  • Screen Formulation Components: For lipid-based systems, experiment with different types of lipids (e.g., solid vs. liquid) and surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values.

  • Refine Processing Parameters:

    • For SLNs: Increase the homogenization pressure and/or the number of homogenization cycles.

    • For Liposomes: Ensure complete hydration of the lipid film by optimizing the hydration time and temperature. Sonication can also be employed to reduce vesicle size and improve EE.

  • Solvent Selection: In methods involving organic solvents, ensure that this compound is fully dissolved in the organic phase before the emulsification or nanoprecipitation step.

Question: The in vivo pharmacokinetic study of my this compound formulation shows only a marginal improvement in bioavailability compared to the free drug. What could be the reason?

Answer:

Observing a smaller than expected improvement in oral bioavailability can be disheartening. Several factors, both formulation-related and physiological, can contribute to this outcome.

  • Rapid in vivo Release: The formulation might be releasing the drug too quickly in the gastrointestinal (GI) tract, exposing it to the same metabolic pathways that limit the absorption of the free drug.

  • Instability in the GI Tract: The formulation may not be stable in the harsh environment of the stomach and intestines, leading to premature drug release or degradation of the carrier.

  • Insufficient Mucoadhesion: Poor interaction of the formulation with the intestinal mucus layer can lead to rapid transit and reduced time for absorption.

  • Metabolic Saturation Not Achieved: The dose administered might not be high enough to saturate the first-pass metabolic enzymes in the liver and gut wall.

Troubleshooting Steps:

  • In Vitro Release Studies: Conduct release studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to understand the release kinetics. A sustained-release profile is often desirable.

  • Enhance Formulation Stability: Incorporate protective polymers or coatings that can shield the formulation from acidic and enzymatic degradation in the GI tract. For instance, D-α-tocopheryl polyethylene glycol succinate (TPGS) has been used to create more stable liposomes.[1][2]

  • Improve Mucoadhesion: Include mucoadhesive polymers (e.g., chitosan, carbopol) in your formulation to prolong its residence time in the intestine.

  • Dose Escalation Studies: If toxicologically feasible, consider conducting dose-escalation studies to investigate if saturating metabolic pathways leads to a non-linear increase in bioavailability.

  • Consider the Role of Metabolites: Research has shown that some metabolites of this compound are also bioactive.[3] It's possible that even with modest parent drug bioavailability, the therapeutic effect is achieved through active metabolites. Consider quantifying major metabolites in your pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound poor?

A1: The poor oral bioavailability of this compound is attributed to several factors:

  • Poor Water Solubility: this compound is a hydrophobic compound, which limits its dissolution in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption.[2][4][5][6]

  • Rapid Metabolism: It undergoes extensive first-pass metabolism in the gastrointestinal tract and liver.[7][8][9] The primary metabolic pathways include the mercapturic acid pathway and conversion to metabolites like 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9) and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11).[7]

  • Extensive First-Pass Effect: A significant portion of the absorbed drug is metabolized before it reaches systemic circulation.[7] Studies in humans have shown that after oral administration, free this compound is often undetectable in plasma, with the compound being present primarily as glucuronide and sulfate conjugates.[10][11]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several nanoformulation strategies have shown significant promise in improving the oral bioavailability of this compound:

  • Micelles: Polymeric micelles, such as those made from polyethylene glycol and linoleic acid conjugates, have been shown to increase the oral bioavailability of this compound by 3.2-fold in vivo.[4][12]

  • Liposomes: Liposomal formulations, especially those modified with TPGS, have demonstrated a remarkable increase in relative oral bioavailability, up to 580.04%.[1][2]

  • Solid Lipid Nanoparticles (SLNs): SLNs have been shown to improve the solubility and oral bioavailability of this compound, leading to enhanced therapeutic effects in preclinical models.[5][6]

  • Natural Lipid Nanoparticles: Nanoparticles derived from natural lipids have been used to effectively deliver this compound to the colon and have shown superior anti-inflammatory efficacy compared to the free drug.[8][9][13][14][15]

Q3: What are the key pharmacokinetic parameters to consider when evaluating new this compound formulations?

A3: When assessing the performance of a new this compound formulation, the following pharmacokinetic parameters are crucial:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax generally indicates better absorption.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed. A delayed Tmax might suggest a sustained-release formulation.

  • AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies greater bioavailability.

  • t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half. Longer half-life can indicate a more stable formulation or slower elimination.

  • Relative Bioavailability (RBA): A comparison of the bioavailability of the test formulation to a reference formulation (usually the free drug).

Data Presentation

Table 1: Comparison of Different Formulation Strategies for this compound

Formulation TypeCarrier/ExcipientsParticle Size (nm)Encapsulation Efficiency (%)Fold Increase in BioavailabilityReference
MicellesmPEG2k-LA76.881.63.2[4][12]
LiposomesSoy Phosphatidylcholine, Cholesterol~150>852.8 (RBA: 281.55%)[1][2]
TPGS-modified LiposomesSoy Phosphatidylcholine, Cholesterol, TPGS~130>905.8 (RBA: 580.04%)[1][2]
Solid Lipid Nanoparticles (SLNs)Not specified73.5687.67Significantly improved[5]
Natural Lipid NanoparticlesGinger-derived lipids~200Not specifiedEnhanced colon bioavailability[8]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free this compound115.3 ± 21.70.5289.4 ± 54.2100[1][2]
This compound Liposomes324.8 ± 63.11.0815.2 ± 159.3281.55[1][2]
TPGS-modified this compound Liposomes589.6 ± 110.42.01678.8 ± 312.5580.04[1][2]
Free this compound (in another study)25.4 ± 3.70.2545.6 ± 8.9100[4]
This compound Micelles81.3 ± 15.20.5146.8 ± 27.5321.9[4]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Micelles

This protocol is based on the nanoprecipitation method described for preparing mPEG2k-LA micelles.[4][12]

  • Preparation of mPEG2k-LA conjugate: Synthesize the methoxypolyethylene glycol (MW = 2000)-linoleic acid conjugate (mPEG2k-LA) as per established chemical synthesis protocols.

  • Micelle Formulation: a. Dissolve 10 mg of mPEG2k-LA and 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetone or ethanol). b. Vigorously stir the organic solution. c. Add the organic solution dropwise into 10 mL of deionized water under continuous stirring. d. Continue stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of micelles. e. The resulting solution should be a transparent liquid containing the this compound loaded micelles.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Measure the zeta potential to assess the stability of the micellar dispersion. c. Quantify the entrapment efficiency by separating the free drug from the micelles (e.g., using ultrafiltration) and measuring the concentration of this compound in the micellar phase using a validated HPLC method.

Protocol 2: In Vitro Release Study of this compound from Formulations

This protocol utilizes the dialysis bag method to assess the in vitro release profile.[4]

  • Preparation of Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).

  • Dialysis Setup: a. Transfer a known amount of the this compound formulation (e.g., 1 mL of a 0.5 mg/mL solution) into a dialysis bag (MWCO 3-12 kDa). b. Securely close the dialysis bag and immerse it in a vessel containing a known volume (e.g., 100 mL) of the release medium. c. Place the vessel in a shaking water bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm).

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: a. Analyze the concentration of this compound in the collected samples using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Preparation of This compound Nanoformulation char Physicochemical Characterization (Size, Zeta, EE) prep->char release In Vitro Release Study (SGF & SIF) char->release stability GI Stability Assessment release->stability pk Pharmacokinetic Study (Animal Model) stability->pk pd Pharmacodynamic/ Efficacy Study pk->pd

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

metabolism_pathway cluster_metabolites Metabolism Oral Administration\nof this compound Oral Administration of this compound GI Tract GI Tract Oral Administration\nof this compound->GI Tract Liver (First-Pass) Liver (First-Pass) GI Tract->Liver (First-Pass) Glucuronide Conjugates Glucuronide Conjugates GI Tract->Glucuronide Conjugates Reduced Metabolites\n(e.g., M9, M11) Reduced Metabolites (e.g., M9, M11) GI Tract->Reduced Metabolites\n(e.g., M9, M11) Systemic Circulation Systemic Circulation Liver (First-Pass)->Systemic Circulation Liver (First-Pass)->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Liver (First-Pass)->Sulfate Conjugates Excretion Excretion Systemic Circulation->Excretion

Caption: Simplified metabolic pathway of orally administered this compound.

References

Troubleshooting low yields in the conversion of 6-gingerol to (6)-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the conversion of 6-gingerol to (6)-shogaol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 6-gingerol.

Issue Potential Cause Recommended Solution
Low Conversion of 6-Gingerol Suboptimal Reaction Temperature: The dehydration of 6-gingerol to 6-shogaol is temperature-dependent. Insufficient heat will result in a slow and incomplete reaction.[1][2][3]Increase the reaction temperature. Studies have shown that temperatures between 80°C and 190°C are effective for this conversion.[2][4][5] The optimal temperature may vary depending on the solvent and catalyst used.
Incorrect pH: The reaction is favored under acidic conditions.[2][6][7] Neutral or basic conditions will not efficiently catalyze the dehydration.Adjust the pH of the reaction mixture to be acidic (pH 1-4).[2][6][8] This can be achieved by adding a suitable acid catalyst.
Insufficient Reaction Time: The conversion process requires adequate time to reach completion or equilibrium.[3]Increase the reaction time. Depending on the temperature and pH, the reaction can take from a few hours to several hours to maximize the yield of 6-shogaol.[3][6]
Degradation of this compound Prolonged Exposure to High Temperatures: While high temperatures promote the conversion, excessive heat over extended periods can lead to the degradation of the formed 6-shogaol.[3][9]Optimize the reaction time and temperature. Monitor the reaction progress using techniques like HPLC or TLC to determine the point of maximum 6-shogaol concentration before significant degradation occurs.[10][11]
Presence of Oxidizing Agents: 6-shogaol, like other phenolic compounds, can be susceptible to oxidation, leading to the formation of undesired byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Complex Product Mixture/Purification Difficulties Formation of Side Products: Besides the desired dehydration, other side reactions may occur, leading to a complex mixture that is difficult to purify.Adjusting reaction conditions (temperature, catalyst) can help minimize side product formation. Employing an efficient purification method, such as column chromatography or solid-phase extraction, is crucial.[12][13]
Incomplete Removal of Starting Material: If the conversion is not complete, the final product will be a mixture of 6-gingerol and 6-shogaol, which can be challenging to separate due to their structural similarity.Optimize the reaction conditions to drive the conversion to completion. Alternatively, utilize a high-resolution purification technique like preparative HPLC.
Inaccurate Yield Determination Inappropriate Analytical Method: Using analytical techniques that are not suitable for quantifying 6-gingerol and 6-shogaol can lead to inaccurate yield calculations. For instance, GC analysis can cause thermal conversion of remaining 6-gingerol to 6-shogaol, leading to an overestimation of the product.[2][10]Use High-Performance Liquid Chromatography (HPLC) for accurate quantification of both 6-gingerol and 6-shogaol.[2][6][10][11] This method avoids the high temperatures that can alter the sample composition.
Loss of Product During Work-up/Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.Optimize the work-up and purification protocols. Ensure appropriate solvent selection for extraction and minimize the number of transfer steps.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the conversion of 6-gingerol to this compound?

A1: The conversion is a dehydration reaction, which is a type of β-elimination.[7] The β-hydroxy ketone group in the 6-gingerol structure is thermally labile and eliminates a molecule of water to form the α,β-unsaturated ketone moiety characteristic of 6-shogaol.[1][6][14]

Q2: What are the optimal pH and temperature conditions for the conversion?

A2: The reaction is most efficient under acidic conditions, typically at a pH between 1 and 4.[2][6][8] Higher temperatures accelerate the reaction, with studies showing effective conversion at temperatures ranging from 80°C to 190°C.[2][4][5] However, it's important to note that the reaction is reversible, and at higher temperatures, an equilibrium will be reached.[6]

Q3: Can this conversion happen without the addition of an acid catalyst?

A3: Yes, the conversion can occur with heat alone, especially at higher temperatures.[1][3] However, the presence of an acid catalyst significantly increases the reaction rate.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[10][11] By taking aliquots from the reaction mixture at different time points, you can quantify the disappearance of the 6-gingerol peak and the appearance of the 6-shogaol peak.[11]

Q5: What are some common side products I should be aware of?

A5: While the main conversion is to 6-shogaol, prolonged heating or harsh conditions can lead to further degradation of 6-shogaol to compounds like paradol.[9] Other potential side reactions can lead to a complex mixture of minor products.

Q6: Is the reverse reaction, the hydration of 6-shogaol to 6-gingerol, a significant concern?

A6: The dehydration of 6-gingerol to 6-shogaol is a reversible reaction.[6] Under aqueous acidic conditions, an equilibrium between the two compounds will be established. The position of this equilibrium is dependent on temperature and pH.[6] At higher temperatures, the formation of 6-shogaol is generally favored.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the conversion of 6-gingerol to 6-shogaol under different conditions.

Table 1: Effect of Temperature and Time on 6-Shogaol Formation (Moist Heat)

Temperature (°C)Time (min)6-Shogaol Content (mg/kg, dry weight basis)
1302402890
120240Maximum quantity achieved

Source: Adapted from Cheng et al. (2011) and another study.[3]

Table 2: Effect of Temperature on 6-Shogaol Formation (Dry Heat on Dried Ginger Powder)

Temperature (°C)Time (min)6-Shogaol Content (mg/kg, dry weight basis)
130240Maximum content achieved
1303601611
15080Rapid increase observed

Source: Adapted from a study on heat-induced conversion and Ho and Su.[3]

Table 3: Effect of Drying and Extraction Temperature on 6-Shogaol Content

Drying Temperature (°C)Extraction Temperature (°C)6-Shogaol Content
Freeze-driedRoom TemperatureLowest
8080Highest

Source: Adapted from a study on optimizing extraction conditions.[2]

Table 4: Effect of pH on 6-Shogaol Yield

pHOutcome
1Maximized yield of 6-shogaol
4Greatest stability of 6-gingerol observed

Source: Adapted from studies on the stability and extraction of ginger compounds.[2][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Conversion in Solution

This protocol is a general guideline for the conversion of 6-gingerol to 6-shogaol using an acid catalyst.

Materials:

  • 6-gingerol standard or purified 6-gingerol extract

  • Aqueous acid solution (e.g., 0.1 M HCl, pH 1)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC or TLC for monitoring

Procedure:

  • Dissolve a known amount of 6-gingerol in the aqueous acid solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 6-shogaol.

  • Purify the crude product using column chromatography or preparative HPLC if necessary.

Protocol 2: Quantification of 6-Gingerol and this compound using HPLC

This protocol outlines a general method for the quantitative analysis of 6-gingerol and 6-shogaol.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile and water (gradient or isocratic)

  • 6-gingerol and 6-shogaol analytical standards

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 6-gingerol and 6-shogaol of known concentrations in methanol.

  • Sample Preparation: Dilute the reaction mixture or purified product in methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25-30°C).

    • Set the UV detection wavelength to approximately 280 nm or 282 nm.[10]

    • Inject the standards and the sample onto the HPLC system.

    • Run the analysis using a suitable mobile phase gradient or isocratic method to achieve good separation of 6-gingerol and 6-shogaol peaks. A typical gradient might be increasing the acetonitrile concentration over time.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.

    • Determine the concentration of 6-gingerol and 6-shogaol in the sample by comparing their peak areas to the calibration curve.

Visualizations

Reaction_Pathway Gingerol 6-Gingerol Shogaol This compound Gingerol->Shogaol Dehydration (+ Heat, H⁺) Water H₂O Shogaol->Gingerol Hydration Shogaol->Water + Experimental_Workflow Start Dissolve 6-Gingerol Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Heat Apply Heat Add_Catalyst->Heat Monitor Monitor with HPLC/TLC Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Completion Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Analyze Analyze Purity & Yield Purify->Analyze Troubleshooting_Tree Start Low Yield of this compound Check_Conversion High 6-Gingerol Remaining? Start->Check_Conversion Check_Degradation Complex Mixture/Byproducts? Start->Check_Degradation Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Yes Increase_Temp Increase Temperature Incomplete_Conversion->Increase_Temp Add_Acid Check/Add Acid Catalyst Incomplete_Conversion->Add_Acid Increase_Time Increase Reaction Time Incomplete_Conversion->Increase_Time Degradation Product Degradation Check_Degradation->Degradation Yes Optimize_Conditions Optimize Temp/Time Degradation->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere

References

Preventing degradation of (6)-Shogaol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (6)-Shogaol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is its chemical instability under certain conditions. The main degradation pathway involves a reversible hydration reaction that converts this compound back to (6)-gingerol, especially in acidic aqueous solutions.[1][2][3] Additionally, at high temperatures, this compound can undergo further degradation and polymerization.[4]

Q2: How does temperature affect the stability of this compound?

A2: Temperature plays a critical role in the stability of this compound. While moderate heating (up to 150°C) can promote the formation of this compound from (6)-gingerol, excessively high temperatures (e.g., 180°C and above) can lead to its degradation.[4] For preserving purified this compound, lower temperatures are recommended. For instance, storing extracts at -20°C or -80°C is a common practice to prevent long-term degradation.[5]

Q3: What is the optimal pH for maintaining this compound stability?

A3: The stability of this compound is highly pH-dependent. The greatest stability for this compound in aqueous solutions is observed at a pH of 4.[1] Highly acidic conditions (pH 1) can catalyze the hydration of this compound to (6)-gingerol, while neutral or alkaline conditions may also lead to degradation.[2]

Q4: Can the choice of analytical technique affect the quantification of this compound?

A4: Yes, the analytical technique is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing this compound and (6)-gingerol.[6][7] Gas Chromatography (GC) is generally not recommended as the high temperatures used in the GC inlet can cause the thermal conversion of (6)-gingerol to this compound, leading to inaccurate quantification.[6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields of this compound in Extracts
Potential Cause Troubleshooting Recommendation
Suboptimal Drying Temperature: The initial drying of the ginger rhizome can significantly impact the conversion of (6)-gingerol to this compound.For maximizing this compound content, hot air drying at temperatures between 60°C and 80°C is effective.[6] Temperatures as high as 150°C for a limited time (e.g., 6 hours) have been shown to significantly increase shogaol content.[4] Avoid excessively high temperatures (above 180°C) to prevent degradation.[4]
Inappropriate Extraction Temperature: Extraction temperature influences both the conversion of gingerol to shogaol and the potential for shogaol degradation.To enhance the formation of this compound, extraction with 95% ethanol at 80°C has been shown to be effective.[6][8] If the goal is to preserve existing this compound, a lower extraction temperature should be used.
Incorrect Extraction Solvent pH: The pH of the extraction medium can drive the equilibrium between (6)-gingerol and this compound.Adjusting the pH of the extraction solvent to acidic conditions (e.g., pH 1) can significantly increase the conversion of (6)-gingerol to this compound.[6] However, for preserving this compound, maintaining a pH around 4 is optimal for stability.
Issue 2: Degradation of Purified this compound During Storage or Processing
Potential Cause Troubleshooting Recommendation
High Storage Temperature: this compound is thermally labile and can degrade over time, even at room temperature.Store purified this compound or extracts containing it at low temperatures. For long-term storage, -20°C or -80°C is recommended.[5]
Inappropriate Solvent pH for Storage: Storing this compound in highly acidic or alkaline solutions can lead to degradation.If storage in an aqueous solution is necessary, buffer the solution to pH 4 to ensure maximum stability.[9]
Exposure to Light and Air: Although less documented in the provided search results, phenolic compounds are often susceptible to photodegradation and oxidation.It is a general good practice to store samples in amber vials or otherwise protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Summary

Table 1: Effect of Temperature and pH on this compound Stability and Formation

ParameterConditionEffect on this compoundReference(s)
Temperature 37°C - 60°CMinimal degradation of (6)-gingerol to this compound.
80°CIncreased conversion of (6)-gingerol to this compound during extraction.[6][8][6][8]
100°C (at pH 1)Rapid reversible degradation of (6)-gingerol to this compound, reaching equilibrium in about 2 hours.[1][1]
150°CHigh formation of shogaols from gingerols.[4][4]
180°CSharp decrease in shogaol content due to degradation and polymerization.[4][4]
pH 1 (in simulated gastric fluid at 37°C)Reversible hydration to (6)-gingerol, reaching equilibrium at approximately 200 hours.[2][3][2][3]
4Greatest stability observed for both (6)-gingerol and this compound.[1][9]
7.4 (in simulated intestinal fluid at 37°C)Insignificant interconversion between (6)-gingerol and this compound.[2][3][2][3]

Experimental Protocols

Protocol: Extraction of Ginger for High this compound Content

This protocol is designed to maximize the conversion of (6)-gingerol to this compound during the extraction process.

  • Sample Preparation:

    • Wash fresh ginger rhizomes to remove any debris.

    • Slice the ginger into thin pieces.

    • Dry the ginger slices in a convection oven at 80°C until a constant weight is achieved.[6]

    • Grind the dried ginger into a fine powder.

  • Extraction:

    • Combine 10 g of the dried ginger powder with 100 mL of 95% ethanol in a round-bottom flask.[6]

    • For maximal conversion, the pH of the ethanol can be adjusted to 1 using hydrochloric acid.[6]

    • Set up a reflux apparatus and heat the mixture to 80°C.

    • Maintain the reflux for 24 hours.[6]

  • Filtration and Storage:

    • Allow the mixture to cool to room temperature.

    • Filter the extract to remove the solid ginger residue. A Whatman filter paper or equivalent can be used.

    • Store the final extract in a sealed, light-protected container at -20°C or -80°C to prevent long-term degradation.[5]

Visualizations

shogaol_degradation_pathway cluster_gingerol (6)-Gingerol cluster_shogaol This compound cluster_degradation Degradation Products gingerol [6]-Gingerol shogaol [6]-Shogaol gingerol->shogaol Dehydration (Heat, Acidic pH) zingerone Zingerone gingerol->zingerone Retro-aldol reaction (minor pathway) paradol [6]-Paradol shogaol->paradol Reduction polymerization Polymerization Products shogaol->polymerization High Heat (>180°C)

Caption: Degradation and interconversion pathways of this compound.

sample_prep_workflow start Start: Fresh Ginger Rhizome wash_slice Wash and Slice start->wash_slice dry Dry (e.g., Hot Air Oven at 80°C) wash_slice->dry grind Grind to Powder dry->grind extract Extract with 95% Ethanol at 80°C (Optional: Adjust pH to 1 for max conversion) grind->extract filter Filter to Remove Solids extract->filter store Store Extract at -20°C to -80°C (Protect from light) filter->store end End: this compound Rich Extract store->end

Caption: Workflow for preparing a this compound rich extract.

References

Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Shogaols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of shogaols.

Frequently Asked Questions (FAQs)

Q1: What are shogaols and why is their separation important?

Shogaols are pungent compounds found in ginger (Zingiber officinale) that are formed from the dehydration of gingerols during drying or processing.[1] Along with gingerols, they are considered major bioactive components of ginger and are studied for their various medicinal properties, including anti-inflammatory and anti-cancer activities.[2][3] Accurate separation and quantification of different shogaols (e.g., 6-shogaol, 8-shogaol, 10-shogaol) are crucial for the quality control of ginger products and for research into their pharmacological effects.[4]

Q2: What is a good starting point for an HPLC method for shogaol separation?

A common starting point for the separation of shogaols is reversed-phase HPLC using a C18 column.[2][4][5] A gradient elution with a mobile phase consisting of acetonitrile and water is frequently employed.[2][5] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the aqueous phase can improve peak shape and resolution.[4][6] Detection is typically performed using a UV detector at a wavelength of around 280-282 nm.[5][7]

Q3: How should I prepare my samples and standards for shogaol analysis?

  • Standards: Accurately weighed standards of the desired shogaols are typically dissolved in an organic solvent like methanol or acetonitrile to prepare a stock solution.[3][6] Working standards can then be prepared by diluting the stock solution to a range of concentrations to create a calibration curve.[8]

  • Samples (e.g., Ginger Extract): The preparation of ginger extracts can vary. A common method involves extracting the ginger material with a solvent such as ethanol or methanol.[6][9] The resulting extract is then typically filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter that could clog the column.[5][10]

Q4: What is the typical elution order for gingerols and shogaols in reversed-phase HPLC?

In reversed-phase HPLC, compounds generally elute in order of decreasing polarity. Gingerols are more polar than their corresponding shogaols. Therefore, you will typically see the gingerols eluting before the shogaols. For example, 6-gingerol will elute before 6-shogaol.[2][6]

Troubleshooting Guide

Q1: I am observing poor peak shape (e.g., peak tailing or fronting). What could be the cause and how can I fix it?

Poor peak shape can be caused by several factors. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.[11]

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analytes, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can help to suppress these interactions and improve peak shape.[12][6]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]

  • Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to poor peak shapes. Try replacing the guard column or flushing the analytical column. If the problem persists, you may need to replace the analytical column.[11]

  • Inappropriate Flow Rate: A flow rate that is too low can sometimes lead to peak tailing. One study noted that flow rates below 1 mL/min resulted in peak tailing for gingerols and shogaols.[12]

Q2: How can I improve the resolution between shogaol peaks or between shogaols and other components in my sample?

Improving resolution is a common goal in HPLC method development. Here are several strategies:

  • Optimize the Mobile Phase Gradient: If you are using a gradient elution, you can "stretch out" the part of the gradient where your compounds of interest elute.[13] This is achieved by making the gradient shallower (i.e., increasing the percentage of the strong solvent more slowly) in the region where the shogaols elute. This will increase the run time but can significantly improve resolution.[13][14]

  • Adjust the Mobile Phase Composition:

    • Solvent Strength: Altering the ratio of your organic solvent (e.g., acetonitrile) to your aqueous solvent will change the retention times and can affect selectivity.

    • Solvent Type: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.[12]

  • Change the Column Temperature: Increasing the column temperature generally decreases viscosity and can lead to sharper peaks and shorter retention times. It can also sometimes alter the selectivity of the separation. A typical starting point is 25-30 °C.[12][6]

  • Select a Different Column: If optimizing the mobile phase and temperature does not provide the desired resolution, consider trying a column with a different stationary phase chemistry or a smaller particle size. Columns with smaller particles generally provide higher efficiency and better resolution.

Q3: My retention times are shifting from one run to the next. What could be the problem?

Retention time instability can be frustrating. Here are some potential causes:

  • Inconsistent Mobile Phase Preparation: The most common cause of shifting retention times is a change in the mobile phase composition.[15] If you are mixing your mobile phase manually, ensure it is done accurately and consistently. If your HPLC system mixes the solvents, ensure the proportioning valves are working correctly.[11]

  • Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can cause retention times to drift. Using a reliable column oven is recommended for consistent results.[11]

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution. A common rule of thumb is to equilibrate for at least 10 column volumes.[14]

  • Leaks in the System: Check for any leaks in the pump, injector, or fittings. A leak will cause a drop in pressure and can lead to variable retention times.[11]

Q4: I am seeing a noisy or drifting baseline. What should I do?

A noisy or drifting baseline can interfere with the accurate integration of peaks. Consider the following:

  • Mobile Phase Issues: Ensure your mobile phase solvents are of high quality, properly degassed, and well-mixed. Air bubbles in the system are a common cause of baseline noise.[11] A drifting baseline in a gradient run can occur if the two mobile phase components have different UV absorbances at the detection wavelength.[14]

  • Detector Lamp: The detector lamp may be failing. Most HPLC software will track the lamp's usage hours.

  • Contamination: Contamination in the mobile phase, column, or detector flow cell can contribute to baseline noise. Flushing the system with a strong solvent may help.

Experimental Protocols & Data

Example Experimental Protocol for Shogaol Analysis

This protocol is a generalized example based on several published methods.[5][12][8][16]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][12]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[5][12]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 282 nm.[5]

    • Injection Volume: 20 µL.[7]

  • Gradient Elution Program: A gradient program is often necessary to separate multiple gingerols and shogaols in a reasonable time. A scouting gradient can be used initially, followed by optimization.[14]

  • Standard Preparation:

    • Prepare a stock solution of 6-shogaol (and other shogaols of interest) at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For a ginger extract, accurately weigh a known amount of the extract and dissolve it in the mobile phase or methanol.

    • Vortex and sonicate to ensure complete dissolution.[10]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[10]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the shogaol peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the amount of each shogaol in the samples using the calibration curve.

Summary of HPLC Parameters for Shogaol Separation
ParameterMethod 1[2]Method 2[12]Method 3[8]Method 4[5]
Column ACE C18 (250x4.6 mm)ODS Genesis (250 x 4.6 mm, 5 µm)Alltima HP C18 (250x4.6 mm, 5 µm)Luna C18 (150x4.6 mm, 5 µm)
Mobile Phase Acetonitrile, WaterAcetonitrile, 10 mM Aqueous Formic AcidAcetonitrile, WaterAcetonitrile, Water
Elution Type GradientGradientGradientGradient
Flow Rate Not Specified1.0 mL/min1.0 mL/min1.0 mL/min
Detection Not SpecifiedDAD, 282 nmPDA, 230 nmPDA, 282 nm
Column Temp. Not Specified25 °CNot SpecifiedNot Specified
Injection Vol. 10 µL20 µL5 µLNot Specified

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Validation & Final Method start Define Separation Goal (e.g., Baseline separation of shogaols) prep_standards Prepare Standards & Samples start->prep_standards select_initial Select Initial Conditions (Column, Mobile Phase, Detector) prep_standards->select_initial scouting_run Perform Scouting Gradient Run select_initial->scouting_run eval_results Evaluate Results (Peak Shape, Resolution) scouting_run->eval_results is_separation_ok Separation Adequate? eval_results->is_separation_ok optimize_gradient Optimize Gradient Slope is_separation_ok->optimize_gradient No validate_method Validate Method (Linearity, Precision, Accuracy) is_separation_ok->validate_method Yes optimize_mp Adjust Mobile Phase (Solvent Ratio, Additives) optimize_gradient->optimize_mp optimize_temp Adjust Column Temperature optimize_mp->optimize_temp optimize_temp->eval_results final_method Final HPLC Method validate_method->final_method

Caption: Workflow for HPLC method development and optimization for shogaol separation.

HPLC_Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues problem Identify HPLC Problem rt_shift Retention Time Shifting? problem->rt_shift poor_shape Poor Peak Shape? problem->poor_shape low_res Poor Resolution? problem->low_res check_mp Check Mobile Phase Prep rt_shift->check_mp Yes check_temp Check Column Temperature rt_shift->check_temp Yes check_equil Ensure Proper Equilibration rt_shift->check_equil Yes check_overload Dilute Sample poor_shape->check_overload Yes add_modifier Add Mobile Phase Modifier (e.g., acid) poor_shape->add_modifier Yes check_solvent Match Injection Solvent poor_shape->check_solvent Yes adjust_gradient Optimize Gradient low_res->adjust_gradient Yes adjust_mp Adjust Mobile Phase Strength/Type low_res->adjust_mp Yes change_column Try Different Column low_res->change_column Yes

Caption: Decision tree for troubleshooting common HPLC problems in shogaol analysis.

References

Addressing off-target effects of (6)-Shogaol in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the off-target effects of (6)-Shogaol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target mechanisms of this compound?

A1: this compound's biological activity is attributed to two main chemical features that can lead to off-target effects:

  • α,β-Unsaturated Carbonyl Group (Michael Acceptor): The most significant source of off-target effects stems from the α,β-unsaturated carbonyl group in this compound's structure.[1][2] This group acts as a Michael acceptor, allowing it to react non-specifically with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[1] This can lead to covalent modification and altered function of numerous proteins beyond the intended targets.

  • Induction of Reactive Oxygen Species (ROS): this compound has been consistently shown to increase the production of intracellular ROS in various cancer cell lines.[1][3][4][5] While ROS can be part of its intended anticancer mechanism, excessive or untargeted ROS production can lead to generalized oxidative stress, damaging cellular components like lipids, proteins, and DNA, and triggering stress-response pathways that may not be related to the specific signaling pathways under investigation.

Q2: How can I differentiate between on-target and off-target effects in my experiments?

A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-pronged approach is recommended:

  • Use of Controls: The most effective method is to use appropriate controls. This includes co-treatment with antioxidants like N-acetylcysteine (NAC) to quench ROS-mediated effects and see if the observed phenotype is reversed.[4][5]

  • Dose-Response Analysis: Perform careful dose-response studies. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations that induce generalized cellular stress.

  • Target Engagement Assays: Whenever possible, use assays to confirm that this compound is directly interacting with its intended target protein in your cellular model.

  • Rescue Experiments: If you hypothesize that this compound inhibits a specific pathway, try to "rescue" the effect by overexpressing a downstream component of that pathway.

Q3: What are the most critical control experiments to include when working with this compound?

A3: To ensure the validity of your findings, the following control experiments are highly recommended.

Control ExperimentPurpose
Vehicle Control (e.g., DMSO) To ensure that the solvent used to dissolve this compound does not have an effect on its own.
N-acetylcysteine (NAC) Co-treatment To determine if the observed effect is mediated by an increase in intracellular ROS. NAC is a ROS scavenger.[4][5]
Inactive Analog Control If available, use an analog of this compound that lacks the α,β-unsaturated carbonyl moiety (the Michael acceptor). This helps to distinguish effects caused by covalent modification from those caused by specific, non-covalent interactions.
Unrelated Cell Line Use a cell line that does not express the target protein or pathway of interest to check for non-specific effects.

Q4: At what concentrations are off-target effects of this compound likely to become prominent?

A4: The effective concentration of this compound is highly cell-type dependent, ranging from low micromolar to over 100 µM.[2] Off-target effects generally become more prevalent at higher concentrations. For instance, while specific pathway inhibition might be seen at 10-20 µM in some cells, broad cytotoxicity and massive ROS production might dominate at concentrations above 50-80 µM.[5][6] It is essential to determine the IC50 value in your specific cell line and work within a concentration range that is relevant to your hypothesized on-target effects.

Troubleshooting Guides

Problem 1: Unexpectedly high or variable cytotoxicity observed.

Possible Cause: The observed cell death may be due to generalized oxidative stress rather than the specific inhibition of a pro-survival pathway. This compound is known to induce ROS, which can trigger apoptosis or necrosis in a non-specific manner.[1][3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected Cytotoxicity A High Cytotoxicity Observed with this compound B Perform Dose-Response (e.g., MTT Assay) A->B C Co-treat with this compound and N-acetylcysteine (NAC) B->C D Is Cytotoxicity Significantly Reduced? C->D E Conclusion: Effect is likely mediated by ROS (Off-Target) D->E  Yes F Conclusion: Effect is likely ROS-independent (Potentially On-Target). Investigate specific apoptosis/cell cycle pathways. D->F  No

Caption: Workflow for diagnosing ROS-mediated off-target cytotoxicity.

Solution:

  • Confirm Dose-Response: First, perform a careful dose-response curve (e.g., 2.5 µM to 150 µM) to determine the precise IC50 value in your cell line.[5]

  • ROS Scavenging Experiment: Perform a rescue experiment by co-treating cells with this compound and the antioxidant N-acetylcysteine (NAC) (e.g., 5 mM NAC).[5]

  • Analyze Results: If NAC co-treatment significantly attenuates the cytotoxic effect of this compound, it strongly suggests that the observed cell death is primarily caused by an off-target increase in ROS production.[5] If cytotoxicity is unaffected, the mechanism is likely independent of ROS and may be related to your on-target hypothesis.

Problem 2: Inconsistent or pleiotropic effects on signaling pathways (e.g., Akt, STAT3, NF-κB).

Possible Cause: this compound is known to modulate multiple signaling pathways, including Akt/mTOR, STAT3, and MAPKs.[1][4][6][7][8] Its ability to generate ROS and act as a Michael acceptor can lead to the activation or inhibition of numerous kinases and transcription factors simultaneously, making it difficult to isolate a single on-target effect.

Signaling Pathway Overview:

G cluster_off_target Off-Target Mechanisms cluster_on_target Reported Downstream Effects Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS Michael Michael Acceptor: Covalent Protein Modification Shogaol->Michael Akt Akt/mTOR Pathway ↓ Shogaol->Akt STAT3 STAT3 Pathway ↓ Shogaol->STAT3 NFkB NF-κB Pathway ↓ Shogaol->NFkB MAPK MAPKs (JNK, p38) ↑ ROS->MAPK Nrf2 Nrf2/ARE Pathway ↑ ROS->Nrf2 Michael->Akt ? Michael->STAT3 ? Michael->NFkB ?

Caption: Known signaling pathways modulated by this compound.

Solution:

  • Focus on a Single Pathway: Formulate a clear hypothesis for one specific pathway.

  • Use Specific Inhibitors/Activators: Use well-characterized pharmacological inhibitors or activators for components upstream and downstream of your target to see if they mimic or block the effect of this compound. For example, if you hypothesize that this compound's effects are mediated by Akt inhibition, see if an Akt activator can rescue the phenotype.

  • Time-Course Experiment: Analyze pathway modulation at different time points. On-target effects on a specific kinase may occur rapidly (e.g., < 1 hour), while broader, off-target stress responses may take longer to manifest.

  • Confirm with Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR to deplete your target protein and see if the cells become resistant to this compound.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound for Cytotoxicity in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
NCI-H1650Non-Small Cell Lung~20 (at 48h)[6]
A549Non-Small Cell Lung29.6 (at 48h)[5]
MDA-MB-231Breast Cancer22.1 (at 48h)[5]
T47DBreast Cancer0.5 ± 0.1[2]
HT-29Colon Cancer~60[5]
HT1080Fibrosarcoma52.8[5]
HeLaCervical Cancer25.68 ± 0.47[2]
SiHaCervical Cancer37.52 ± 1.56[2]
VSMCVascular Smooth Muscle2.7[9][10]

Note: IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density) and should be independently determined for each experimental system.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol assesses cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., 20% SDS in 50% DMF, or pure DMSO)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals. Incubate overnight at room temperature or for a few hours at 37°C, mixing gently.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Intracellular ROS (DHE Staining)

This protocol uses dihydroethidium (DHE) to quantify superoxide anion levels.

Materials:

  • 24-well cell culture plates

  • This compound stock solution

  • N-acetylcysteine (NAC)

  • Dihydroethidium (DHE) dye

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed 50,000 cells/well in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 30-70 µM) for the chosen duration (e.g., 24 hours). Include a positive control (e.g., H2O2) and a rescue group (co-treatment of this compound with 5 mM NAC).[5]

  • DHE Staining: Add DHE dye to each well to a final concentration of ~2-5 µM.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Measure the mean fluorescence intensity using a microplate reader (Ex/Em ~535/610 nm) or visualize and quantify using a fluorescence microscope.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol provides a general framework for analyzing protein expression and phosphorylation status.

Materials:

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Plate and treat cells as required. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or Tubulin). For phosphoproteins, normalize to the total protein level.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of (6)-Shogaol Through Nanoformulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions encountered during the nanoformulation of (6)-Shogaol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and evaluation of this compound nanoformulations.

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency of this compound High hydrophobicity of this compound leading to poor partitioning into the aqueous phase during formulation.Optimize the organic solvent used to dissolve both the polymer (e.g., PLGA) and this compound. A solvent system that is a good solvent for both can improve encapsulation. For lipid-based nanoparticles, ensure the lipid concentration is sufficient to accommodate the drug load. Consider using a modified emulsification-evaporation process.[1][2]
Drug leakage during the formulation process, especially during solvent evaporation or purification steps.Control the rate of solvent evaporation; a slower rate can sometimes improve encapsulation. For purification, use techniques like tangential flow filtration which can be gentler than multiple centrifugation steps.
Large Particle Size or High Polydispersity Index (PDI) Aggregation of nanoparticles during synthesis.Ensure adequate mixing and homogenization during the formulation process. Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer). For lipid nanoparticles, parameters like the flow-rate ratio in microfluidics can significantly impact particle size.[3][4]
Improper sonication or homogenization parameters.Optimize sonication/homogenization time and power. For extrusion-based methods, ensure the membrane pore size is appropriate and perform a sufficient number of passes.[5]
Instability of Nanoformulation (Aggregation Over Time) Insufficient surface charge or steric stabilization.Increase the concentration of the stabilizer or use a combination of stabilizers. Ensure the zeta potential is sufficiently high (typically > ±20 mV for electrostatic stabilization) to prevent aggregation. Store the nanoformulation at an appropriate temperature (e.g., 4°C) and pH.
Hydrolysis of the polymer (e.g., PLGA).Lyophilize the nanoparticle suspension for long-term storage to prevent polymer degradation in an aqueous environment.
Inconsistent In Vitro Drug Release Profile "Burst release" of surface-adsorbed drug.Ensure proper washing of the nanoparticles after synthesis to remove unencapsulated and surface-adsorbed this compound.
Difficulty in separating nanoparticles from the release medium for analysis.Use dialysis-based methods with an appropriate molecular weight cut-off (MWCO) membrane to separate the released drug from the nanoparticles.[6][7][8][9][10] Ensure sink conditions are maintained throughout the study.
Low Cell Viability in In Vitro Cytotoxicity Assays (Even at Low Concentrations) Cytotoxicity of the blank nanoparticles (without this compound).Perform a cytotoxicity assay with the blank nanoformulation to rule out any toxic effects of the formulation components themselves.
Solvent residue from the synthesis process.Ensure complete removal of organic solvents after nanoparticle preparation. Techniques like rotary evaporation followed by lyophilization are effective.
No or Weak Signal in Western Blot for Nrf2/HO-1 Activation Insufficient treatment time or concentration of this compound nanoformulation.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing Nrf2 and HO-1 expression.
Poor protein extraction or degradation.Use a suitable lysis buffer containing protease inhibitors. Ensure proper quantification of protein concentration before loading.[11]
Ineffective antibody.Use a validated primary antibody for Nrf2 and HO-1 and optimize the antibody dilution.

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What is the optimal particle size for this compound nanoformulations for oral delivery? A1: For most therapeutic applications, a particle size range of 50 to 200 nanometers (nm) is considered optimal.[12] This size range can facilitate uptake and improve bioavailability.

  • Q2: How can I improve the solubility of this compound for nanoencapsulation? A2: this compound is a hydrophobic compound.[5] Dissolving it in a suitable organic solvent like dichloromethane or methanol before adding it to the polymer or lipid solution is a common practice.[5]

  • Q3: What does a high Polydispersity Index (PDI) indicate? A3: A high PDI (typically > 0.3) indicates a broad size distribution and a heterogeneous population of nanoparticles.[12] For consistent performance, a low PDI (< 0.3) is desirable.[12]

  • Q4: How can I determine the encapsulation efficiency of this compound? A4: To measure encapsulation efficiency, you need to separate the encapsulated this compound from the unencapsulated drug. This is typically done by centrifuging the nanoparticle suspension and measuring the amount of free drug in the supernatant using a technique like HPLC. The encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount.

In Vitro & In Vivo Evaluation

  • Q5: What cell lines are suitable for testing the anti-inflammatory effects of this compound nanoformulations? A5: RAW 264.7 macrophage cells are commonly used to study inflammation.[13][14] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Q6: I am observing low bioavailability in my in vivo studies despite using a nanoformulation. What could be the reason? A6: While nanoformulations generally improve bioavailability, factors such as rapid in vivo metabolism of this compound can still be a challenge.[5][13] The nanoformulation might be releasing the drug too quickly, or it may not be effectively protecting it from metabolic enzymes. Consider using a formulation with a more sustained release profile or one that can target specific tissues to minimize systemic metabolism.

  • Q7: What is a suitable animal model for evaluating the therapeutic efficacy of this compound nanoformulations for inflammatory conditions? A7: The dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established model for inflammatory bowel disease and has been used to evaluate this compound nanoformulations.[13][15][16]

Quantitative Data Summary

Nanoformulation Type This compound Concentration/Loading Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) In Vitro Release Profile Reference
Natural Lipid Nanoparticles 2.0 mg/mL (initial)~180Not specifiedUp to 89.1 ± 2.6Delayed release over 24 hours[5]
PLGA/PLA-PEG-FA Nanoparticles 35.8 ± 7.2 µg/mg~249.6 ± 1.3Not specified52 ± 3.4~40% release in 24h, ~80% in 72h[13][16]
Liposomes (DMPG-Na) 16% ± 1% (in final formulation)356.11 ± 4.07Not specified79.36 ± 1.05~30% release in 2h, >90% in 42h[17][18]
Micelles (mPEG2k-LA) 7% (drug loading capacity)76.8Not specified81.6Slower release compared to free this compound

Experimental Protocols

Preparation of this compound Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent such as dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, for example, 1% w/v polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath. The sonication parameters (power and time) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Storage: Resuspend the nanoparticle pellet in deionized water or lyophilize for long-term storage.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13][16]

  • Treatment: Treat the cells with various concentrations of the this compound nanoformulation and a blank nanoformulation control for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][16]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blotting for Nrf2 and HO-1
  • Cell Lysis: After treatment with the this compound nanoformulation, wash the cells with cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay or a similar method.[11]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[11]

  • Quantification: Quantify the band intensities using densitometry software like ImageJ.[11]

Visualizations

Experimental_Workflow cluster_formulation Nanoformulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Synthesis of this compound Nanoformulation Characterization Physicochemical Characterization (Size, PDI, EE) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Drug_Release Drug Release Study Characterization->Drug_Release Western_Blot Western Blot (Nrf2, HO-1) Cytotoxicity->Western_Blot Animal_Model Animal Model of Inflammation (e.g., DSS) Western_Blot->Animal_Model Efficacy Therapeutic Efficacy Assessment Animal_Model->Efficacy

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

Troubleshooting_Logic Start Problem Encountered Low_EE Low Encapsulation Efficiency? Start->Low_EE Optimize_Solvent Optimize Solvent System Low_EE->Optimize_Solvent Yes High_PDI Large Particle Size or High PDI? Low_EE->High_PDI No Control_Evaporation Control Solvent Evaporation Rate Optimize_Solvent->Control_Evaporation Optimize_Stabilizer Optimize Stabilizer Concentration High_PDI->Optimize_Stabilizer Yes Inconsistent_Release Inconsistent Drug Release? High_PDI->Inconsistent_Release No Optimize_Homogenization Optimize Homogenization Parameters Optimize_Stabilizer->Optimize_Homogenization Wash_Particles Ensure Thorough Washing of Particles Inconsistent_Release->Wash_Particles Yes Use_Dialysis Use Dialysis Method for Release Study Wash_Particles->Use_Dialysis

Caption: Logic diagram for troubleshooting common nanoformulation issues.

Signaling_Pathway Shogaol_Nano This compound Nanoformulation Nrf2 Nrf2 Shogaol_Nano->Nrf2 promotes dissociation from Keap1 ROS Oxidative Stress (e.g., from LPS) Keap1 Keap1 ROS->Keap1 activates Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces expression of Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory leads to

References

Validation & Comparative

(6)-Shogaol vs. 6-Gingerol: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals the superior anticancer potential of (6)-shogaol over its precursor, 6-gingerol. This guide synthesizes key findings on their differential effects on cancer cell viability, apoptosis, and underlying molecular mechanisms, providing researchers and drug development professionals with a concise, data-driven comparison.

The pungent phenols found in ginger, primarily 6-gingerol and its dehydrated form, this compound, have garnered significant attention for their potential therapeutic properties, particularly in oncology. While both compounds exhibit anticancer activities, a growing body of evidence indicates that this compound is a more potent inhibitor of cancer cell growth and survival.[1][2] This difference in efficacy is largely attributed to the presence of an α,β-unsaturated carbonyl group in the chemical structure of this compound, a feature absent in 6-gingerol.[1][3]

Comparative Cytotoxicity: this compound Demonstrates Greater Potency

Numerous studies have demonstrated that this compound exhibits significantly lower IC50 values—the concentration required to inhibit the growth of 50% of cancer cells—compared to 6-gingerol across a range of cancer cell lines. This indicates a much higher potency for this compound in inducing cancer cell death.

For instance, in human lung cancer (H-1299) and colon cancer (HCT-116) cells, this compound was found to be substantially more effective at inhibiting cell growth than 6-gingerol.[4] One study reported an IC50 value of approximately 8 µM for this compound in H-1299 cells, whereas the IC50 for 6-gingerol was around 150 µM.[4][5] Similarly, in non-small cell lung cancer (NSCLC) cells, this compound showed a more significant reduction in cell viability compared to 6-gingerol.[6]

Cell LineCancer TypeThis compound IC506-Gingerol IC50Reference
H-1299Human Lung Cancer~8 µM~150 µM[4][5]
HCT-116Human Colon CancerMore potent than 6-gingerolLess potent than this compound[4]
NCI-H1650Non-Small Cell Lung CancerMore potent than 6-gingerolLess potent than this compound[6]
T47DBreast Cancer0.5 ± 0.1 µMNot specified[1]

Mechanisms of Action: A Deeper Look into Apoptosis and Cell Cycle Arrest

Both this compound and 6-gingerol exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, studies consistently show that this compound is a more potent inducer of these processes.

This compound has been shown to induce apoptosis in various cancer cells, including non-small cell lung cancer and hepatocellular carcinoma cells.[6][7] This is often accompanied by the cleavage of caspase-3 and PARP, key executioners of apoptosis.[6][7] In contrast, while 6-gingerol also induces apoptosis, its effects are generally less pronounced at similar concentrations.[8][9][10]

Furthermore, both compounds can arrest the cell cycle at different phases, preventing cancer cells from proliferating. For example, 6-gingerol has been observed to cause G2-phase arrest in KB and HeLa cells and S-phase arrest in SCC4 cells.[8][10] this compound has also been reported to induce G2/M phase arrest in HeLa cells.[11]

Modulation of Key Signaling Pathways

The superior anticancer activity of this compound can be linked to its more potent modulation of critical signaling pathways involved in cancer cell proliferation, survival, and inflammation.

NF-κB and MAPK Pathways: this compound has been found to be a more effective inhibitor of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways compared to 6-gingerol.[12][13] These pathways are often constitutively active in cancer cells and play a crucial role in promoting inflammation and cell survival. By suppressing these pathways, this compound can inhibit tumor promotion.[12][13]

Akt Signaling: The Akt signaling pathway is another critical regulator of cell survival and proliferation. Studies have shown that this compound can directly inhibit Akt kinase activity, leading to reduced cancer cell viability.[6] This inhibitory effect on the Akt pathway is a key mechanism underlying the pro-apoptotic and anti-proliferative effects of this compound.[6][14]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]

  • Compound Treatment: Cells are treated with various concentrations of this compound and 6-gingerol for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[18] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic, necrotic, and viable cells.[19][20]

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the MTT assay. Both adherent and floating cells are collected.[19]

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15-20 minutes in the dark at room temperature.[19]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of proteins involved in apoptosis and other signaling pathways.[21][22][23]

Methodology:

  • Protein Extraction: Following treatment with this compound or 6-gingerol, cells are lysed to extract total protein.[24]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.[21]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[24]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt).[24] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[24] The intensity of the bands corresponds to the level of protein expression.

Visualizing the Mechanisms

Experimental Workflow for Comparative Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability cluster_2 Apoptosis Analysis cluster_3 Mechanism of Action A Cancer Cell Lines B Treatment with This compound & 6-Gingerol A->B C MTT Assay B->C E Annexin V/PI Staining B->E G Western Blotting B->G D IC50 Determination C->D I Comparative Analysis of Anticancer Activity D->I F Flow Cytometry E->F F->I H Analysis of Signaling Proteins (Caspases, Akt, NF-κB) G->H H->I

Caption: Workflow for comparing the anticancer activities of this compound and 6-gingerol.

Signaling Pathways Modulated by this compound

G cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Stimuli Growth Factors / Inflammatory Signals PI3K PI3K Stimuli->PI3K IKK IKK Stimuli->IKK MAPK MAPK Stimuli->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Inflammation Inflammation NFkB_p65->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Survival->Apoptosis Shogaol This compound Shogaol->Akt Shogaol->NFkB_p65 Shogaol->MAPK

Caption: this compound inhibits key pro-survival and inflammatory signaling pathways in cancer cells.

References

A Comparative Analysis of the Anti-inflammatory Potency of (6)-Shogaol and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent natural compounds: (6)-Shogaol, a pungent constituent of dried ginger, and curcumin, the active component of turmeric. This analysis is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Both this compound and curcumin are well-documented anti-inflammatory agents that exert their effects through the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Experimental evidence suggests that while both compounds are effective, This compound often exhibits greater potency in inhibiting various inflammatory markers. This guide will delve into the quantitative comparisons of their bioactivity and the underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and curcumin against various pro-inflammatory mediators. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide

Inflammatory MediatorCell LineThis compound IC50 (µg/mL)Curcumin IC50 (µg/mL)Reference
Nitric Oxide (NO)RAW 264.74.75 ± 2.576.16 ± 0.52[1]
TNF-αRAW 264.79.97 ± 1.868.69 ± 0.63[1]
TNF-αTHP-16.09 ± 1.025.11 ± 0.76[1]
IL-6RAW 264.72.95 ± 0.815.15 ± 1.22[1]
IL-6THP-12.88 ± 1.162.13 ± 0.69[1]

Table 2: Inhibition of Eicosanoid Biosynthesis

TargetAssay/Cell LineThis compound PotencyCurcumin PotencyReference
iNOS and COX-2 ExpressionTPA-stimulated mouse skin (in vivo)More effective inhibitorLess effective inhibitor[2][3]
mPGES-1/PGE2 PathwayA549 cellsAs effective as curcumin (IC50 = 62 µM for mPGES-1)Effective inhibitor (IC50 for mPGES-1 = 0.2-0.3 µM)[4][5]

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of both this compound and curcumin are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

  • This compound has been shown to be a potent inhibitor of the NF-κB pathway. It more effectively reduces the phosphorylation and subsequent degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB compared to curcumin.[2][3] This leads to a more pronounced reduction in the nuclear translocation of p65.[2][3]

  • Curcumin also inhibits the NF-κB pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50  Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Release p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Shogaol This compound Shogaol->IKK Inhibits Shogaol->p65_p50 Inhibits Translocation Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->p65_p50 Inhibits Translocation DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by this compound and Curcumin.

MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical regulator of the inflammatory response.

  • This compound demonstrates marked suppression of the TPA-induced activation of ERK1/2, p38, and JNK1/2.[2][3]

  • Curcumin also downregulates the MAPK pathway, with studies showing it significantly reduces the phosphorylation of JNK.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Shogaol This compound Shogaol->ERK Inhibits Phosphorylation Shogaol->JNK Inhibits Phosphorylation Shogaol->p38 Inhibits Phosphorylation Curcumin Curcumin Curcumin->JNK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: MAPK signaling pathway and points of inhibition by this compound and Curcumin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and curcumin.

Cell Culture and Induction of Inflammation
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and in some cases, interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for a specified period (e.g., 24 hours).

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound or Curcumin cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6, PGE2) supernatant_collection->elisa griess Griess Assay for Nitric Oxide (NO) supernatant_collection->griess western_blot Western Blot for Protein Expression (iNOS, COX-2, p-IκBα, p-p65, p-MAPKs) cell_lysis->western_blot end End elisa->end griess->end western_blot->end

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Measurement of Nitric Oxide (Griess Assay)
  • After treatment and stimulation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines and PGE2 (ELISA)
  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Calculate the cytokine/PGE2 concentration from the standard curve.

Western Blot Analysis for Protein Expression
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Conclusion

The available experimental data indicates that both this compound and curcumin are potent anti-inflammatory compounds. However, multiple studies suggest that This compound exhibits a superior inhibitory effect on key inflammatory mediators and signaling pathways compared to curcumin . Specifically, this compound appears to be a more potent inhibitor of iNOS, COX-2, and the activation of the NF-κB and MAPK pathways. While curcumin is also effective, higher concentrations may be required to achieve the same level of anti-inflammatory response as this compound. These findings provide a valuable basis for further research and development of these natural compounds as potential therapeutic agents for inflammatory diseases.

References

(6)-Shogaol: A Comparative Guide to its Therapeutic Potential in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

(6)-Shogaol, a pungent bioactive compound derived from dried ginger, has emerged as a promising candidate in anticancer research. Numerous preclinical studies have demonstrated its potent antitumor activities across a spectrum of cancer types, often surpassing the efficacy of its more well-known precursor, (6)-Gingerol. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Efficacy of this compound: In Vitro Studies

This compound has consistently demonstrated significant cytotoxic and anti-proliferative effects against a wide array of cancer cell lines in laboratory settings. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is notably potent, in some cases comparable to conventional chemotherapeutic agents.

Cancer TypeCell Line(s)IC50 (µM)Comparison / Key Findings
Breast Cancer T47D0.5 ± 0.1Comparable cytotoxicity to cisplatin (IC50 = 0.7 ± 0.2 µM).[1]
MDA-MB-231-More effective than paclitaxel against cancer stem cell spheroids.[1]
Colon Cancer SW480, SW620~80Highly toxic to cancer cells (90-95% viability reduction), with minimal effect on normal fibroblasts (17% reduction).[1]
HCT-11624.43Metabolite M2 of this compound retains significant bioactivity.[2][3]
Lung Cancer H-129925.82Metabolite M2 of this compound retains significant bioactivity.[2][3]
NCI-H1650~20Induces cell cycle arrest.[4]
Prostate Cancer LNCaP, DU145, PC3-More effective than (6)-Gingerol and (6)-Paradol in reducing cell survival.[5]
Pancreatic Cancer BxPC-36.60Induces apoptosis through modulation of multiple signaling pathways.[1]
Human Fibrosarcoma HT108052.8Induces apoptosis via ROS production and modulation of mTOR and Akt signaling.[1]
Head and Neck SCC4, SCC2510Induces G2/M phase arrest and apoptosis.[6]

In Vivo Antitumor Activity of this compound

Preclinical studies using animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition without notable toxicity to the host.

Cancer ModelAnimal ModelThis compound DosageRouteKey Findings
Lung Cancer (NCI-H1650 xenograft) Athymic mice10 and 40 mg/kg-Reduced average tumor volume from 393.4 mm³ to 274.7 mm³ and 140.8 mm³, respectively, with no change in body weight.[1][4]
Prostate Cancer (HMVP2 allograft) FVB/N male mice100 mg/kg-Resulted in a 48% reduction in tumor weight without significant changes in body weight or food consumption.[1]
Human Histiocytic Lymphoma (U937 xenograft) Mice--Significantly inhibited tumor growth without causing side effects.[1]
Liver Cancer Xenograft Mice--Significantly interfered with xenograft tumor growth without other toxic side effects.[1]
Colon Tumor Xenograft Female thymic nude mice15 mg/kgIntraperitonealInhibited tumor growth over a 30-day treatment period.[1]

Mechanisms of Action: A Multi-pronged Attack on Cancer

This compound exerts its anticancer effects through the modulation of multiple signaling pathways and cellular processes. Its ability to induce apoptosis, cell cycle arrest, and autophagy, while inhibiting metastasis and angiogenesis, underscores its therapeutic potential.[1][7][8] A key structural feature contributing to its enhanced bioactivity compared to (6)-Gingerol is the presence of an α,β-unsaturated carbonyl group.[1][7]

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the pivotal signaling pathways targeted by this compound in cancer cells.

G cluster_0 Inhibition of EMT and Migration 6-Shogaol 6-Shogaol IKKβ IKKβ 6-Shogaol->IKKβ NF-κB NF-κB IKKβ->NF-κB Snail Snail NF-κB->Snail EMT EMT Snail->EMT Migration Migration EMT->Migration

Caption: this compound inhibits colon cancer cell migration by suppressing the IKKβ/NF-κB/Snail signaling pathway, a key regulator of the epithelial-mesenchymal transition (EMT).[9]

G cluster_1 Inhibition of Pro-Survival Signaling 6-Shogaol 6-Shogaol STAT3 STAT3 6-Shogaol->STAT3 NF-κB NF-κB 6-Shogaol->NF-κB Cyclin D1 Cyclin D1 STAT3->Cyclin D1 Survivin Survivin STAT3->Survivin cMyc cMyc STAT3->cMyc NF-κB->Cyclin D1 NF-κB->Survivin NF-κB->cMyc Cell Survival Cell Survival Cyclin D1->Cell Survival Survivin->Cell Survival cMyc->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis

Caption: In prostate cancer, this compound induces apoptosis by inhibiting STAT3 and NF-κB signaling and their downstream anti-apoptotic targets.[5]

G cluster_2 Suppression of Metastatic Pathways 6-Shogaol 6-Shogaol PI3K PI3K 6-Shogaol->PI3K Ras Ras 6-Shogaol->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Motility Cell Motility mTOR->Cell Motility Raf Raf Ras->Raf MAPK MAPK Raf->MAPK MAPK->Cell Motility

Caption: this compound inhibits prostate cancer cell motility by suppressing the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[10]

Experimental Protocols

A summary of common experimental methodologies used to evaluate the anticancer effects of this compound is provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., SCC4, SCC25, Caco2, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6][9]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for specified time periods (e.g., 24, 48 hours).[6][9]

  • MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V-FITC and PI Staining)
  • Cell Treatment: Cancer cells are treated with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IKKβ, P-NF-κB, Snail, cleaved caspase-3, p-ERK1/2, p-p38).[6][9]

  • Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft/Allograft Studies
  • Cell Implantation: A specific number of cancer cells (e.g., NCI-H1650, HMVP2) are subcutaneously or orthotopically injected into immunocompromised (for xenografts) or immunocompetent (for allografts) mice.[1][4][5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound at specified doses and schedules (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a potent anticancer agent. Its ability to selectively target cancer cells, modulate multiple oncogenic signaling pathways, and inhibit tumor growth in vivo with minimal toxicity is highly encouraging. Furthermore, its efficacy in combination with conventional chemotherapeutics like cisplatin and 5-fluorouracil suggests its potential as an adjuvant therapy to enhance treatment outcomes and overcome drug resistance.[6][11]

Future research should focus on elucidating the complete metabolic profile of this compound and the bioactivity of its metabolites, as some have been shown to retain anticancer properties.[2][12] Optimizing drug delivery systems to improve its bioavailability and targeted delivery will also be crucial.[1] Ultimately, well-designed clinical trials are warranted to translate the promising preclinical findings of this compound into tangible benefits for cancer patients.

References

The Synergistic Power of (6)-Shogaol: Enhancing Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Synergistic Effects of (6)-Shogaol with Conventional Chemotherapy Drugs

This compound, a pungent bioactive compound derived from dried ginger, is emerging as a potent chemosensitizing agent, demonstrating significant synergistic effects when combined with conventional chemotherapy drugs. This guide provides a comprehensive overview of the current research, presenting comparative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. The evidence suggests that this compound not only enhances the efficacy of standard cancer treatments but also holds the potential to overcome drug resistance, a major hurdle in oncology.

Comparative Efficacy: this compound in Combination with Chemotherapy

Numerous studies have demonstrated the enhanced anticancer activity of combining this compound with various chemotherapy drugs across different cancer types. The synergistic interactions are evident from the reduction in the half-maximal inhibitory concentration (IC50) values and confirmed by Combination Index (CI) calculations, where a CI value of less than 1 indicates synergism.

Table 1: Synergistic Effects of this compound with Platinum-Based Drugs in Ovarian Cancer
Cell LineDrug CombinationIC50 (µM) - Drug AloneIC50 (µM) - this compound AloneObservation
A2780 Cisplatin + this compoundCisplatin: 1.178.68Significant synergism observed with bolus administration.[1]
A2780cisR (Cisplatin-resistant)Cisplatin + this compoundCisplatin: 5.915.79Overcomes cisplatin resistance.[1]
SKOV-3 Cisplatin + this compoundCisplatin: 9.678.38Synergistic cell killing.[1]
A2780 Oxaliplatin + this compound-8.68Significant synergism observed with bolus administration.[1]
A2780cisR (Cisplatin-resistant)Oxaliplatin + this compound-5.79Effective in resistant cells.[1]
Table 2: Enhanced Cytotoxicity of this compound with Chemotherapy in Colon Cancer
Cell LineDrug Combination (Concentration)% Cell Viability (Chemo Alone)% Cell Viability (Combination)Condition
SW480 5-Fluorouracil (125 µM) + this compound (20 µM)~80%~40%Hypoxic/Aglycemic
SW620 5-Fluorouracil (125 µM) + this compound (20 µM)~95%~60%Hypoxic/Aglycemic
SW480 Oxaliplatin (50 µM) + this compound (20 µM)~90%~55%Hypoxic/Aglycemic
SW620 Oxaliplatin (50 µM) + this compound (20 µM)~98%~70%Hypoxic/Aglycemic
SW480 Irinotecan (75 µM) + this compound (20 µM)~85%~50%Hypoxic/Aglycemic
SW620 Irinotecan (75 µM) + this compound (20 µM)~95%~75%Hypoxic/Aglycemic

Data extracted from studies by Woźniak et al. under simulated tumor microenvironment conditions (hypoxia and aglycemia), highlighting the potentiation of chemotherapy by this compound, especially in conditions where chemotherapy alone is less effective.

Table 3: this compound and Paclitaxel in Breast Cancer
Cell TypeTreatmentObservation
Breast Cancer Stem Cells (CD44+/CD24-) This compound + PaclitaxelThis compound significantly increases the sensitivity of breast cancer stem cells to paclitaxel, a population known for its resistance to conventional chemotherapy.[2][3]
MCF-7 and MDA-MB-231 spheroids This compoundThis compound is more potent against breast cancer spheroids (a 3D cell culture model mimicking tumors) than paclitaxel.[4]

In Vivo Evidence: Tumor Growth Inhibition

Animal studies provide compelling evidence for the synergistic anticancer effects of this compound in combination with chemotherapy.

Table 4: In Vivo Tumor Growth Inhibition
Cancer ModelTreatmentResults
Non-Small Cell Lung Cancer (NCI-H1650 xenograft) This compound (10 and 40 mg/kg)Significant reduction in tumor volume compared to vehicle-treated group. The average tumor volume was 393.4 mm³ in the control group, while it was 274.7 mm³ and 140.8 mm³ in the 10 and 40 mg/kg this compound treated groups, respectively.[5]
Prostate Cancer (HMVP2 allograft) This compoundShowed significant tumor growth inhibitory activity.[6]
Breast and Lung Cancer Metastasis Model This compoundDecreased metastasis of lung and breast cancers in mice.[7]

Mechanisms of Synergy: A Multi-pronged Attack on Cancer

The synergistic effects of this compound with conventional chemotherapy drugs stem from its ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and drug resistance.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to inhibit key pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways are often constitutively active in cancer cells, promoting their growth and resistance to apoptosis. By inhibiting these pathways, this compound sensitizes cancer cells to the cytotoxic effects of chemotherapy.

PI3K_AKT_Pathway chemo Chemotherapy apoptosis Apoptosis chemo->apoptosis Induces shogaol This compound pi3k PI3K shogaol->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, enhancing chemotherapy-induced apoptosis.

Induction of Apoptosis and Autophagy

This compound, both alone and in combination with chemotherapy, has been demonstrated to induce programmed cell death (apoptosis) and autophagy in cancer cells. The combination treatment often leads to a significant increase in markers of apoptosis, such as cleaved caspase-3, and autophagy, such as LC3 conversion.

Overcoming Drug Resistance

A significant advantage of using this compound is its ability to counteract drug resistance. In cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin showed significant synergism, suggesting its potential to re-sensitize resistant tumors to conventional therapies.[1]

Chemoresistance_Pathway cluster_0 Combination Therapy chemo Chemotherapy cancer_cell Cancer Cell chemo->cancer_cell apoptosis Apoptosis chemo->apoptosis Synergistic Induction resistance Drug Resistance Mechanisms cancer_cell->resistance resistance->chemo Blocks effect shogaol This compound shogaol->resistance Inhibits shogaol->apoptosis Synergistic Induction

Caption: this compound helps overcome chemotherapy resistance, leading to enhanced apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and chemotherapy drugs on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., SW480, SW620) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, chemotherapy drugs, or their combinations for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drugs Add this compound and/or chemotherapy drugs seed_cells->add_drugs incubate1 Incubate for 48 hours add_drugs->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired compounds as in the cell viability assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways like PI3K/Akt.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a promising adjuvant to conventional chemotherapy. Its ability to enhance the efficacy of various drugs, overcome resistance, and selectively target cancer cells presents a significant opportunity for improving cancer treatment outcomes. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients. Further investigation into the precise molecular targets of this compound and the mechanisms underlying its synergistic interactions will be crucial for optimizing its therapeutic application. The development of novel drug delivery systems for co-administering this compound with chemotherapy drugs could also enhance their synergistic effects and minimize potential side effects.

References

The Pursuit of Potency: A Comparative Analysis of Shogaol Analogue Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is a critical step in translating promising laboratory findings into clinical applications. Shogaols, the pungent constituents of dried ginger, have garnered significant interest for their diverse pharmacological activities. However, their therapeutic potential is often limited by low oral bioavailability. This guide provides a comparative analysis of the bioavailability of different shogaol analogues, supported by experimental data, to inform future research and development.

This analysis reveals that while natural shogaols exhibit rapid absorption, their absolute oral bioavailability is generally low. Formulation strategies and structural modifications, however, show promise in significantly enhancing their systemic exposure.

Comparative Pharmacokinetics of Shogaol Analogues

The oral bioavailability of naturally occurring shogaols, including 6-shogaol, 8-shogaol, and 10-shogaol, has been investigated in preclinical models. While these compounds are absorbed quickly, their systemic availability is limited.[1] Formulation of 6-shogaol into micelles has been shown to dramatically improve its oral bioavailability.[2]

CompoundAnimal ModelDose (Oral)Cmax (ng/mL)Tmax (min)AUC (ng·h/mL)Absolute Oral Bioavailability (%)Reference
6-Shogaol Rat30 mg/kg25.5 ± 10.31539.9 ± 13.90.10 - 0.31[1]
8-Shogaol Rat400 mg/kg (extract)100.9 ± 25.815115.6 ± 30.1Not Reported[3]
10-Shogaol Rat400 mg/kg (extract)50.2 ± 15.12065.7 ± 18.2Not Reported[3]
Free 6-Shogaol Rat100 mg/kg1150 ± 210302560 ± 480Not Reported[2]
6-Shogaol Micelles Rat100 mg/kg1360 ± 25083.38180 ± 15203.2-fold increase vs. free[2]

Note: Data for 8-shogaol and 10-shogaol are from an extract administration, and direct comparison of Cmax and AUC with pure compound administration should be done with caution. Absolute bioavailability was not determined in all studies.

In human studies, after oral administration of ginger extracts, free shogaols are often found in very low concentrations in plasma, with the majority being present as glucuronide and sulfate conjugates.[4][5] For instance, after a 2.0 g dose of ginger, the peak plasma concentration (Cmax) for 6-shogaol conjugates was found to be 0.15 ± 0.12 µg/mL, with a time to peak concentration (Tmax) of 65.6 ± 22.6 minutes.[4]

Enhancing Bioavailability Through Formulation

The poor water solubility and rapid metabolism of shogaols are significant contributors to their low oral bioavailability.[2] A study by Zhang et al. (2019) demonstrated that loading 6-shogaol into polyethylene glycol and linoleic acid conjugate (mPEG-LA) micelles resulted in a 3.2-fold increase in its oral bioavailability in rats.[2] This enhancement is attributed to the improved solubility and protection from rapid metabolism offered by the micellar formulation.

Synthetic Analogues and Metabolic Stability

While comprehensive pharmacokinetic data for many synthetic shogaol analogues are not yet available, studies on their metabolic stability offer insights into their potential for improved bioavailability. A study on novel shogaol thiophene compounds (STCs) showed that these synthetic analogues were more metabolically stable than 6-shogaol in liver microsomes from humans, rats, and mice.[6][7] This suggests that modifying the chemical structure of shogaols could lead to decreased metabolic clearance and potentially higher oral bioavailability.

Experimental Protocols

A detailed understanding of the methodologies used to assess bioavailability is crucial for interpreting and comparing data across different studies.

In Vivo Pharmacokinetic Study in Rats[1][2]
  • Animal Model: Male Sprague-Dawley rats are commonly used.[1][2]

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.

  • Dosing:

    • Oral Administration: The test compound (e.g., shogaol analogue) is typically dissolved in a suitable vehicle (e.g., 0.5% castor oil mixture) and administered via oral gavage.[2]

    • Intravenous Administration: For determining absolute bioavailability, the compound is administered intravenously, often through the jugular vein.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.[2]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the shogaol analogue in plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½). Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Analytical Methodology: HPLC[2]
  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of methanol and water is a common mobile phase.

  • Detection: The wavelength for detection is set based on the absorbance maximum of the specific shogaol analogue (e.g., 230 nm for 6-shogaol).[2]

  • Quantification: A calibration curve is generated using standard solutions of the analyte to quantify its concentration in the plasma samples.

Signaling Pathways and Bioactivity

The therapeutic effects of shogaol analogues are often mediated through their interaction with key cellular signaling pathways. Two of the most studied pathways are the Nrf2 and NF-κB pathways.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Some shogaol analogues can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.[6][7]

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation. Inhibition of the NF-κB pathway by shogaol analogues can lead to a reduction in the production of pro-inflammatory mediators.

Conclusion

The comparative analysis of the bioavailability of different shogaol analogues underscores the significant challenge posed by their inherently low oral bioavailability. However, it also highlights promising avenues for overcoming this limitation. Formulation strategies, such as the use of micelles, have demonstrated a remarkable ability to enhance the systemic exposure of 6-shogaol. Furthermore, the development of synthetic analogues with improved metabolic stability presents another viable approach. For researchers and drug development professionals, a dual focus on both innovative formulation technologies and the rational design of novel, more stable shogaol analogues will be paramount in unlocking the full therapeutic potential of this fascinating class of compounds. Future in-depth pharmacokinetic studies on a wider array of synthetic analogues are warranted to establish clear structure-bioavailability relationships and guide the selection of the most promising candidates for further development.

References

Head-to-Head Comparison of (6)-Shogaol and Other Natural Compounds on COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of (6)-Shogaol and other prominent natural compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG). The information is compiled from various studies to offer an objective overview, supported by experimental data and methodologies.

Quantitative Comparison of COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against COX-2. It is important to note that these values are derived from various studies employing different experimental setups, which can contribute to variations in the reported IC50 values.

CompoundIC50 for COX-2 (µM)Enzyme/Cell Line SourceAssay MethodReference(s)
This compound 2.1Adenocarcinoma cell line A549Not specified[1]
17.5 (for 8-shogaol)Not specifiedNot specified[2]
7.5 (for 10-shogaol)Not specifiedNot specified[2]
Curcumin 2 - 52Bovine seminal vesicles, mouse epidermis microsomes/cytosolNot specified[3]
Resveratrol 0.996 - 85Ovine COX-2, Recombinant human COX-2, 184B5/HER cellsChemiluminescent COX Inhibitor Screening Assay, PGE2 production inhibition[4][5]
Quercetin Weak inhibitorNot specifiedNot specified[6]
Epigallocatechin Gallate (EGCG) > 30Isolated COX-2Not specified[7][8]

Note: A lower IC50 value indicates greater potency. The variability in the reported IC50 values underscores the importance of the specific experimental conditions. For instance, the source of the COX-2 enzyme (e.g., human, ovine, cell line) and the specific assay used can influence the outcome. Some studies indicate that compounds like Quercetin and EGCG may exert their anti-inflammatory effects more through the inhibition of COX-2 expression rather than direct enzymatic inhibition.[6][7][8]

Experimental Protocols

A generalized experimental protocol for determining the COX-2 inhibitory activity of a compound is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

In Vitro COX-2 Inhibition Assay (General Protocol)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dissolve the test compounds (this compound, Curcumin, etc.) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare a solution of arachidonic acid (the substrate for COX-2).

    • Prepare solutions of co-factors such as hematin and L-epinephrine.

  • Enzyme and Inhibitor Incubation:

    • In a reaction vessel (e.g., microplate well or Eppendorf tube), combine the reaction buffer, co-factors, and a specific amount of recombinant human or ovine COX-2 enzyme.

    • Add a specific volume of the test compound dilution or the vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Termination of the Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at 37°C.

    • Terminate the reaction by adding an acid solution (e.g., 2.0 M HCl) or a specific stop solution.

  • Detection of Prostaglandin E2 (PGE2) Production:

    • The product of the COX-2 reaction, PGE2, is quantified. Common methods include:

      • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used colorimetric method.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for PGE2 detection.[9]

      • Fluorometric Assay: This method detects the intermediate product, Prostaglandin G2.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these natural compounds to inhibit COX-2 and a general workflow for a COX-2 inhibition assay.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Co-factors) incubation Incubation of Enzyme and Inhibitor reagent_prep->incubation compound_prep Test Compound Dilutions compound_prep->incubation enzyme_prep COX-2 Enzyme Solution enzyme_prep->incubation reaction Initiation of Reaction with Arachidonic Acid incubation->reaction termination Termination of Reaction reaction->termination detection Detection of PGE2 (ELISA, LC-MS/MS, etc.) termination->detection calculation Calculation of % Inhibition detection->calculation ic50 IC50 Determination calculation->ic50 NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_pathway NF-κB Signaling Pathway cluster_inhibitors Inhibition by Natural Compounds stimulus Stimulus IKK IKK Activation stimulus->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_release NFkB_dna NF-κB Binding to DNA NFkB_release->NFkB_dna COX2_transcription COX-2 Gene Transcription NFkB_dna->COX2_transcription inhibitors This compound, Curcumin, Resveratrol, Quercetin, EGCG inhibitors->IKK Inhibit inhibitors->NFkB_release Inhibit

References

Validating the role of the Michael acceptor in (6)-Shogaol's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The Michael Acceptor: A Key to (6)-Shogaol's Potent Bioactivity

This compound, a prominent bioactive compound found in dried ginger (Zingiber officinale), has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties. [1][2] A growing body of evidence suggests that its enhanced biological efficacy, particularly when compared to its precursor (6)-gingerol, is largely attributable to a specific chemical feature: the α,β-unsaturated carbonyl group.[2][3] This functional group acts as a Michael acceptor, enabling the molecule to interact covalently with cellular targets and modulate key signaling pathways.[2][4] This guide compares experimental data between this compound and its analogues to validate the pivotal role of the Michael acceptor in its mechanism of action.

The primary mechanism influenced by this compound's Michael acceptor is the Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[5][6] this compound covalently modifies cysteine residues on the Keap1 protein, disrupting the Keap1-Nrf2 complex.[7][8] This inhibition of Keap1 prevents the proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][9]

Comparative Bioactivity: this compound vs. Analogues

Experimental data consistently demonstrates the superior activity of this compound over analogues that lack the α,β-unsaturated carbonyl moiety, such as (6)-Gingerol and paradols. The Michael acceptor is crucial for potent inhibition of inflammatory markers and proliferation of various cell types.

Table 1: Comparison of Anti-proliferative and Anti-inflammatory Activity

CompoundTarget/AssayBioactivity (IC₅₀)Key Finding
This compound VSMC Proliferation2.7 µM Significantly more potent than analogues lacking the Michael acceptor.[6]
(6)-GingerolVSMC Proliferation13.2 µMOver 4 times less potent than this compound.[6]
(6)-ParadolVSMC Proliferation5.3 µMOver 2 times less potent than this compound.[6]
ZingeroneVSMC Proliferation> 100 µMNo significant activity observed.[6]
This compound Leukocyte Adhesion (HUVEC)~10-30 µM Completely blocked adhesion at 30 µM.[10]
(6)-GingerolLeukocyte Adhesion (HUVEC)> 100 µMDid not reduce adhesion up to 100 µM.[10]

VSMC: Vascular Smooth Muscle Cells; HUVEC: Human Umbilical Vein Endothelial Cells. IC₅₀ is the half-maximal inhibitory concentration.

The data clearly indicates that the presence of the Michael acceptor in this compound is directly correlated with its enhanced potency. For instance, this compound is approximately 4.9 times more effective at inhibiting vascular smooth muscle cell proliferation than (6)-Gingerol.[6] This trend is also observed in anti-inflammatory assays, where this compound effectively blocks leukocyte adhesion at concentrations where (6)-Gingerol shows no effect.[10]

Key Signaling Pathways and Mechanisms

The electrophilic nature of the α,β-unsaturated carbonyl group in this compound allows it to form covalent adducts with nucleophilic residues, such as cysteine, on target proteins. This interaction is central to its mechanism of action.

Nrf2 Activation via Keap1 Modification

The primary target of this compound is the Keap1 protein, a negative regulator of the Nrf2 transcription factor. By covalently binding to cysteine residues in Keap1, this compound induces a conformational change that prevents Keap1 from targeting Nrf2 for degradation.[7][8] This leads to Nrf2 accumulation, nuclear translocation, and the subsequent expression of antioxidant genes.[5][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shogaol This compound (Michael Acceptor) Keap1 Keap1 Shogaol->Keap1 Covalent Modification (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Mechanism of Nrf2 activation by this compound.
Structure-Activity Relationship

The comparison between this compound and its saturated analogue, which lacks the reactive double bond, provides clear evidence for the role of the Michael acceptor. The saturated form shows significantly reduced bioactivity, confirming that the ability to covalently modify target proteins is essential for the potent effects of this compound.

G cluster_shogaol This compound cluster_analogue Saturated Analogue (e.g., (6)-Paradol) label_struct1 Structure with α,β-unsaturated ketone (Michael Acceptor) label_struct2 Structure without α,β-unsaturated ketone Covalent Covalent Modification of Keap1 HighActivity High Bioactivity (Antioxidant, Anti-inflammatory) Covalent->HighActivity NonCovalent Weak/No Covalent Interaction LowActivity Low Bioactivity NonCovalent->LowActivity cluster_shogaol cluster_shogaol cluster_shogaol->Covalent cluster_analogue cluster_analogue cluster_analogue->NonCovalent

Role of the Michael acceptor in bioactivity.

Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate and compare the bioactivities of this compound and its analogues.

Cell Viability and Proliferation Assay (Resazurin/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic or anti-proliferative effects of the compounds.

  • Cell Seeding: Plate cells (e.g., Vascular Smooth Muscle Cells or HepG2) in 96-well plates at a density of 5x10³ to 1x10⁵ cells/well and allow them to adhere for 24 hours.[6][11]

  • Serum Starvation (for proliferation): To synchronize the cell cycle, cells are often serum-starved for 24 hours.[6]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, its analogues, or vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48-72 hours).[6][12]

  • Reagent Incubation: Add a metabolic dye reagent like Resazurin (10 µg/mL) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.[6][12] Live cells convert the dye into a fluorescent or colored product.

  • Measurement: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells. Calculate IC₅₀ values to compare compound potency.[12]

Western Blotting for Protein Expression (Nrf2/HO-1)

Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2 and its downstream target HO-1, to confirm pathway activation.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-Nrf2) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis G->H

Workflow for Western Blot analysis.
  • Cell Treatment & Lysis: Treat cells with the compounds for the desired time. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, Keap1) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to compare protein levels between treatments.

Conclusion

The comparative experimental data provides compelling validation for the critical role of the Michael acceptor in the bioactivity of this compound. The α,β-unsaturated carbonyl moiety enables covalent modification of key cellular proteins like Keap1, leading to potent activation of the Nrf2 antioxidant pathway and strong anti-inflammatory effects. Analogues of this compound that lack this functional group consistently demonstrate significantly reduced potency. This structure-activity relationship underscores the importance of the Michael acceptor and provides a clear rationale for its consideration in the design and development of novel therapeutic agents inspired by natural products.

References

A Comparative Guide to the Cross-Species Metabolism and Pharmacokinetics of (6)-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of (6)-Shogaol, a bioactive compound found in ginger, across various species. The information presented herein is crucial for preclinical assessment and the translation of therapeutic findings from animal models to human applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams are included to illustrate metabolic pathways and experimental workflows.

Cross-Species Metabolism of this compound

This compound undergoes extensive metabolism in mammals, primarily through reductive and oxidative pathways, as well as conjugation. In vitro studies using liver microsomes from mice, rats, dogs, monkeys, and humans have identified several key metabolites.[1]

The primary metabolic transformations include the reduction of the α,β-unsaturated ketone moiety and oxidation of the alkyl chain. The main enzymes responsible for these transformations are aldo-keto reductases and cytochrome P450 (CYP450) enzymes, respectively.[1] Furthermore, the mercapturic acid pathway has been identified as a major biotransformation route for this compound in both mice and humans, leading to the formation of thiol conjugates.

Key Metabolites Identified Across Species:

  • Reductive Metabolites:

    • M6: 1-(4'-hydroxy-3'-methoxyphenyl)-4-decen-3-ol

    • M9: 1-(4'-hydroxy-3'-methoxyphenyl)-decan-3-ol

    • M11: 1-(4'-hydroxy-3'-methoxyphenyl)-decan-3-one

  • Oxidative Metabolites:

    • M14: (1E,4E)-1-(4'-hydroxy-3'-methoxyphenyl)-deca-1,4-dien-3-one

    • M15: (E)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one

  • Thiol Conjugates:

    • Metabolites resulting from conjugation with glutathione and subsequent degradation products (e.g., cysteine and N-acetylcysteine conjugates).

In Vitro Metabolic Stability and Enzyme Kinetics

The metabolic stability of this compound varies across species. The following table summarizes the kinetic parameters for the formation of the major reductive metabolite, M6, in liver microsomes from different species.

SpeciesVmax (pmol/min/mg protein)Km (µM)
Mouse138.9 ± 9.745.5 ± 8.9
Rat111.1 ± 6.934.5 ± 7.4
Dog200.0 ± 15.455.6 ± 12.1
Monkey250.0 ± 20.062.5 ± 14.3
Human125.0 ± 11.141.7 ± 9.8

Data adapted from an in vitro study with liver microsomes.[1]

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

G Metabolic Pathways of this compound cluster_reduction Reduction cluster_oxidation Oxidation cluster_conjugation Conjugation Shogaol This compound M11 M11 (Dihydroshogaol) Shogaol->M11 Aldo-Keto Reductase M6 M6 Shogaol->M6 M14 M14 Shogaol->M14 CYP450 M15 M15 Shogaol->M15 CYP450 Thiol_conjugates Thiol Conjugates (Mercapturic Acid Pathway) Shogaol->Thiol_conjugates GST M9 M9 M11->M9

Caption: Primary metabolic pathways of this compound across mammalian species.

Cross-Species Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits significant inter-species variability. Following oral administration, this compound is rapidly absorbed, but its bioavailability is generally low due to extensive first-pass metabolism.[2] In humans, free this compound is often undetectable in plasma, with the majority being present as glucuronide and sulfate conjugates.[3]

Pharmacokinetic Parameters

The table below presents a comparison of key pharmacokinetic parameters of this compound in rats and humans following oral administration. It is important to note that the human data primarily represents conjugated forms of this compound.

SpeciesDoseCmaxTmaxAUCt1/2Form Measured
Rat17.2 mg/kg (in ginger extract)214.4 µg/L42 min545.3 µg·h/L2.3 - 3.9 hUnchanged
Rat30 mg/kg1.8 ± 0.4 ng/mL0.25 h2.3 ± 0.6 ng·h/mL1.1 ± 0.2 hUnchanged
Human2.0 g (ginger)0.15 ± 0.12 µg/mL65.6 ± 22.6 min10.9 ± 13.0 µg·hr/mL< 2 hConjugates
Human2 g (red ginger suspension)453.40 ng/mL30 minNot Reported149 minUnchanged

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of this compound in liver microsomes from different species.

Objective: To identify metabolites and determine the kinetic parameters of this compound metabolism.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Workflow Diagram:

G In Vitro Metabolism Experimental Workflow A Prepare incubation mixture: - Liver microsomes - Phosphate buffer - NADPH regenerating system B Pre-incubate at 37°C A->B C Initiate reaction by adding this compound B->C D Incubate at 37°C for a defined time course C->D E Terminate reaction with cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Collect supernatant F->G H Analyze by LC-MS/MS G->H I Data analysis: - Metabolite identification - Kinetic parameter calculation H->I

Caption: A typical workflow for an in vitro metabolism study of this compound.

Procedure:

  • Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound (at various concentrations for kinetic studies) to the mixture.

  • Incubate at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

  • Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of this compound in rats.

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley or Wistar rats

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week.

  • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer a single oral dose of this compound suspension/solution via oral gavage.

  • Collect blood samples (e.g., 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantify the concentration of this compound and its metabolites in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Comparative Analysis of Metabolic Stability

The rate and extent of metabolism are key determinants of a compound's pharmacokinetic profile and efficacy. The following logical flow diagram provides a framework for comparing the metabolic stability of this compound across different species.

G Comparative Metabolic Stability Analysis of this compound Start Start: Compare Metabolic Stability InVitro In Vitro Data (Liver Microsomes) Start->InVitro InVivo In Vivo Data (Pharmacokinetics) Start->InVivo Compare_Vmax_Km Compare Vmax and Km values for major metabolite formation InVitro->Compare_Vmax_Km Compare_CLint Compare Intrinsic Clearance (CLint) InVitro->Compare_CLint Compare_t12 Compare in vivo half-life (t1/2) InVivo->Compare_t12 Compare_AUC Compare Area Under the Curve (AUC) InVivo->Compare_AUC High_Vmax_Low_Km Higher Vmax / Lower Km => Higher metabolic rate Compare_Vmax_Km->High_Vmax_Low_Km Low_Vmax_High_Km Lower Vmax / Higher Km => Lower metabolic rate Compare_Vmax_Km->Low_Vmax_High_Km Short_t12 Shorter t1/2 => Faster elimination Compare_t12->Short_t12 Long_t12 Longer t1/2 => Slower elimination Compare_t12->Long_t12 Low_AUC Lower AUC => Higher first-pass metabolism Compare_AUC->Low_AUC High_AUC Higher AUC => Lower first-pass metabolism Compare_AUC->High_AUC Conclusion Conclusion on Species-Specific Metabolic Stability High_Vmax_Low_Km->Conclusion Low_Vmax_High_Km->Conclusion Short_t12->Conclusion Long_t12->Conclusion Low_AUC->Conclusion High_AUC->Conclusion

Caption: Logical flow for comparing the metabolic stability of this compound.

Conclusion

Significant inter-species differences exist in the metabolism and pharmacokinetics of this compound. While the primary metabolic pathways are conserved across mice, rats, dogs, monkeys, and humans, the rate and extent of these transformations vary. Notably, the oral bioavailability of this compound is limited in both rodents and humans due to extensive first-pass metabolism. These differences are critical considerations for the design of preclinical efficacy and toxicity studies and for the extrapolation of animal data to predict human pharmacokinetic behavior. Further research is warranted to fully elucidate the specific CYP450 isoforms involved in this compound oxidation in humans and to obtain more comprehensive pharmacokinetic data for the parent compound in humans across a range of doses.

References

(6)-Shogaol: A Promising Phytochemical in Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents that can effectively target resistant cancer cells.[1][2] (6)-Shogaol, a bioactive compound derived from dried ginger (Zingiber officinale), has garnered significant attention for its potent anticancer properties, particularly in chemoresistant cancer models.[1][3] This guide provides a comprehensive comparison of this compound's efficacy against drug-resistant cancer cell lines, detailing its mechanisms of action, and presenting supporting experimental data and protocols.

Superior Efficacy in Chemoresistant and Cancer Stem Cells

Emerging evidence highlights this compound's selective and potent cytotoxicity against various cancer cell lines, often surpassing the effects of conventional chemotherapeutic agents, especially in resistant phenotypes.[3][4] Notably, in a breast cancer model, this compound demonstrated high inhibitory activity against breast cancer spheroid cells, which are enriched with cancer stem cells. Its efficacy was profound even at concentrations where paclitaxel, a standard chemotherapy drug, showed no activity.[3] This suggests a significant potential for this compound in targeting the resilient cancer stem cell population, which is often responsible for tumor recurrence and metastasis.[5]

One study found that this compound was 10,000 times more effective at killing breast cancer stem cells than the chemotherapy drug taxol, while showing no toxicity to normal cells.[4] Furthermore, in colorectal cancer cells cultured under hypoxic and aglycemic conditions to mimic the tumor microenvironment and induce chemoresistance, this compound demonstrated significantly higher potency in inhibiting cell viability compared to conventional chemotherapeutics like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.[6]

Comparative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, including drug-resistant models, as compared to conventional chemotherapeutics. This data underscores this compound's potent and selective anticancer activity.

Cell LineCancer TypeDrug Resistance ProfileThis compound IC50 (µM)Comparative Drug IC50 (µM)Reference
SW480Colon Cancer-~20-[6]
SW620Colon Cancer-~20-[6]
T47DBreast Cancer-0.5 ± 0.1Cisplatin: 0.7 ± 0.2[3]
A2780Ovarian CancerCisplatin-sensitive8.68Cisplatin: 1.17[7]
A2780CisROvarian CancerCisplatin-resistant5.79Cisplatin: 5.91[7]
SKOV-3Ovarian CancerCisplatin-resistant8.38Cisplatin: 9.67[7]
A2780ZD0473ROvarian CancerCisplatin-resistant6.44Cisplatin: 4.65[7]

Table 1: Comparative IC50 values of this compound and Cisplatin in various cancer cell lines.

Mechanisms of Action in Drug-Resistant Cancer

This compound exerts its anticancer effects through a multi-targeted approach, which is particularly advantageous in overcoming the complex mechanisms of drug resistance. Its primary mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in drug-resistant cancers.[1][3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common feature of many cancers and contributes to drug resistance.[3] this compound has been found to directly bind to and inhibit Akt, a key kinase in this pathway, thereby suppressing downstream signaling and promoting apoptosis in non-small cell lung cancer and oral squamous cell carcinoma cells.[8][9]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another crucial protein that, when aberrantly activated, promotes tumor cell proliferation, survival, and invasion. This compound effectively inhibits the constitutive phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[10]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, and cancer. Its activation is linked to chemoresistance. This compound has been shown to suppress the activation of NF-κB, which in turn reduces the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[11][12]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates apoptotic pathways.[13] In gefitinib-resistant ovarian cancer cells, this compound was found to overcome resistance by inducing ER stress and inhibiting the epithelial-mesenchymal transition (EMT) process.[14]

Below is a diagram illustrating the key signaling pathways targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Shogaol This compound Akt Akt Shogaol->Akt Inhibits IkB IκB Shogaol->IkB Inhibits Phosphorylation JAK2 JAK2 Shogaol->JAK2 Inhibits ROS ROS Shogaol->ROS Induces ER ER Stress Shogaol->ER Induces PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation NFkB NF-κB NFkB->Proliferation IkB->NFkB Inhibits STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Apoptosis Apoptosis ROS->Apoptosis ER->Apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

Synergistic Effects with Chemotherapy

This compound not only exhibits potent anticancer activity on its own but also acts synergistically with conventional chemotherapeutic drugs, enhancing their efficacy and potentially overcoming resistance.[6] In colon cancer cells, the combination of this compound with FOLFIRI (5-FU + irinotecan), FOLFOX (5-FU + oxaliplatin), or FOLFOXIRI (5-FU + oxaliplatin + irinotecan) resulted in significantly increased cytotoxicity compared to the individual treatments.[6] Similarly, bolus combinations of cisplatin and oxaliplatin with this compound showed significant synergism against ovarian cancer tumor models, indicating an enhanced ability to overcome drug resistance.[7] This synergistic activity suggests that this compound could be a valuable adjuvant in chemotherapy regimens, potentially allowing for lower, less toxic doses of conventional drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10³ cells/well) and allowed to adhere overnight.[8]

    • Treatment: Cells are treated with various concentrations of this compound, a comparative drug, or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, 72 hours).[11]

    • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity.[14][15]

    • Cell Culture and Treatment: Cells are cultured and treated as described for the MTT assay.

    • Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

    • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically (e.g., at 490 nm).

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Harvesting: After treatment with this compound, cells are harvested by trypsinization and washed with PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.[6][10]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a general experimental workflow for assessing the efficacy of this compound.

G cluster_assays In Vitro Assays start Start: Drug-Resistant Cancer Cell Lines treatment Treatment with this compound (Dose- and Time-Dependent) start->treatment viability Cell Viability/Cytotoxicity (MTT, LDH assays) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein invasion Invasion/Migration (Transwell Assay) treatment->invasion analysis Data Analysis and Comparison with Conventional Drugs viability->analysis apoptosis->analysis protein->analysis invasion->analysis conclusion Conclusion: Efficacy and Mechanism of this compound analysis->conclusion

Caption: General experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound demonstrates remarkable potential as an anticancer agent, particularly in the context of drug-resistant malignancies. Its ability to selectively target cancer cells, including cancer stem cells, while exhibiting low toxicity to normal cells, is a significant advantage.[3][16] The multi-targeted mechanism of action, involving the modulation of key survival and proliferation pathways, provides a strong rationale for its efficacy in overcoming chemoresistance.[1][9][10]

The synergistic interactions of this compound with existing chemotherapeutic drugs open promising avenues for combination therapies that could enhance treatment efficacy and reduce adverse side effects.[6][7] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its role in the clinical management of drug-resistant cancers. Future research should focus on optimizing delivery systems to improve its bioavailability and on conducting in vivo studies in various resistant cancer models to validate the promising in vitro findings.

References

Safety Operating Guide

Proper Disposal Procedures for (6)-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (6)-Shogaol, tailored for researchers, scientists, and drug development professionals. This procedure ensures the safe handling and management of this compound waste in a laboratory setting, adhering to standard safety protocols.

Immediate Safety Considerations

This compound is classified as harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound or its waste.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical protection gloves tested according to EN 374[1].

    • Eye Protection: Use eye/face protection[1][2].

    • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably under a chemical fume hood[1].

  • Handling Precautions: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling[1][3].

Quantitative Hazard Data

Hazard ClassificationData PointSpeciesReference
Acute Oral Toxicity (H302)LD50: 687 mg/kgMouse[4]
GHS Hazard StatementHarmful if swallowedN/A[1]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, contaminated materials, and empty containers. The primary disposal route for this compound waste is through an approved waste disposal plant, typically via industrial combustion or incineration[1][3]. Never empty into drains or release into the environment [1][3].

Objective: To safely segregate and store this compound waste for disposal.

Materials:

  • Designated hazardous waste container (clearly labeled, appropriate material, e.g., plastic or glass)

  • Waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Adsorbent material (for spills or residual amounts)

Methodology:

  • Waste Identification: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

    • Solvent rinses from cleaning contaminated glassware.

    • Spill cleanup materials.

  • Waste Segregation:

    • Collect all this compound waste in a dedicated, properly labeled hazardous waste container[5][6].

    • Do not mix incompatible wastes. While this compound's specific incompatibilities are not extensively listed, it is prudent practice to avoid mixing it with strong oxidizing agents or strong bases unless its reactivity is known.

    • Separate solid waste (contaminated gloves, wipes) from liquid waste (solutions, rinsates).

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents)[5][6].

    • Ensure the label includes the date of accumulation and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5].

    • Keep the container closed except when adding waste[5].

  • Pure this compound (Unused/Expired):

    • Keep the compound in its original, labeled container if possible[7].

    • Place the container directly into the designated hazardous waste collection bin for solids.

  • Contaminated Solid Waste (Gloves, Weigh Boats, Absorbent Paper):

    • Place all contaminated solid materials into a designated, lined container for solid chemical waste[6].

    • Seal the container when full or ready for pickup.

  • Contaminated Liquid Waste (Solvents, Solutions):

    • Pour liquid waste into a designated, sealed container for hazardous liquid waste. Use a funnel to avoid spills.

    • Ensure the container is made of a material compatible with the solvents used.

  • Empty this compound Containers:

    • For containers that held pure this compound, they should be handled in the same way as the substance itself and disposed of as hazardous waste[1][3].

    • Alternatively, for containers with minimal residue, a triple-rinse procedure can be followed[6][7].

      • First Rinse: Rinse the container with a suitable solvent (e.g., ethanol). Collect this first rinsate as hazardous liquid waste[6].

      • Second and Third Rinses: Subsequent rinses can typically be disposed of down the drain, but check institutional guidelines[6].

      • Container Disposal: After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate recycling or solid waste bin as per institutional policy[5][6].

Spill Management

In case of a spill, follow these steps:

  • Evacuate non-essential personnel and ensure the area is well-ventilated[1].

  • Wearing appropriate PPE, contain the spill.

  • Use an inert, absorbent material (e.g., vermiculite, sand) to soak up the spill[1].

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal[1].

  • Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation This compound is_pure Pure this compound? start->is_pure is_solid Solid or Liquid Waste? is_pure->is_solid No pure_waste Dispose in Original Container into Solid Hazardous Waste is_pure->pure_waste Yes is_container Empty Container? is_solid->is_container Container solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid (Gloves, etc.) liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid (Solvents, etc.) rinse_q Triple Rinse Container? is_container->rinse_q storage Store Sealed Waste Container in Satellite Accumulation Area pure_waste->storage solid_waste->storage liquid_waste->storage no_rinse Treat as Hazardous Waste rinse_q->no_rinse No rinse_proc 1. First rinse to Liquid Waste 2. Subsequent rinses to drain (check local rules) 3. Deface label rinse_q->rinse_proc Yes no_rinse->storage dispose_container Dispose of rinsed container in appropriate bin (e.g., glass recycling) rinse_proc->dispose_container pickup Arrange for Pickup by Environmental Health & Safety storage->pickup end Final Disposal via Licensed Facility (e.g., Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound waste streams in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6)-Shogaol
Reactant of Route 2
Reactant of Route 2
(6)-Shogaol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.